Product packaging for 2-Cyclohexylpropanoic acid(Cat. No.:CAS No. 6051-13-4)

2-Cyclohexylpropanoic acid

Cat. No.: B1359865
CAS No.: 6051-13-4
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclohexylpropanoic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225250. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1359865 2-Cyclohexylpropanoic acid CAS No. 6051-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUSLNMNQAPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310992
Record name 2-Cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-13-4
Record name 2-Cyclohexylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6051-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6051-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropanoic acid is a carboxylic acid characterized by a cyclohexane (B81311) ring attached to the alpha-carbon of a propanoic acid moiety. Its structure, which includes a chiral center, gives rise to stereoisomers with potentially distinct biological activities, making it a molecule of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The physical and chemical properties can vary between these forms.

Table 1: Physicochemical Properties of this compound

PropertyRacemic Mixture(S)-Enantiomer(R)-Enantiomer
IUPAC Name (±)-2-Cyclohexylpropanoic acid(2S)-2-Cyclohexylpropanoic acid[1](2R)-2-Cyclohexylpropanoic acid[2]
Synonyms 2-Cyclohexylpropionic acid(S)-2-Cyclohexylpropionic acid(R)-2-Cyclohexylpropionic acid
CAS Number 6051-13-4[3]3527-63-7[1]3451-36-3[4]
Molecular Formula C₉H₁₆O₂[3]C₉H₁₆O₂[1]C₉H₁₆O₂[4]
Molecular Weight 156.22 g/mol [3]156.22 g/mol [1][5]156.22 g/mol [4]
Melting Point Data not available46-47 °C[5]Data not available
Boiling Point Data not available95 °C at 0.2 Torr[5]Data not available
Density Data not available1.019 ± 0.06 g/cm³ (Predicted)[5]Data not available
Solubility Data not availableData not availableData not available
pKa Data not available4.79 ± 0.10 (Predicted)[5]Data not available

Chemical Structure and Stereoisomerism

The core structure of this compound consists of a cyclohexane ring bonded to the second carbon atom of a propanoic acid chain. This second carbon atom is a chiral center, leading to the existence of two enantiomers: (S)-2-Cyclohexylpropanoic acid and (R)-2-Cyclohexylpropanoic acid.

The spatial arrangement of the substituents around the chiral center determines the stereochemistry of the molecule. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The orientation of the propanoic acid group relative to the cyclohexane ring (axial vs. equatorial) can influence the molecule's overall energy and reactivity.

G cluster_racemic Racemic this compound cluster_enantiomers Enantiomers racemic Mixture of (R) and (S) enantiomers S_enantiomer (S)-2-Cyclohexylpropanoic Acid racemic->S_enantiomer Separation R_enantiomer (R)-2-Cyclohexylpropanoic Acid racemic->R_enantiomer Separation

Figure 1. Relationship between racemic this compound and its enantiomers.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of a suitable enolate with a cyclohexyl halide, or the hydrogenation of a corresponding unsaturated precursor. A plausible, though not explicitly detailed in the provided search results, method could be the reaction of a Grignard reagent with 2-bromopropanoic acid.

Hypothetical Grignard Reaction Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon). Cyclohexyl bromide is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

  • Reaction with 2-Bromopropanoic Acid: A solution of 2-bromopropanoic acid in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C).

  • Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexyl\nbromide Cyclohexyl bromide Grignard\nFormation Grignard Formation Cyclohexyl\nbromide->Grignard\nFormation Magnesium Magnesium Magnesium->Grignard\nFormation 2-Bromopropanoic\nacid 2-Bromopropanoic acid Reaction Reaction 2-Bromopropanoic\nacid->Reaction Grignard\nFormation->Reaction Work-up & \nPurification Work-up & Purification Reaction->Work-up & \nPurification 2-Cyclohexylpropanoic\nacid 2-Cyclohexylpropanoic acid Work-up & \nPurification->2-Cyclohexylpropanoic\nacid

Figure 2. Hypothetical synthesis workflow for this compound via Grignard reaction.
Analytical Methodologies

The analysis of this compound, particularly the separation and quantification of its enantiomers, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

General HPLC Protocol for Chiral Separation:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

  • Chiral Stationary Phase (CSP): A column with a chiral selector is essential for enantiomeric separation. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating acidic compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. For reversed-phase chromatography, a mixture of water, acetonitrile, or methanol (B129727) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is common.

  • Detection: UV detection at a wavelength where the analyte absorbs, or mass spectrometry for higher sensitivity and structural confirmation.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

G Sample\n(Racemic Mixture) Sample (Racemic Mixture) HPLC System\n(with Chiral Column) HPLC System (with Chiral Column) Sample\n(Racemic Mixture)->HPLC System\n(with Chiral Column) Separation of\nEnantiomers Separation of Enantiomers HPLC System\n(with Chiral Column)->Separation of\nEnantiomers Detector\n(UV/MS) Detector (UV/MS) Separation of\nEnantiomers->Detector\n(UV/MS) Data Analysis\n(Quantification) Data Analysis (Quantification) Detector\n(UV/MS)->Data Analysis\n(Quantification)

Figure 3. General workflow for the chiral HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the structural similarity to other 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential for similar biological effects. The biological activity of propionic acid itself has been studied, indicating roles in lowering fatty acid content, reducing food intake, and exerting immunosuppressive actions. These effects are thought to be mediated through interactions with G-protein coupled receptors and activation of peroxisome proliferator-activated receptor γ (PPARγ).

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its enantiomers. Computational modeling and in vitro screening assays would be valuable first steps in identifying potential biological activities.

Conclusion

This compound is a chiral carboxylic acid with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized the currently available information on its chemical and physical properties, structure, and potential analytical methodologies. While detailed experimental protocols and biological activity data are still lacking in the public domain, the information provided herein serves as a foundational resource for researchers interested in exploring this molecule. Further studies are warranted to fully characterize its properties, develop efficient synthetic and analytical methods, and uncover its potential biological functions.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Cyclohexylpropanoic acid is a chiral carboxylic acid of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis and characterization. Key synthetic strategies, including chiral resolution and asymmetric synthesis, are detailed with experimental protocols. Furthermore, this document outlines the analytical techniques for characterizing the compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), supported by quantitative data and spectral analysis.

Introduction

(S)-2-Cyclohexylpropanoic acid is a chiral building block whose stereochemistry can be crucial for the biological activity and physical properties of larger molecules incorporating this moiety. The development of efficient and stereoselective synthetic routes to access the pure (S)-enantiomer is therefore of significant importance. This guide details established methods for its preparation and provides a thorough analysis of its structural and physicochemical properties.

Physicochemical Properties

A summary of the key computed physicochemical properties of (S)-2-Cyclohexylpropanoic acid is presented in Table 1.[1]

Table 1: Computed Physicochemical Properties of (S)-2-Cyclohexylpropanoic Acid [1]

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
XLogP33
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass156.115029749 Da
Monoisotopic Mass156.115029749 Da

Synthesis of (S)-2-Cyclohexylpropanoic Acid

The synthesis of enantiomerically pure (S)-2-Cyclohexylpropanoic acid can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 2-Cyclohexylpropanoic Acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.

G racemate Racemic this compound diastereomeric_salts Diastereomeric Salts ((S,S) and (R,S)) racemate->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., (S)-(-)-α-Phenylethylamine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., (S,S)-salt) separation->less_soluble Solid more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 s_enantiomer (S)-2-Cyclohexylpropanoic Acid acidification1->s_enantiomer r_enantiomer (R)-2-Cyclohexylpropanoic Acid acidification2->r_enantiomer racemization Racemization of (R)-enantiomer (optional for recycling) r_enantiomer->racemization racemization->racemate

Caption: Workflow for Chiral Resolution.

This protocol is a representative procedure for the resolution of a racemic carboxylic acid.

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Add (S)-(-)-α-phenylethylamine (0.5 eq) to the solution. The use of a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the crystallized salt.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

    • The enantiomeric purity of the salt can be checked at this stage by liberating the acid from a small sample and analyzing it by chiral chromatography.

    • If necessary, the salt can be recrystallized to improve its diastereomeric purity.

  • Liberation of the (S)-Enantiomer:

    • Suspend the diastereomerically enriched salt in water.

    • Add a strong acid, such as 2M hydrochloric acid, until the pH is acidic (pH 1-2).

    • Extract the liberated (S)-2-cyclohexylpropanoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, often employing a chiral auxiliary or catalyst.

A reliable method for the asymmetric synthesis of chiral carboxylic acids is the alkylation of an enolate derived from a chiral auxiliary, such as an Evans oxazolidinone.

G auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) acylation Acylation with Propanoyl Chloride auxiliary->acylation n_acyl_auxiliary N-Propanoyl Auxiliary acylation->n_acyl_auxiliary deprotonation Deprotonation (e.g., LDA, NaHMDS) n_acyl_auxiliary->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation with Cyclohexylmethyl Bromide enolate->alkylation alkylated_product Alkylated Auxiliary alkylation->alkylated_product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) alkylated_product->cleavage s_enantiomer (S)-2-Cyclohexylpropanoic Acid cleavage->s_enantiomer recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Asymmetric Synthesis Workflow.

This protocol is adapted from established procedures for asymmetric alkylation.[2]

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Add a strong base such as n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add propanoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

    • Purify the N-propanoyl auxiliary by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propanoyl auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.

    • Add cyclohexylmethyl bromide (1.5 eq) to the reaction mixture.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride, allow it to warm to room temperature, and extract the product.

    • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the purified N-alkylated auxiliary in a mixture of THF and water (e.g., 4:1) at 0 °C.

    • Add aqueous hydrogen peroxide (e.g., 30%, 4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction and recovery of the chiral auxiliary with dichloromethane.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-cyclohexylpropanoic acid.

Characterization

The synthesized (S)-2-Cyclohexylpropanoic acid should be thoroughly characterized to confirm its structure, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl and propanoic acid moieties. The proton on the chiral center (C2) will appear as a multiplet, coupled to the methyl protons and the methine proton of the cyclohexyl group. The cyclohexyl protons will appear as a series of broad multiplets in the upfield region. The carboxylic acid proton will be a broad singlet, typically downfield.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~180
C2 (chiral center)~45-50
C1' (cyclohexyl)~40-45
Cyclohexyl CH₂~25-35
CH₃~15-20

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

In electron ionization (EI) mass spectrometry, this compound (MW = 156.22) is expected to show a molecular ion peak (M⁺) at m/z 156. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage of the C-C bonds.[3]

  • Loss of the carboxyl group (-COOH): This would result in a fragment at m/z 111 (M - 45).

  • Loss of the cyclohexyl group: Cleavage of the bond between the chiral carbon and the cyclohexyl ring would lead to a fragment corresponding to the cyclohexyl cation at m/z 83.

  • McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

G molecular_ion [C₉H₁₆O₂]⁺˙ m/z = 156 fragment1 [C₈H₁₅O]⁺ Loss of -OH m/z = 139 molecular_ion->fragment1 -OH fragment2 [C₈H₁₅]⁺ Loss of -COOH m/z = 111 molecular_ion->fragment2 -COOH fragment3 [C₆H₁₁]⁺ Cyclohexyl cation m/z = 83 molecular_ion->fragment3 -C₃H₅O₂ fragment4 [C₃H₅O₂]⁺ Propanoic acid fragment m/z = 73 molecular_ion->fragment4 -C₆H₁₁

Caption: Plausible MS Fragmentation Pathways.

Chiral Chromatography

To determine the enantiomeric excess (ee) of the synthesized (S)-2-cyclohexylpropanoic acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed. The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of (S)-2-Cyclohexylpropanoic acid. By following the outlined experimental protocols for either chiral resolution or asymmetric synthesis, researchers can obtain this valuable chiral building block in high enantiomeric purity. The characterization data and workflows presented herein serve as a comprehensive resource for the verification of the synthesized product. The methodologies described are robust and can be adapted for the synthesis of related chiral carboxylic acids, which are of significant interest in the fields of drug discovery and development.

References

Spectroscopic Data of (R)-2-Cyclohexylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-2-Cyclohexylpropanoic acid. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Cyclohexylpropanoic acid. It is important to note that while the target molecule is the (R)-enantiomer, some of the referenced data may be from the racemic mixture. For standard NMR and IR spectroscopy, the spectra of the two enantiomers are identical. Chiral-specific NMR techniques would be required to distinguish between the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5Broad Singlet1H-COOH
~2.20Quartet1H-CH(COOH)-
~1.60 - 1.85Multiplet5HCyclohexyl protons
~1.05 - 1.40Multiplet5HCyclohexyl protons
~0.85 - 1.00Multiplet1HCyclohexyl proton
~1.15Doublet3H-CH₃

¹³C NMR (Carbon NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
~182C=O (Carboxylic Acid)
~45-CH(COOH)-
~42Cyclohexyl CH
~30Cyclohexyl CH₂
~26Cyclohexyl CH₂
~25Cyclohexyl CH₂
~15-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
2500-3300Broad, strongO-H stretch (Carboxylic Acid)[1][2]
2850-2960Medium to strongC-H stretch (Alkyl)
1700-1725StrongC=O stretch (Carboxylic Acid)[1][2]
1210-1320StrongC-O stretch (Carboxylic Acid)
~1450MediumC-H bend (Alkyl)
Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z RatioRelative IntensityPossible Fragment
156Moderate[M]⁺ (Molecular Ion)
111Moderate[M - COOH]⁺
83Strong[C₆H₁₁]⁺ (Cyclohexyl cation)
74Moderate[CH₃CHCOOH]⁺
55Strong[C₄H₇]⁺
45Moderate[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • (R)-2-Cyclohexylpropanoic acid sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • (R)-2-Cyclohexylpropanoic acid sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method): Place 1-2 mg of the solid sample into an agate mortar. Add approximately 100-200 mg of dry KBr powder. Gently grind the mixture with the pestle to a fine, homogeneous powder. Transfer the powder to a pellet die.

  • Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Spectrum: Carefully place the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • (R)-2-Cyclohexylpropanoic acid sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

  • Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically electron ionization, EI), mass range, and scan speed.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried through the GC column by the carrier gas. The components of the sample are separated based on their volatility and interaction with the column's stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized and fragmented. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral compound like (R)-2-Cyclohexylpropanoic acid.

Spectroscopic_Workflow Sample Sample of (R)-2-Cyclohexylpropanoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Backbone IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (GC-MS) Sample->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report and Data Archiving Data_Analysis->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexylpropanoic acid (CAS No: 6051-13-4). The document details its chemical structure, molecular formula, and molecular weight, and summarizes its key physical characteristics in a structured tabular format. Furthermore, this guide outlines detailed experimental protocols for its synthesis via the hydrogenation of 2-phenylpropanoic acid, as well as general procedures for its conversion into ester and amide derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors involving this compound.

Chemical and Physical Properties

This compound is a carboxylic acid characterized by a cyclohexane (B81311) ring attached to the alpha-position of a propanoic acid moiety.[1][2] Its fundamental properties are summarized below.

General Information
PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-Cyclohexylpropionic acid, alpha-Methylcyclohexaneacetic acid[1][2]
CAS Number 6051-13-4[1][3]
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1][2]
Physical Form Solid[4]
Tabulated Physical and Chemical Data
PropertyValueNotesSource
Melting Point 46-47 °CFor (S)-enantiomer[5]
Boiling Point 95 °C at 0.2 TorrFor (S)-enantiomer[5]
Density 1.019 ± 0.06 g/cm³Predicted[5]
pKa 4.79 ± 0.10Predicted[5]
Solubility Insoluble in water. Soluble in chloroform (B151607) and methanol.General observation[4]
XlogP 3.0Predicted[6]

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpropanoic acid. This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Phenylpropanoic_Acid 2-Phenylpropanoic Acid reaction_center reaction_center 2-Phenylpropanoic_Acid->reaction_center H2 H₂ (Hydrogen Gas) H2->reaction_center Pd_C Pd/C (Palladium on Carbon) Pd_C->reaction_center Ethanol (B145695), 25°C 2-Cyclohexylpropanoic_Acid This compound reaction_center->2-Cyclohexylpropanoic_Acid

Caption: Synthesis of this compound.

  • Catalyst Preparation: In a suitable hydrogenation reactor, suspend 5% Palladium on carbon (Pd/C) catalyst in ethanol. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Reaction Setup: Dissolve 2-phenylpropanoic acid in ethanol and add the solution to the reactor containing the catalyst.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 atm) and stir the mixture vigorously at room temperature (25°C).

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Upon completion, carefully vent the hydrogen from the reactor and purge with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be further purified by recrystallization or distillation.

Esterification of this compound (General Procedure)

The following is a general protocol for the Fischer esterification of a carboxylic acid, which can be adapted for this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic_Acid This compound reaction_center reaction_center Carboxylic_Acid->reaction_center Alcohol Alcohol (e.g., Ethanol) Alcohol->reaction_center Acid_Catalyst H₂SO₄ (conc.) Acid_Catalyst->reaction_center Heat (Reflux) Ester Ester Derivative Water Water reaction_center->Ester reaction_center->Water

Caption: General Esterification Workflow.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a large excess of the desired alcohol (e.g., ethanol, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by distillation.

Amide Formation from this compound (General Procedure)

This section describes a general method for converting a carboxylic acid to an amide using a coupling agent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid This compound reaction_center reaction_center Carboxylic_Acid->reaction_center Amine Amine (e.g., Ammonia (B1221849), primary/secondary amine) Amine->reaction_center Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->reaction_center Base Base (e.g., Triethylamine) Base->reaction_center Amide Amide Derivative reaction_center->Amide

Caption: General Amide Formation Workflow.

  • Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) in a round-bottom flask under an inert atmosphere.

  • Activation: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base like triethylamine (B128534) or diisopropylethylamine. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., a solution of ammonia in an organic solvent, or a primary/secondary amine) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by TLC.

  • Work-up: If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Signaling Pathways

Currently, there is no available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Further research is required to elucidate any potential biological activity and its mechanism of action.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While some experimental data, particularly for the racemic mixture, remains to be fully characterized, this document provides a solid foundation of its known attributes. The detailed synthetic and derivatization protocols offer practical guidance for researchers working with this compound. The absence of information regarding its role in signaling pathways highlights a potential area for future investigation, particularly for those in drug discovery and development.

References

Unraveling the Enigma: A Speculative Mechanism of Action for 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the speculative mechanism of action of 2-Cyclohexylpropanoic acid, a compound for which direct biological activity data is not extensively available in current literature. Drawing upon its structural analogy to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the propanoic acid derivatives (profens), we hypothesize a primary mode of action centered on the inhibition of cyclooxygenase (COX) enzymes. This document outlines the theoretical basis for this speculation, proposes a comprehensive suite of in-vitro experiments to validate this hypothesis, and presents the anticipated data in a structured format. All described signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research endeavors. It is critical to note that the experimental data presented herein is illustrative and intended to serve as a template for prospective studies.

Introduction: Structural Analogy as a Predictive Tool

This compound shares a core structural motif with several widely used NSAIDs, such as Ibuprofen and Naproxen. This family of drugs, often referred to as "profens," is characterized by a propanoic acid moiety attached to a larger, often aromatic, group. The presence of the carboxylic acid group and the stereocenter at the alpha-carbon are crucial for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism for this class of drugs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the inflammatory cascade. Given this strong structural resemblance, it is plausible to speculate that this compound may exert its biological effects through a similar mechanism.

Speculative Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

We postulate that this compound functions as a competitive inhibitor of the COX enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (B1171923) and thromboxanes. By binding to the active site of COX-1 and COX-2, this compound would prevent the binding of arachidonic acid, thereby reducing the production of these inflammatory mediators. The cyclohexyl group likely interacts with a hydrophobic pocket in the enzyme's active site, while the carboxylate group is predicted to form ionic bonds with key amino acid residues, such as Arginine 120, a critical interaction for many NSAIDs.

Signaling Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Compound This compound (Speculative Inhibitor) Compound->COX_Enzymes Inhibition Experimental_Workflow cluster_0 Tier 1: Activity Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Cellular Effects Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Anti_Inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Cytotoxicity->Anti_Inflammatory Determine non-toxic dose COX_Inhibition COX-1/COX-2 Inhibition Assays (Fluorometric or Colorimetric) Anti_Inflammatory->COX_Inhibition If anti-inflammatory activity observed Prostaglandin_Quantification Prostaglandin E2 Quantification (ELISA) COX_Inhibition->Prostaglandin_Quantification Confirm cellular target engagement

The Untapped Therapeutic Potential of 2-Cyclohexylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Potential Biological Activities, Experimental Evaluation Protocols, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant driving force in pharmaceutical research. Within this landscape, the structural motif of 2-cyclohexylpropanoic acid presents an intriguing, yet underexplored, scaffold for drug design. While its aryl-containing cousins, the 2-arylpropanoic acids (profens), are well-established as non-steroidal anti-inflammatory drugs (NSAIDs), the biological activities of their alicyclic counterparts remain largely uncharted territory in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon the established pharmacology of structurally related compounds and outlining detailed experimental methodologies for their evaluation.

This document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising class of compounds. By presenting a clear roadmap for synthesis, biological screening, and mechanistic studies, we hope to stimulate further investigation into the therapeutic potential of this compound derivatives.

Potential Biological Activities: An Extrapolation from Known Bioactive Scaffolds

While specific data for a wide range of this compound derivatives is scarce, their structural similarity to well-known NSAIDs provides a strong rationale for investigating their potential as anti-inflammatory and analgesic agents. Furthermore, the lipophilic cyclohexyl moiety may confer unique pharmacokinetic and pharmacodynamic properties, potentially leading to novel activities in other therapeutic areas such as oncology and infectious diseases.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for most 2-arylpropanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation. It is highly probable that this compound derivatives share this mechanism. The key areas of investigation for this activity include:

  • COX-1 and COX-2 Inhibition: Determining the inhibitory potency (IC50) and selectivity for the two main COX isoforms is crucial. Selective COX-2 inhibition is often sought to minimize the gastrointestinal side effects associated with COX-1 inhibition.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model, and assessing analgesic properties through tests like the acetic acid-induced writhing test are essential steps.

Anticancer Activity

Several NSAIDs have demonstrated anticancer properties through both COX-dependent and COX-independent mechanisms. The potential for this compound derivatives to exhibit cytotoxic or anti-proliferative effects against various cancer cell lines warrants investigation. Key parameters to assess include the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Antimicrobial Activity

The modification of carboxylic acid scaffolds has yielded compounds with significant antimicrobial properties. The potential of this compound derivatives to inhibit the growth of various bacterial and fungal strains should be explored. The minimum inhibitory concentration (MIC) is a key quantitative measure for this activity.

Quantitative Data on Related Propanoic Acid Derivatives

To provide a tangible framework for comparison, the following tables summarize quantitative data for structurally related propanoic acid derivatives, demonstrating the range of activities that could be expected from this compound analogs.

Table 1: In Vitro Anti-inflammatory Activity of Representative Propanoic Acid Derivatives

Compound/Derivative ClassTargetAssay TypeIC50 (µM)
IbuprofenCOX-1Enzyme Inhibition13.5
IbuprofenCOX-2Enzyme Inhibition15.2
FlurbiprofenCOX-1Enzyme Inhibition0.28
FlurbiprofenCOX-2Enzyme Inhibition0.84
Novel Pyrazole AnaloguesCOX-1Enzyme Inhibition12.5 - >100
Novel Pyrazole AnaloguesCOX-2Enzyme Inhibition1.79 - 25.3

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Representative Propanoic Acid Derivatives

Compound/DerivativeAnimal ModelAssay TypeED50 (mg/kg)
IbuprofenRatCarrageenan-induced Paw Edema15
Celecoxib Derivative (PC-407)MouseAcetic Acid-induced Writhing63.3
Celecoxib Derivative (PC-406)MouseFormalin Test55.8

Table 3: Anticancer Activity of Representative Propanoic Acid Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)
Ibuprofen DerivativeHepG2 (Liver Cancer)MTT Assay25-100
Flurbiprofen AmideVariousCell Viability10-50
Indomethacin-Podophyllotoxin Conjugate1483 (Head and Neck Cancer)Anti-proliferative0.062

Table 4: Antimicrobial Activity of Representative Propanoic Acid Derivatives

Compound/Derivative ClassMicroorganismAssay TypeMIC (µM/ml)
2-Hydroxypropanoic Acid DerivativeS. aureusBroth Dilution1.67
2-Hydroxypropanoic Acid DerivativeE. coliBroth Dilution>2.0
Propionic Acid Schiff BasesS. aureusBroth Dilution0.0625 - 1.0
Propionic Acid Schiff BasesE. coliBroth Dilution0.125 - >1.0

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). The PGH2 is then reduced, and the resulting product is quantified using a colorimetric or fluorometric method.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., ibuprofen, celecoxib)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds or reference inhibitors to the wells of a microplate.

  • Add the enzyme reaction mixture to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid and the detection probe.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_cox_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, Heme, COX Enzyme) add_enzyme Add Enzyme Mix prep_mix->add_enzyme prep_compounds Prepare Test Compounds & Reference Inhibitors add_compounds Add Compounds to Microplate prep_compounds->add_compounds pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate start_reaction Initiate Reaction (Arachidonic Acid + Probe) pre_incubate->start_reaction measure Measure Absorbance/ Fluorescence start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for In Vitro COX Inhibition Assay.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adhesion (Overnight) seed_cells->adhere add_compounds Add Test Compounds adhere->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calc_viability Calculate % Viability measure_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • Positive control antibiotics/antifungals

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways are hypothesized to be modulated by this compound derivatives.

Cyclooxygenase (COX) Pathway

As previously discussed, the most probable mechanism for the anti-inflammatory and analgesic effects of these derivatives is the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives 2-Cyclohexylpropanoic Acid Derivatives Derivatives->COX1_COX2 Inhibition

Hypothesized Inhibition of the COX Pathway.

Apoptosis Pathways in Cancer Cells

Should these derivatives exhibit anticancer activity, they may induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.

apoptosis_pathway Derivatives 2-Cyclohexylpropanoic Acid Derivatives Mitochondria Mitochondria Derivatives->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Potential Induction of Apoptosis in Cancer Cells.

Structure-Activity Relationships (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial for establishing structure-activity relationships. Key structural modifications to explore include:

  • Substitution on the Cyclohexyl Ring: Introducing various substituents (e.g., alkyl, halogen, hydroxyl) at different positions on the cyclohexyl ring to probe the effect on potency and selectivity.

  • Modification of the Propanoic Acid Moiety: Esterification or amidation of the carboxylic acid group can create prodrugs with altered pharmacokinetic profiles or potentially new biological activities.

  • Stereochemistry: The chiral center at the C2 position of the propanoic acid chain is known to be important for the activity of profens. The synthesis and evaluation of individual enantiomers are critical.

Future research should focus on a multi-pronged approach:

  • Synthesis of a diverse library of this compound derivatives.

  • Systematic in vitro screening for anti-inflammatory, anticancer, and antimicrobial activities.

  • In vivo evaluation of the most promising candidates in relevant animal models.

  • Mechanistic studies to elucidate the specific signaling pathways involved.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.

By following this structured approach, the scientific community can unlock the full therapeutic potential of this underexplored class of compounds and potentially develop novel drugs for a range of diseases.

An In-depth Technical Guide to the Discovery and History of Cyclohexyl-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-containing carboxylic acids represent a significant class of organic compounds with a rich history intertwined with the foundational principles of organic chemistry and the development of modern pharmaceuticals. From their early discovery in natural sources to their synthesis through pioneering chemical reactions, these molecules have evolved from subjects of academic curiosity to crucial components in medicinal chemistry and materials science. The rigid, three-dimensional structure of the cyclohexane (B81311) ring, combined with the versatile reactivity of the carboxylic acid group, imparts unique physicochemical properties that have been exploited in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to cyclohexyl-containing carboxylic acids, with a focus on their synthesis and application in drug development.

Historical Perspective: From Natural Occurrence to Synthetic Triumph

The story of cyclohexyl-containing carboxylic acids begins with the exploration of naturally occurring cyclic compounds. In the late 19th century, chemists were actively investigating the composition of petroleum. Russian chemist Vladimir Markovnikov, in his studies of Caucasian petroleum in the 1890s, identified a class of acidic compounds he termed "naphthenic acids." These were later understood to be a complex mixture of cycloaliphatic carboxylic acids, including those with cyclohexane and cyclopentane (B165970) rings.

Parallel to these discoveries, the theoretical groundwork for understanding cyclic compounds was being laid by Adolf von Baeyer. His work on "hydroaromatic" compounds in the 1880s and 1890s was pivotal in elucidating the structure and stability of cyclic systems, for which he was awarded the Nobel Prize in Chemistry in 1905. While Baeyer's primary focus was on the fundamental principles of ring strain and structure, his research paved the way for the intentional synthesis of saturated cyclic molecules.

A significant breakthrough in the synthesis of a simple cyclohexyl-containing carboxylic acid came with the development of catalytic hydrogenation. While early methods involved harsh reducing agents, the ability to catalytically hydrogenate the benzene (B151609) ring of benzoic acid to produce cyclohexanecarboxylic acid marked a major advancement. This reaction, refined over the years, remains a cornerstone of industrial synthesis for this class of compounds.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of cyclohexyl-containing carboxylic acids has evolved significantly from the early, often low-yielding methods to highly efficient and selective modern protocols. Below are detailed experimental protocols for two key historical and industrially relevant synthetic methods.

Catalytic Hydrogenation of Benzoic Acid

This method represents the most direct and widely used approach for the synthesis of cyclohexanecarboxylic acid.

Experimental Protocol:

  • Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple.

  • Materials:

    • Benzoic acid (1 mmol)

    • Supported metal catalyst (e.g., 5% Rhodium on carbon (Rh/C), 1 mol%)

    • Solvent (e.g., supercritical carbon dioxide (scCO₂), or an organic solvent like hexane)

    • Hydrogen gas (high purity)

  • Procedure:

    • The autoclave is charged with benzoic acid and the Rh/C catalyst.

    • The vessel is sealed and purged several times with hydrogen gas to remove any air.

    • If a solvent is used, it is added to the autoclave. For scCO₂, the vessel is pressurized with CO₂ to the desired pressure.

    • The autoclave is then pressurized with hydrogen to the desired reaction pressure (e.g., 5-15 MPa).

    • The reaction mixture is heated to the target temperature (e.g., 323 K) and stirred vigorously.

    • The reaction is monitored by observing the cessation of hydrogen uptake.

    • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude cyclohexanecarboxylic acid.

    • The product can be further purified by distillation or recrystallization.[1]

Synthesis of Gabapentin (B195806): A Pharmaceutical Application

Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain, features a cyclohexyl acetic acid moiety. Its synthesis showcases a multi-step process involving the formation of a cyclohexyl-containing intermediate.

Experimental Protocol (Hofmann Rearrangement Approach):

  • Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide:

    • 1,1-Cyclohexanediacetic acid anhydride (B1165640) is dissolved in a suitable solvent.

    • The solution is treated with a source of ammonia (B1221849) (e.g., a solution of ammonia in an alcohol) to open the anhydride ring and form the monoamide.

    • The reaction mixture is then neutralized with an acid to precipitate the 1,1-cyclohexanediacetic acid monoamide, which is then isolated by filtration.[2]

  • Step 2: Hofmann Rearrangement:

    • The 1,1-cyclohexanediacetic acid monoamide is subjected to a Hofmann rearrangement.

    • This is typically achieved by treating the monoamide with an aqueous solution of sodium hypobromite (B1234621) (often prepared in situ from bromine and sodium hydroxide) at low temperatures (-5 to -10 °C).[2][3]

    • The reaction mixture is then warmed (e.g., to 55 °C) to complete the rearrangement.[2]

    • Acidification of the reaction mixture with hydrochloric acid yields gabapentin hydrochloride.[2]

  • Step 3: Isolation and Purification:

    • The gabapentin hydrochloride is extracted from the aqueous solution using a suitable solvent like ethanol.[2]

    • The solvent is removed to yield the crude product, which can be further purified by recrystallization to obtain pure gabapentin.

Quantitative Data of Notable Cyclohexyl-Containing Carboxylic Acids

The cyclohexyl-containing carboxylic acid motif is present in several important pharmaceutical agents. The following table summarizes quantitative data for two prominent examples, tranexamic acid and gabapentin, as well as a research compound targeting DGAT1.

Compound NameStructureTherapeutic Target/ApplicationQuantitative Data
Tranexamic Acid trans-4-(aminomethyl)cyclohexanecarboxylic acidAntifibrinolytic (prevents blood clot breakdown)Potency: Roughly 8 times the antifibrinolytic activity of ε-aminocaproic acid.[4] Directly inhibits plasmin with an IC₅₀ of 87 mM and urokinase plasminogen activator (uPA) with a Ki of 2 mM.[4]
Gabapentin 2-[1-(aminomethyl)cyclohexyl]acetic acidAnticonvulsant, analgesic for neuropathic painBinds to the α2δ-1 subunit of voltage-gated calcium channels.[5]
DGAT1 Inhibitor (Compound 9e) 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acidDiacylglycerol O-acyltransferase 1 (DGAT1) inhibitor (potential anti-obesity agent)DGAT1 IC₅₀ = 14.8 nM.[6]

Signaling Pathways and Logical Relationships

The therapeutic effects of many cyclohexyl-containing carboxylic acids are a result of their interaction with specific biological pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Signaling Pathway of Tranexamic Acid in Fibrinolysis

Tranexamic_Acid_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Inhibits activation by blocking lysine binding sites

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

Experimental Workflow for the Synthesis of Gabapentin

Gabapentin_Synthesis_Workflow start Start: 1,1-Cyclohexanediacetic Acid Anhydride step1 Step 1: Ammonolysis (Reaction with Ammonia source) start->step1 intermediate1 Intermediate: 1,1-Cyclohexanediacetic Acid Monoamide step1->intermediate1 step2 Step 2: Hofmann Rearrangement (Sodium Hypobromite) intermediate1->step2 intermediate2 Intermediate: Gabapentin Hydrochloride step2->intermediate2 step3 Step 3: Extraction & Purification (Ethanol, Recrystallization) intermediate2->step3 end Final Product: Gabapentin step3->end

Caption: A simplified workflow for the synthesis of gabapentin.

Logical Relationship: Evolution of Synthetic Strategies for Cyclohexanecarboxylic Acid

Synthesis_Evolution early Early Methods (Late 19th/Early 20th Century) - Reduction of Benzoic Acid with harsh reagents - Low yields, lack of selectivity catalytic Catalytic Hydrogenation (Mid 20th Century - Present) - Use of metal catalysts (Ni, Pd, Rh) - Higher yields and selectivity, milder conditions early->catalytic Advancement in Catalysis modern Modern Refinements - Development of more active and selective catalysts - Use of novel solvents (e.g., scCO₂) - Improved industrial processes catalytic->modern Process Optimization industrial Industrial Scale Production - Precursor for Nylon-6 (via Caprolactam) - Building block for pharmaceuticals and agrochemicals modern->industrial Enables large-scale applications

Caption: The evolution of synthetic approaches for cyclohexanecarboxylic acid.

Conclusion

The journey of cyclohexyl-containing carboxylic acids from their initial discovery in crude oil to their current status as indispensable components in modern medicine is a testament to the progress of chemical science. The development of synthetic methodologies, particularly catalytic hydrogenation, has been instrumental in unlocking the potential of these molecules. As demonstrated by the examples of tranexamic acid and gabapentin, the unique structural features of the cyclohexyl moiety, when combined with the carboxylic acid functional group, provide a powerful platform for the design of effective therapeutic agents. Future research in this area will likely focus on the development of even more sophisticated and stereoselective synthetic methods, as well as the exploration of novel biological targets for this versatile class of compounds. This continued investigation promises to further expand the role of cyclohexyl-containing carboxylic acids in addressing unmet medical needs.

References

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylpropanoic acid and its structural analogs, with a focus on their synthesis, chemical properties, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of cycloalkyl carboxylic acids as potential drug candidates. The guide details the cytotoxic activity of specific ester derivatives against various cancer cell lines and outlines experimental protocols for relevant biological assays. Furthermore, it explores the potential modulation of the Ras/Raf signaling pathway by structurally related compounds, offering insights for future research directions. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a carboxylic acid with the molecular formula C9H16O2.[1] Its structure consists of a cyclohexane (B81311) ring attached to the alpha-carbon of a propanoic acid moiety. The presence of a chiral center at the alpha-carbon gives rise to two enantiomers: (S)-2-Cyclohexylpropanoic acid and (R)-2-Cyclohexylpropanoic acid. The chemical and physical properties of the parent molecule and its enantiomers are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyThis compound(S)-2-Cyclohexylpropanoic acid
CAS Number 6051-13-43527-63-7
Molecular Formula C9H16O2C9H16O2
Molecular Weight 156.22 g/mol [1]156.22 g/mol
IUPAC Name This compound[1](2S)-2-cyclohexylpropanoic acid
Synonyms 2-Cyclohexylpropionic acid(S)-2-Cyclohexyl-propionic acid
InChIKey VRLUSLNMNQAPOH-UHFFFAOYSA-N[1]VRLUSLNMNQAPOH-ZETCQYMHSA-N
SMILES CC(C1CCCCC1)C(=O)O[1]C--INVALID-LINK--C(=O)O

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The enantioselective synthesis of the chiral forms is of particular interest for pharmacological studies, as biological activity is often enantiomer-dependent.

General Asymmetric Synthesis Strategies

The synthesis of chiral carboxylic acids can be approached through several established methods, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct stereoselective reactions.

  • Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer.[2]

  • Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.[3]

Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its Esters

A detailed synthesis of a biologically active structural analog, (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a), and its corresponding esters (1b-1e) has been reported.[4] The synthesis commences with the reaction of (S)-2-amino-3-cyclohexylpropanoic acid with 1,3-dibromopropane (B121459) to yield the diacid (1a). Subsequent esterification with the corresponding absolute alcohol in the presence of thionyl chloride affords the desired esters.[4]

Experimental Protocol: Synthesis of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a) [4]

  • A mixture of (S)-2-amino-3-cyclohexylpropanoic acid, 1,3-dibromopropane, and a suitable base in a solvent is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization to yield pure (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid.

Experimental Protocol: General Esterification of (1a) [4]

  • To a solution of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid (1a) in the corresponding absolute alcohol, thionyl chloride is added dropwise at a low temperature.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude ester is purified by column chromatography.

Biological Activity and Potential Applications

While data on the biological activity of this compound itself is limited in the public domain, studies on its structural analogs have revealed significant cytotoxic effects against cancer cells, suggesting potential applications in oncology.

Cytotoxic Activity of Structural Analogs

Esters of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid have demonstrated notable cytotoxicity against a panel of human leukemic cell lines.[5] The methyl, ethyl, and n-propyl esters were found to be toxic, while the parent non-esterified compound and the n-butyl ester were inactive.[5] The ethyl ester, in particular, exhibited the highest cytotoxic activity, with IC₅₀ values comparable to the chemotherapeutic drug cisplatin.[5] Similar cytotoxic activity was observed for the n-butyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid against human glioma cells.[4]

Table 2: Cytotoxicity (IC₅₀, µM) of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters against human leukemic cell lines [5]

CompoundHL-60REHMOLT-4KG-1JVM-2K-562
Methyl ester ToxicToxicToxicToxicToxicToxic
Ethyl ester 10.745.4----
n-Propyl ester ToxicToxicToxicToxicToxicToxic
n-Butyl ester InactiveInactiveInactiveInactiveInactiveInactive
Parent Acid InactiveInactiveInactiveInactiveInactiveInactive
Cisplatin Comparable to ethyl ester-----

Note: Specific IC₅₀ values for all toxic esters and cell lines were not provided in the source material.

The mechanism of cell death induced by these compounds is reported to be caspase-independent apoptosis, which involves the production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate (Formazan Formation) C->D 3-4h Incubation E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Experimental Workflow

Potential Involvement in Ras/Raf Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in Ras and Raf are frequently implicated in human cancers. While there is no direct evidence linking this compound to this pathway, structurally related cycloalkylidene carboxylic acids have been shown to enhance the interaction between Ras and Raf proteins. This suggests that the cycloalkyl moiety may play a role in modulating this key protein-protein interaction, opening a potential avenue for future research into the anticancer mechanisms of this compound and its analogs.

Ras_Raf_Signaling_Pathway cluster_pathway Simplified Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates

Ras/Raf/MEK/ERK Signaling Pathway

Experimental Protocol: Ras-Raf Interaction Pulldown Assay

This protocol can be used to investigate the effect of test compounds on the interaction between Ras and the Ras-binding domain (RBD) of Raf.

  • Cell Lysis: Lyse cells expressing tagged Ras and Raf proteins using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Compound Incubation: Incubate the cell lysates with the test compound at various concentrations.

  • Pulldown: Add GST-Raf-RBD fusion protein immobilized on glutathione-agarose beads to the lysates and incubate to allow for binding to activated Ras.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Ras to detect the amount of Ras that was pulled down by the Raf-RBD.

Pulldown_Assay_Workflow cluster_workflow Ras-Raf Pulldown Assay Workflow A Cell Lysate Preparation B Incubate with Test Compound A->B C Add GST-Raf-RBD Beads B->C D Incubate (Binding) C->D E Wash Beads D->E F Elute Bound Proteins E->F G Western Blot for Ras F->G

Ras-Raf Pulldown Assay Workflow

Future Directions

The preliminary data on the cytotoxic activity of this compound analogs are promising and warrant further investigation. Future research should focus on:

  • Enantioselective Synthesis: Development of a robust and scalable enantioselective synthesis for this compound to enable detailed pharmacological evaluation of the individual enantiomers.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of analogs to establish a clear SAR for cytotoxicity and other potential biological activities.

  • Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the observed cytotoxicity, including a more in-depth investigation of the apoptotic pathway and the role of oxidative stress.

  • Ras/Raf Pathway Modulation: Direct investigation of the effects of this compound and its active analogs on the Ras/Raf signaling pathway to validate this potential target.

  • In Vivo Efficacy: Evaluation of the most potent compounds in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.

Conclusion

This compound and its structural analogs represent a class of compounds with underexplored therapeutic potential. The significant cytotoxic activity of certain ester derivatives against cancer cell lines highlights the importance of further research in this area. This technical guide provides a foundation for researchers and drug development professionals to build upon, offering key data, experimental protocols, and insights into potential mechanisms of action that can guide future discovery and development efforts. The exploration of their effects on critical signaling pathways, such as the Ras/Raf cascade, may uncover novel therapeutic strategies for the treatment of cancer and other diseases.

References

Theoretical and Computational Investigations of 2-Cyclohexylpropanoic Acid: A Framework for Drug Discovery and Molecular Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylpropanoic acid, a carboxylic acid featuring a cyclohexyl moiety, presents an intriguing scaffold for chemical and pharmacological exploration. While direct theoretical and computational studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs), suggests significant potential for further investigation. This whitepaper provides a comprehensive technical guide outlining a proposed framework for the theoretical and computational modeling of this compound. By leveraging established methodologies applied to analogous structures, we detail potential research avenues encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations. This document is intended to serve as a foundational resource for researchers seeking to elucidate the physicochemical properties, potential biological targets, and therapeutic applications of this compound and its derivatives.

Physicochemical and Computed Properties

A foundational aspect of any theoretical study is the characterization of the molecule's intrinsic properties. Publicly available data from databases such as PubChem provides a starting point for understanding the physicochemical landscape of this compound.[1][2] These properties are crucial for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and for parameterizing computational models.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H16O2PubChem[1]
Molecular Weight156.22 g/mol PubChem[1]
XLogP32.8PubChem[2]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass156.115029749 DaPubChem[1]
Topological Polar Surface Area37.3 ŲPubChem[1]
Heavy Atom Count11PubChem[1]
Complexity136PubChem[1]

Potential Biological Activity and Therapeutic Targets

While direct biological activity data for this compound is sparse, research into its derivatives provides valuable insights into its potential as a pharmacophore. For instance, ester derivatives of related cyclohexyl-containing propanoic acids have demonstrated cytotoxic activity against various cancer cell lines.[3] Furthermore, the structural resemblance to profen-class NSAIDs, such as ibuprofen (B1674241) and ketoprofen, strongly suggests that this compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[4][5] Molecular docking studies on other propanoic acid derivatives have successfully predicted their binding affinities to COX-1 and COX-2, providing a clear path for investigating this compound in a similar context.[4][5]

Table 2: Potential Biological Activities and Therapeutic Targets

Derivative ClassObserved/Potential ActivityPotential Therapeutic Target(s)
EstersCytotoxic against cancer cell lines[3]To be determined
AmidesInhibition of norovirus 3CL protease[3]Norovirus 3CL Protease
Parent AcidPotential anti-inflammatory activityCyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)

Proposed Computational and Experimental Protocols

To fully characterize this compound and explore its therapeutic potential, a multi-faceted approach combining computational modeling and experimental validation is proposed.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Methodology: Density Functional Theory (DFT)

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and frequency calculations.

  • Solvation Model: A polarizable continuum model (PCM) can be employed to simulate the effects of a solvent (e.g., water or ethanol).

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Vibrational frequency analysis to confirm the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

    • Calculation of electronic properties such as HOMO-LUMO gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand chemical reactivity and bonding.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with potential biological targets, such as COX-1 and COX-2.

Methodology: Structure-Based Virtual Screening

  • Software: AutoDock, Glide, or similar molecular docking software.[4]

  • Protein Preparation:

    • Obtain the crystal structures of the target proteins (e.g., PDB IDs: 1EQG for COX-1, 1CX2 for COX-2) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

    • Perform docking calculations to generate a series of binding poses.

    • Score and rank the poses based on the predicted binding energy.

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic stability of the ligand-protein complex and to refine the binding free energy calculations.

Methodology: All-Atom Molecular Dynamics

  • Software: GROMACS, AMBER, or NAMD.

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy minimization of the entire system.

    • NPT (isothermal-isobaric) equilibration to bring the system to the desired temperature and pressure.

    • Production run for a sufficient duration (e.g., 100 ns) to sample conformational space.

  • Analysis:

    • Calculate the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions.

    • Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy.

Visualizations

Proposed Research Workflow

The following diagram illustrates a logical workflow for the theoretical and computational investigation of this compound.

G A Physicochemical Property Calculation (DFT) B Molecular Docking (Virtual Screening) A->B F In Silico ADMET Prediction A->F D Molecular Dynamics Simulations B->D C Identification of Potential Biological Targets (e.g., COX-1/2) C->B E Binding Free Energy Calculation D->E G Lead Optimization and Derivative Design E->G F->G H Experimental Validation (e.g., Enzyme Assays) G->H G cluster_0 A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation, Pain, Fever C->D E This compound E->B Inhibition

References

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid (CAS 6051-13-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylpropanoic acid (CAS 6051-13-4), a versatile carboxylic acid with significant potential in organic synthesis and as a scaffold for the development of novel therapeutic agents. This document collates available data on its physicochemical properties, synthesis, and biological applications, with a focus on its role in the development of cytotoxic agents and viral protease inhibitors.

Chemical and Physical Properties

This compound is a saturated fatty acid characterized by a cyclohexyl ring attached to the alpha-position of a propanoic acid moiety. Its chemical structure contributes to its hydrophobic nature, influencing its solubility and reactivity.[1] While detailed experimental data for the racemic mixture (CAS 6051-13-4) is not extensively published, a summary of computed and available experimental data for the compound and its enantiomers is presented below.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[2]
Molecular Weight 156.22 g/mol PubChem[2][3]
IUPAC Name This compoundPubChem[2]
CAS Number 6051-13-4-
Canonical SMILES CC(C1CCCCC1)C(=O)OPubChem[2]
InChI InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)PubChem[2]
InChIKey VRLUSLNMNQAPOH-UHFFFAOYSA-NPubChem[2]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[1]
Melting Point 46-47 °C ((S)-enantiomer)Echemi[4]
Boiling Point 95 °C at 0.2 Torr ((S)-enantiomer)Echemi[4]
Density 1.019 ± 0.06 g/cm³ ((S)-enantiomer)Echemi[4]
pKa 4.79 ± 0.10 ((S)-enantiomer)Echemi[4]
XLogP3 3.0PubChem[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full, detailed spectra are often behind paywalls or require registration on spectral databases, the availability of key spectroscopic data has been confirmed.

Data TypeAvailabilitySource
¹³C NMR AvailablePubChem, SpectraBase[5]
¹H NMR Not explicitly found, but expected to be available with ¹³C NMR data.-
Mass Spectrum (GC-MS) AvailablePubChem, SpectraBase[3][5]
Infrared (IR) Spectrum Vapor Phase IR AvailablePubChem, SpectraBase[5]

Note: Researchers can typically access these spectra through institutional subscriptions to databases such as SpectraBase, or by requesting the Certificate of Analysis (COA) from commercial suppliers.

Synthesis Protocols

Synthesis of Cyclohexylpropionic Acid Methyl Ester (Intermediate)

This protocol is adapted from a patented method for the production of a derivative.[6]

Reaction: Hydrogenation of methyl cinnamate (B1238496).

Protocol:

  • Dissolve methyl cinnamate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a Raney's nickel catalyst to the solution.

  • Introduce hydrogen gas into the reaction vessel under pressure.

  • Maintain the reaction under appropriate temperature and pressure until the hydrogenation is complete, monitoring by techniques such as TLC or GC.

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure to yield cyclohexylpropionic acid methyl ester.

Subsequent Hydrolysis: The resulting methyl ester can be hydrolyzed to the desired this compound using standard procedures, such as refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.

Biological Activity and Applications

This compound serves as a valuable building block in the synthesis of biologically active molecules. Its derivatives have shown promise in oncology and virology.

Cytotoxic Activity of Ester Derivatives

Ester derivatives of a related compound, (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, have demonstrated significant cytotoxic activity against various human leukemic cell lines.[5] The non-esterified parent compound, however, was found to be inactive in the tested models.

Cell LineEthyl Ester IC₅₀ (µM)
HL-6010.7 - 45.4
REH10.7 - 45.4
MOLT-410.7 - 45.4
KG-110.7 - 45.4
JVM-210.7 - 45.4
K-56210.7 - 45.4

The cytotoxic mechanism of these derivatives is believed to be through the induction of caspase-independent apoptosis, which is associated with oxidative stress and mitochondrial dysfunction.

Inhibitors of Norovirus 3CL Protease

This compound derivatives are key components in the synthesis of macrocyclic inhibitors of the norovirus 3C-like protease (3CLpro).[7] This protease is essential for the replication of the norovirus, making it a prime target for antiviral drug development.[7] The synthesis of these inhibitors involves complex multi-step procedures where the cyclohexylpropanoic acid moiety often serves as a hydrophobic element that can interact with the enzyme's active site.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic activity of the ester derivatives of related cyclohexylpropanoic acids is linked to a caspase-independent apoptosis pathway. This pathway is initiated by mitochondrial dysfunction.

G Proposed Caspase-Independent Apoptosis Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Mito_Dysfunction Mitochondrial Dysfunction (Induced by Ester Derivatives) AIF_release AIF Release Mito_Dysfunction->AIF_release EndoG_release Endonuclease G Release Mito_Dysfunction->EndoG_release DNA_Frag DNA Fragmentation AIF_release->DNA_Frag Translocation EndoG_release->DNA_Frag Translocation Apoptosis Apoptosis DNA_Frag->Apoptosis G General Workflow for Norovirus Inhibitor Synthesis Start 2-Cyclohexylpropanoic Acid Derivative Coupling Coupling with Amino Acid Ester Start->Coupling Elaboration Further Functional Group Elaboration Coupling->Elaboration Cyclization Ring-Closing Metathesis Elaboration->Cyclization Final_Mod Final Modifications (e.g., Reduction, Oxidation) Cyclization->Final_Mod Inhibitor Macrocyclic Norovirus Protease Inhibitor Final_Mod->Inhibitor

References

An In-depth Technical Guide to the Stereoisomers of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-cyclohexylpropanoic acid, focusing on their synthesis, separation, and physicochemical properties. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and comparative data to support further investigation into the therapeutic potential of these chiral compounds.

Physicochemical Properties of Stereoisomers

This compound possesses a single chiral center at the C2 position, giving rise to two enantiomers: (R)-2-cyclohexylpropanoic acid and (S)-2-cyclohexylpropanoic acid. While enantiomers share identical physical properties in an achiral environment, their biological activities can differ significantly due to the stereospecific nature of drug-target interactions.[1] A summary of the available and computed physicochemical properties of the individual stereoisomers and the racemic mixture is presented below.

Property(R)-2-Cyclohexylpropanoic acid(S)-2-Cyclohexylpropanoic acidRacemic this compound
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol [2]156.22 g/mol [3]156.22 g/mol [4]
CAS Number Not specified3527-63-7[3]6051-13-4[4]
Purity >98%Not specifiedNot specified
Computed XLogP3 2.82.82.8
Computed Hydrogen Bond Donor Count 111
Computed Hydrogen Bond Acceptor Count 222
Computed Rotatable Bond Count 222

Note: Some of the physicochemical properties for the individual enantiomers are based on computed data from publicly available databases and are provided for estimation purposes.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure forms of this compound is crucial for evaluating their distinct pharmacological profiles. This typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound
Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used and effective method for the resolution of chiral carboxylic acids is the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.[6]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation with (R)-(+)-1-Phenylethylamine

This protocol is a representative procedure based on established methods for the resolution of chiral acids.[7]

Materials:

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound in a minimal amount of hot methanol.

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot methanol.

    • Slowly add the amine solution to the acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The salt of one enantiomer is expected to be less soluble and will precipitate out.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Add 1 M HCl dropwise until the solution is acidic (pH ~2) to liberate the free carboxylic acid.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the crystallization step contains the more soluble diastereomeric salt.

    • To recover the other enantiomer, treat the mother liquor with 1 M NaOH to liberate the free amine and then extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

    • Acidify the aqueous layer with 1 M HCl and extract the other enantiomer of this compound as described above.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (e.e.) of the resolved acids should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

Logical Workflow for Chiral Resolution

G racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation (in Methanol) racemic_acid->salt_formation chiral_amine (R)-(+)-1-Phenylethylamine chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt Remains in solution acidification1 Acidification (HCl) less_soluble_salt->acidification1 basification Basification (NaOH) & Extraction more_soluble_salt->basification extraction1 Solvent Extraction acidification1->extraction1 acidification2 Acidification (HCl) extraction2 Solvent Extraction acidification2->extraction2 enantiomer1 Enriched (R)- or (S)-Enantiomer extraction1->enantiomer1 enantiomer2 Enriched (S)- or (R)-Enantiomer extraction2->enantiomer2 basification->acidification2 amine_recovery Recovered (R)-Amine basification->amine_recovery

Caption: Workflow for the chiral resolution of this compound.

Biological Activity and Signaling Pathways

While specific biological activity data for the individual stereoisomers of this compound are not extensively documented in the public domain, the structural similarity to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropionic acids (profens), suggests a potential for anti-inflammatory activity.

The pharmacological activity of profens is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of pain and inflammation.[8] It is well-established that the (S)-enantiomer of most profens is the more active COX inhibitor, while the (R)-enantiomer is often less active or inactive.[8]

Proposed Signaling Pathway: Cyclooxygenase Inhibition

It is hypothesized that the stereoisomers of this compound may exert their potential anti-inflammatory effects by inhibiting the COX pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins.

Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation R_Isomer (R)-2-Cyclohexylpropanoic acid R_Isomer->COX1_2 Weak/No Inhibition (Hypothesized) S_Isomer (S)-2-Cyclohexylpropanoic acid S_Isomer->COX1_2 Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action via COX inhibition.

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

To investigate the potential inhibitory activity of the (R) and (S) enantiomers of this compound on COX enzymes, a standard in vitro assay can be employed.[9][10]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Test compounds: (R)- and (S)-2-cyclohexylpropanoic acid, and a known COX inhibitor (e.g., ibuprofen) as a positive control

  • Tris-HCl buffer (pH 8.0)

  • Heme cofactor

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Inhibition Assay:

    • Add various concentrations of the test compounds or the positive control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the initial rate of oxygen consumption using an oxygen electrode or measure the oxidation of TMPD spectrophotometrically at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each enantiomer against both COX-1 and COX-2.

This assay will provide quantitative data on the inhibitory potency and selectivity of each stereoisomer, which is crucial for understanding their potential therapeutic effects and side-effect profiles.

Conclusion

This technical guide has summarized the available information on the stereoisomers of this compound and provided a framework for their synthesis, separation, and biological evaluation. The key takeaway for researchers is the critical importance of studying the individual enantiomers, as their pharmacological activities are likely to be distinct. The provided experimental protocols offer a starting point for the practical investigation of these compounds. Further research is warranted to fully elucidate the therapeutic potential of the (R) and (S) enantiomers of this compound, particularly in the context of inflammatory diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 2-Cyclohexylpropanoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes information on structurally similar compounds, such as Cyclohexanecarboxylic acid and 3-Cyclohexylpropanoic acid, to provide valuable insights.

Physicochemical Properties of this compound

This compound, a derivative of propanoic acid containing a cyclohexyl substituent, is a compound of interest in various fields, including pharmaceutical development. A thorough understanding of its solubility and stability is crucial for its formulation, storage, and biological application.

PropertyValueSource
Molecular FormulaC₉H₁₆O₂PubChem[1]
Molecular Weight156.22 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]

Solubility Profile

Solubility in Aqueous and Organic Solvents (Data from Structurally Similar Compounds)

The following tables summarize the available solubility data for Cyclohexanecarboxylic acid and 3-Cyclohexylpropanoic acid, which can serve as a proxy for estimating the solubility of this compound.

Table 1: Solubility of Cyclohexanecarboxylic Acid

SolventTemperature (°C)SolubilitySource
Water152.01 g/LSigma-Aldrich
Water25Moderately solubleSolubility of Things[2]
Acetone40180 g/kg (18 wt. %)Sigma-Aldrich
EthanolRoom TemperatureMisciblePubChem[3]
Hexane (B92381)Not specifiedSolubleSolubility of Things[2]
EtherNot specifiedSolubleSolubility of Things[2]
ChloroformNot specifiedSolubleToovia

Table 2: Solubility of 3-Cyclohexylpropanoic Acid

SolventSolubilitySource
WaterInsolubleChemicalBook[4]
Water10 g/LFisher Scientific[5]
ChloroformSparingly solubleChemicalBook[4]
MethanolSlightly solubleChemicalBook[4]

Based on these data, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents, particularly those with some polarity such as alcohols and ketones. Its solubility in nonpolar solvents like hexane is also expected to be significant due to the hydrophobic cyclohexyl group.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Potential degradation pathways include oxidation, thermal decomposition, and reactions related to its carboxylic acid functionality.

While specific stability data for this compound is not available, general principles of carboxylic acid stability and information from forced degradation studies of related compounds can provide guidance.[6][7][8]

Potential Degradation Pathways:

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires harsh conditions for simple alkyl carboxylic acids.

  • Oxidation: The cyclohexyl ring may be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives.

  • Esterification: In the presence of alcohols, especially under acidic conditions, this compound can undergo esterification.[9]

  • Salt Formation: As a carboxylic acid, it will react with bases to form salts, which may have different stability profiles.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for accurately determining the solubility and stability of this compound. The following sections outline standard methodologies.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (centrifugation) B->C D Extract and dilute supernatant C->D E Quantify concentration via HPLC D->E F Calculate solubility E->F

Caption: A schematic representation of the shake-flask method for determining solubility.

Stability Testing (Forced Degradation Studies)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology: Forced Degradation Study

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photostability: Exposing the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity: Peak purity analysis (e.g., using a photodiode array detector) is performed to ensure that the chromatographic peak of the parent compound does not co-elute with any degradants.

  • Identification: If significant degradation is observed, attempts are made to identify the structure of the degradation products using techniques like mass spectrometry (MS).

Diagram: Logical Flow of a Forced Degradation Study

G Forced Degradation Study Logic cluster_stress Stress Conditions A Acid Hydrolysis G Analyze by Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Sample this compound F->A F->B F->C F->D F->E H Assess Degradation G->H I Identify Degradation Products (if necessary) H->I Significant degradation

Caption: A flowchart illustrating the key steps in a forced degradation study.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific experimental data for this compound is scarce, analysis of structurally similar molecules provides a reasonable estimation of its physicochemical properties. The provided experimental protocols offer a robust framework for researchers and drug development professionals to generate specific and reliable data for this compound, which is essential for its successful application. Further experimental investigation is highly recommended to establish a definitive solubility and stability profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-cyclohexylpropanoic acid, a valuable building block in pharmaceutical and chemical synthesis, starting from cyclohexanecarboxaldehyde. The described synthetic route involves a three-step sequence: a Horner-Wadsworth-Emmons olefination, a catalytic hydrogenation, and a final ester hydrolysis.

Overall Synthetic Scheme

The synthesis proceeds through the formation of an α,β-unsaturated ester intermediate, which is subsequently reduced and hydrolyzed to yield the target carboxylic acid.

Synthetic Pathway start Cyclohexanecarboxaldehyde intermediate1 Ethyl 2-cyclohexylideneacetate start->intermediate1 Step 1: Horner-Wadsworth-Emmons Reaction intermediate2 Ethyl 2-cyclohexylpropanoate intermediate1->intermediate2 Step 2: Catalytic Hydrogenation final_product This compound intermediate2->final_product Step 3: Saponification Experimental Workflow cluster_step1 Step 1: Olefination cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Hydrolysis s1_start Cyclohexanecarboxaldehyde s1_reaction HWE Reaction s1_start->s1_reaction s1_reagents Triethyl phosphonoacetate NaH, THF s1_reagents->s1_reaction s1_workup Quench (NH4Cl) Extraction (EtOAc) s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product Ethyl 2-cyclohexylideneacetate s1_purification->s1_product s2_start Ethyl 2-cyclohexylideneacetate s1_product->s2_start s2_reaction Catalytic Hydrogenation s2_start->s2_reaction s2_reagents H2, Pd/C Ethanol s2_reagents->s2_reaction s2_workup Filtration (Celite) s2_reaction->s2_workup s2_product Ethyl 2-cyclohexylpropanoate s2_workup->s2_product s3_start Ethyl 2-cyclohexylpropanoate s2_product->s3_start s3_reaction Saponification s3_start->s3_reaction s3_reagents KOH Methanol/Water s3_reagents->s3_reaction s3_workup Acidification (HCl) Extraction s3_reaction->s3_workup s3_product This compound s3_workup->s3_product

Application Notes and Protocols: High-Yield Synthesis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, high-yield protocol for the synthesis of 2-Cyclohexylpropanoic acid. The featured method is the catalytic hydrogenation of 2-Phenylpropanoic acid, a robust and scalable reaction that offers excellent yields and purity. This protocol is intended for use by qualified researchers in a controlled laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is a key step in the development of various more complex molecules. The protocol detailed herein focuses on the catalytic hydrogenation of 2-phenylpropanoic acid, a method known for its efficiency and high product yields. This process involves the reduction of the aromatic ring of the precursor to a cyclohexane (B81311) ring in the presence of a catalyst and hydrogen gas.

Synthesis Pathway: Catalytic Hydrogenation

The primary pathway for the high-yield synthesis of this compound is the catalytic hydrogenation of 2-Phenylpropanoic acid. This reaction typically employs a noble metal catalyst, such as rhodium-on-alumina or platinum oxide, under a hydrogen atmosphere.[1] The hydrogenation of an aromatic ring is a well-established and generally high-yielding transformation.[2]

Logical Workflow for Synthesis

G A 2-Phenylpropanoic Acid (Starting Material) B Dissolve in Solvent (e.g., Acetic Acid, Ethanol) A->B Step 1 C Add Catalyst (e.g., 5% Rh/Al2O3) B->C Step 2 D Hydrogenation Reaction (H2 Pressure, Temp) C->D Step 3 E Reaction Monitoring (TLC, GC, or H2 uptake) D->E Continuous F Catalyst Filtration E->F Upon Completion G Solvent Removal (Rotary Evaporation) F->G Step 4 H Purification (Recrystallization or Distillation) G->H Step 5 I This compound (Final Product) H->I Final

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound via catalytic hydrogenation.

ParameterValueNotes
Starting Material 2-Phenylpropanoic Acid---
Catalyst 5% Rhodium on Alumina (B75360) (Rh/Al₂O₃)Platinum oxide (PtO₂) can also be used.[1]
Catalyst Loading 1-5 mol%Lower loadings may require longer reaction times or higher pressures.
Solvent Acetic Acid or EthanolAcetic acid is often preferred for hydrogenation of aromatic acids.[1]
Hydrogen Pressure 50-100 psiHigher pressures can accelerate the reaction rate.
Temperature 25-50 °CThe reaction is typically exothermic.
Reaction Time 12-24 hoursMonitor by TLC, GC, or hydrogen uptake for completion.
Typical Yield >90%Yields are generally high for this type of transformation.[1]

Experimental Protocol

This protocol details the synthesis of this compound from 2-Phenylpropanoic acid on a laboratory scale.

Materials:

  • 2-Phenylpropanoic acid

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge reactor with 2-phenylpropanoic acid and acetic acid B Add 5% Rh/Al2O3 catalyst A->B C Seal reactor, purge with N2, then purge with H2 D Pressurize with H2 (50-100 psi) and stir at RT C->D E Monitor H2 uptake until constant D->E F Vent reactor and purge with N2 G Filter mixture through Celite® to remove catalyst F->G H Rinse catalyst with ethyl acetate G->H I Concentrate filtrate via rotary evaporation H->I J Purify crude product (Recrystallization from hexanes) I->J K Dry product under vacuum J->K

Caption: Step-by-step experimental workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: In a suitable pressure reactor vessel, dissolve 2-phenylpropanoic acid (1.0 eq) in glacial acetic acid (approximately 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 5% rhodium on alumina (1-5 mol%) to the solution.

  • Hydrogenation:

    • Seal the reactor securely.

    • Purge the vessel with an inert gas, such as nitrogen, to remove air.

    • Carefully introduce hydrogen gas, purging the system.

    • Pressurize the reactor to 50-100 psi with hydrogen.

    • Begin vigorous stirring and maintain the reaction at room temperature (25 °C). The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (typically 12-24 hours), carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent such as hexanes or by distillation under reduced pressure.

    • Dry the purified product under vacuum to yield a colorless solid or oil.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid and the disappearance of the aromatic C-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment should be worn at all times, and all procedures involving hydrogen gas under pressure should be conducted with extreme caution behind a safety shield.

References

Application Notes and Protocols for the Quantification of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Cyclohexylpropanoic acid in biological matrices. The protocols for two primary analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are described, offering options for varying analytical needs in terms of sensitivity, selectivity, and sample throughput.

Analytical Methods Overview

The quantification of this compound, a non-steroidal anti-inflammatory drug (NSAID) analog, is crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, the required limit of quantification, and the available instrumentation.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma and serum, often with minimal sample cleanup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS typically requires derivatization of the carboxylic acid group to increase volatility. It provides excellent chromatographic separation and is a valuable tool for structural confirmation.

Quantitative Data Summary

The following table summarizes representative performance data for the analytical methods described. These values are based on methods validated for structurally similar compounds and serve as a benchmark for the expected performance of a validated assay for this compound.[1][2]

ParameterHPLC-MS/MS (Adapted from a derivative)[2]GC-MS (Representative for fatty acids)[1]
Linearity Range 0.3 - 6.7 µg/mLAnalyte dependent
Correlation Coefficient (r²) > 0.99> 0.999
Limit of Quantification (LOQ) 0.3 µg/mLAnalyte dependent
Accuracy (% Recovery) 98.2 - 114.4%Typically 80-120%
Precision (%RSD) < 16%Generally < 15%
Sample Matrix Mouse SerumVarious (with appropriate sample preparation)

Experimental Protocols

HPLC-MS/MS Method

This protocol is adapted from a validated method for a closely related derivative of this compound and is suitable for its quantification in plasma or serum.[2]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

b. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-7 min: Hold at 5% A, 95% B

    • 7.1-10 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition (Hypothetical):

    • This compound: Precursor ion (e.g., m/z 155.1 [M-H]⁻) → Product ion

    • Internal Standard: To be determined based on the chosen standard.

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

d. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]

GC-MS Method

This protocol requires derivatization of this compound to its methyl ester to enhance volatility for gas chromatography.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma or serum, add an internal standard and acidify with 10 µL of 1M HCl.

  • Extract the analyte using 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For derivatization, add 100 µL of 2% methanolic sulfuric acid and heat at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).

  • After cooling, add 200 µL of saturated sodium bicarbonate solution to neutralize the reaction.

  • Extract the FAME with 200 µL of hexane.

  • Transfer the hexane layer to a GC vial for injection.

b. GC-MS Conditions

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound methyl ester.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification MS->Quantification Report Report Generation Quantification->Report

Caption: HPLC-MS/MS experimental workflow for this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard & Acidification Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Derivatization Derivatization (FAME) Evaporate->Derivatization Extraction Extraction of FAME Derivatization->Extraction GC GC Separation Extraction->GC MS MS Detection GC->MS Quantification Quantification MS->Quantification Report Report Generation Quantification->Report

Caption: GC-MS experimental workflow for this compound.

References

Application Note: Chiral Separation of 2-Cyclohexylpropanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Cyclohexylpropanoic acid. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This document provides the complete experimental protocol, system parameters, and expected quantitative data to guide researchers in implementing this method for purity determination and quality control.

Introduction

This compound is a chiral carboxylic acid, and like many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial in drug development and quality control. Chiral HPLC is a powerful technique for achieving this separation.[1][2] This application note presents a reliable method for the enantiomeric resolution of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[3]

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, is recommended due to their broad enantioselectivity for acidic compounds.[3][4] A suitable column would be a Chiralpak® AD-H or similar cellulose tris(3,5-dimethylphenylcarbamate) based column.

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Racemic this compound standard

    • (R)- and (S)- this compound standards (if available)

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific systems and columns.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)[3][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Method Development and Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) in the mobile phase can significantly impact retention and resolution.[6]

  • Acidic Additive: The concentration of the acidic additive (e.g., TFA, acetic acid) can influence peak shape and retention time for acidic analytes.[3]

  • Flow Rate: Adjusting the flow rate can affect efficiency and resolution.

  • Temperature: Varying the column temperature can alter the thermodynamics of the chiral recognition process, thereby affecting separation.

Data Presentation

The following table summarizes the expected quantitative data for the successful separation of this compound enantiomers under the specified conditions.

ParameterEnantiomer 1 (e.g., R)Enantiomer 2 (e.g., S)
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Retention Factor (k') 2.42.92
Separation Factor (α) \multicolumn{2}{c
Resolution (R_s) \multicolumn{2}{c

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition. The resolution value indicates a baseline separation of the two enantiomers.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC method development and analysis of this compound enantiomers.

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Analysis and Optimization cluster_decision Decision and Finalization cluster_output Output prep_sample Prepare 1 mg/mL Sample in Mobile Phase prep_mobile Prepare Mobile Phase (Hexane/IPA/TFA) equilibrate Equilibrate HPLC System and Column inject Inject Sample (10 µL) equilibrate->inject acquire Acquire Chromatogram inject->acquire evaluate Evaluate Separation (α, Rs) acquire->evaluate check_resolution Resolution > 1.5? evaluate->check_resolution finalize Finalize Method check_resolution->finalize  Yes optimize Optimize Mobile Phase (Alcohol/Acid Ratio) check_resolution->optimize No quantify Quantify Enantiomers finalize->quantify optimize->equilibrate

Caption: Workflow for HPLC method development for this compound enantiomers.

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase containing an acidic modifier is key to achieving successful resolution. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the analysis of this and structurally related chiral acids.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Cyclohexylpropanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of carboxylic acids, a derivatization step is essential for successful GC-MS analysis.[1][2] This application note details a robust protocol involving an acid-catalyzed esterification to convert this compound into its more volatile methyl ester derivative, followed by GC-MS analysis.[3] The methodologies presented are designed to deliver high sensitivity, specificity, and reproducibility for the quantification of this compound in various sample matrices.

Introduction

This compound is a carboxylic acid of interest in pharmaceutical and chemical research. Accurate quantification is critical for its study in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds in a sample.[4] However, direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their inherent polarity and low volatility.[5]

To overcome these challenges, derivatization is employed to convert the analyte into a less polar and more volatile form.[2] The most common derivatization techniques for carboxylic acids in GC-MS are silylation, acylation, and alkylation (esterification).[2][5][6] This protocol focuses on a widely used and effective acid-catalyzed esterification method to form this compound methyl ester, which is amenable to GC-MS analysis.[3]

Experimental Protocols

Sample Preparation: Acid-Catalyzed Methylation

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound sample

  • Anhydrous Methanol (B129727) (CH₃OH), GC grade

  • Boron Trifluoride-Methanol solution (BF₃-Methanol, 14%)[3]

  • Hexane (B92381) or Heptane, GC grade[7]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass test tubes with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC vials with inserts[4]

Protocol:

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass test tube.

  • Reagent Addition: Add 2 mL of anhydrous methanol to the test tube.

  • Acid Catalyst: Carefully add 1 mL of 14% BF₃-methanol reagent.[3]

  • Reaction: Tightly cap the tube and vortex thoroughly. Place the tube in a heating block or water bath set at 60-80°C for 1-2 hours to facilitate the esterification reaction.[3][7]

  • Cooling: After the incubation period, allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane (or heptane) to the tube. Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.[7]

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clear separation of the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic layer (hexane/heptane) containing the this compound methyl ester to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Sample Transfer: The prepared sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent with a Mass Spectrometric Detector
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[7]
Oven Program - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold: 5 minutes at 250°C[7]
Injector - Temperature: 250°C- Mode: Splitless[7]
Mass Spectrometer
MS Transfer Line Temp. 280°C[7]
Ion Source Temp. 230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Acquisition Mode - Qualitative: Full Scan (m/z 50-500)- Quantitative: Selected Ion Monitoring (SIM)[7]

Data Presentation

Quantitative performance of the method should be evaluated. The following table summarizes representative performance data expected from this analytical method.

Parameter Expected Performance Notes
Linearity (r²) > 0.999[7][8]A linear calibration curve should be established over the desired concentration range.
Limit of Quantification (LOQ) Analyte and matrix-dependentTo be determined experimentally based on signal-to-noise ratio (typically S/N ≥ 10).
Precision (%RSD) < 15%[8]Assessed by replicate injections of a standard solution at different concentrations.
Accuracy (% Recovery) 85 - 115%Determined by analyzing spiked samples at known concentrations.

Note: The values presented are representative and can vary based on instrumentation, sample matrix, and specific optimization of the methods.[7]

Visualization of Protocols

Experimental Workflow

The overall workflow from sample preparation to data analysis is illustrated below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Methanol & BF3-Methanol weigh->add_reagents react Heat (60-80°C) add_reagents->react extract Extract with Hexane/Heptane react->extract dry Dry with Na2SO4 extract->dry inject Inject into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: GC-MS analysis workflow for this compound.

Sample Preparation Logic

The logic behind the sample preparation steps is detailed in the following diagram.

start This compound derivatization Esterification (Methanol, BF3) start->derivatization Increase Volatility product This compound Methyl Ester (Volatile, Less Polar) derivatization->product extraction Liquid-Liquid Extraction (Hexane/Heptane) product->extraction Isolate Analyte purification Drying (Anhydrous Na2SO4) extraction->purification Remove Water final_sample Analysis-Ready Sample purification->final_sample

Caption: Logical flow of the sample preparation process.

Conclusion

The protocol outlined in this application note provides a reliable and robust method for the quantitative analysis of this compound by GC-MS. The key to this analysis is the derivatization of the carboxylic acid to its methyl ester, which enhances its volatility and makes it suitable for gas chromatography. By following the detailed sample preparation and instrumental conditions, researchers can achieve accurate and precise results essential for drug development and scientific research.

References

Application Note: Chiral Separation of 2-Cyclohexylpropanoic Acid Enantiomers Using (R)-1-Phenylethylamine as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The enantioselective analysis of chiral carboxylic acids is critical in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 2-Cyclohexylpropanoic acid is a chiral building block whose enantiomeric purity is essential for the synthesis of active pharmaceutical ingredients (APIs). Direct separation of its enantiomers often requires expensive chiral stationary phases for chromatography. An effective and cost-efficient alternative is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on standard, achiral chromatographic columns.[1]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers by forming diastereomeric amides with the chiral derivatizing agent (R)-1-phenylethylamine. The subsequent separation and quantification are detailed for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Principle of Separation The carboxylic acid enantiomers, (R)- and (S)-2-cyclohexylpropanoic acid, are reacted with an enantiomerically pure chiral amine, (R)-1-phenylethylamine. This reaction converts the pair of enantiomers into a pair of diastereomers, specifically (R,R) and (S,R) amides. These diastereomers have different physical properties, allowing for their separation using standard achiral chromatography techniques.

G cluster_products Products racemate Racemic this compound ((R)- and (S)-enantiomers) activation Activation (e.g., Ethyl Chloroformate) racemate->activation cda (R)-1-Phenylethylamine (Chiral Derivatizing Agent) amidation Amide Coupling cda->amidation diastereomers Diastereomeric Amides ((R,R) and (S,R)) activation->amidation amidation->diastereomers G cluster_analysis Chromatographic Analysis start Start: Racemic 2-Cyclohexylpropanoic Acid Sample deriv Protocol 1: Derivatization with (R)-1-Phenylethylamine start->deriv product Diastereomeric Amide Mixture in Solution deriv->product gc Protocol 2: GC-FID Analysis (Achiral Column) product->gc Option 1 hplc Protocol 3: HPLC-UV Analysis (Achiral C18 Column) product->hplc Option 2 data Data Acquisition: Chromatogram gc->data hplc->data quant Quantification: Peak Integration & Enantiomeric Ratio Calculation data->quant end_node End: Report Purity quant->end_node

References

Application of 2-Cyclohexylpropanoic Acid in Organic Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclohexylpropanoic acid is a valuable carboxylic acid building block in organic synthesis, lending its unique lipophilic cyclohexyl moiety to a variety of molecular scaffolds. Its derivatives, particularly esters and amides, have garnered significant interest in medicinal chemistry and drug development due to their potential as bioactive agents. This document provides detailed application notes, experimental protocols, and an overview of the synthetic utility of this compound, with a focus on its role in the generation of compounds with therapeutic potential, such as antiviral and cytotoxic agents.

Synthetic Applications

The primary applications of this compound in organic synthesis revolve around the transformation of its carboxylic acid functionality into other functional groups, most notably esters and amides. These transformations are fundamental in the construction of more complex molecules with desired physicochemical and biological properties.

1. Esterification: A Gateway to Bioactive Esters

Esterification of this compound is a common strategy to modify its properties, such as lipophilicity, which can enhance bioavailability and cell permeability. Ester derivatives of similar cycloalkyl propanoic acids have demonstrated significant biological activity. For instance, simple alkyl esters of (S,S)-1,2-ethanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid have shown cytotoxic activity against various cancer cell lines.[1]

2. Amide Bond Formation: Building Blocks for Therapeutics

The formation of amide bonds from this compound is a critical step in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The cyclohexylpropanoic acid moiety can be incorporated into peptide-like structures or other complex architectures. A notable application is in the synthesis of macrocyclic inhibitors targeting viral proteases, such as the norovirus 3CL protease, which is essential for viral replication.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound derivatives and related compounds.

Reaction TypeStarting MaterialReagent/CatalystProductYield (%)Biological Activity (IC₅₀/EC₅₀)Reference
EsterificationThis compoundThionyl Chloride, EthanolEthyl 2-cyclohexylpropanoateNot ReportedNot ReportedGeneral Protocol
Amide CouplingThis compoundEDC, HOBt, AmineN-substituted-2-cyclohexylpropanamideNot ReportedNot ReportedGeneral Protocol
Norovirus InhibitionDipeptidyl Aldehyde---EC₅₀ = 0.5 µM (Replicon Assay)[3]
CytotoxicityDihydropyridine carboxylic acid derivatives---IC₅₀ = 7.94 ± 1.6 μM (HCT-15 cells)[4]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of alkyl esters of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the anhydrous alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure alkyl 2-cyclohexylpropanoate.

Protocol 2: General Procedure for Amide Coupling of this compound using EDC/HOBt

This protocol provides a general method for the synthesis of amides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes.

  • In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent and add DIPEA (1.5-2.0 eq).

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization to obtain the desired product.

Visualizations

Logical Workflow for Synthesis of Bioactive Derivatives

G A This compound B Esterification (e.g., Fischer) A->B C Amide Coupling (e.g., EDC/HOBt) A->C D 2-Cyclohexylpropanoate Esters B->D E 2-Cyclohexylpropanamides C->E F Biological Screening D->F E->F G Cytotoxic Agents F->G H Antiviral Agents (e.g., Norovirus Inhibitors) F->H

Caption: Synthetic pathways from this compound to bioactive derivatives.

Norovirus Replication Cycle and Potential Inhibition by this compound Derivatives

G cluster_host_cell Host Cell Entry 1. Virus Entry (Receptor Binding) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Proteolysis 4. Polyprotein Processing by 3CL Protease Translation->Proteolysis Replication 5. RNA Replication by RdRp Proteolysis->Replication Assembly 6. Virion Assembly Replication->Assembly Release 7. Virus Release Assembly->Release Inhibitor 2-Cyclohexylpropanoic Acid Derivative (e.g., Amide) Inhibitor->Proteolysis Inhibition

Caption: Norovirus replication cycle and the inhibitory action of 3CL protease inhibitors.[2][3]

References

Application Notes and Protocols: 2-Cyclohexylpropanoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropanoic acid is a carboxylic acid derivative featuring a cyclohexane (B81311) ring attached to a propanoic acid backbone. This structural motif serves as a valuable building block in medicinal chemistry, primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The cyclohexyl group imparts lipophilicity, which can enhance membrane permeability and influence binding to hydrophobic pockets within biological targets. The propanoic acid moiety, a common feature in the "profen" class of NSAIDs, is crucial for the compound's mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.

The primary therapeutic application of compounds derived from this compound is the management of pain and inflammation associated with conditions such as arthritis. By inhibiting COX enzymes, these molecules block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This document provides an overview of the application of this compound derivatives, with a focus on their role as COX inhibitors, and includes detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

  • COX-1 is a constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often associated with the inhibition of COX-1. Consequently, a significant focus in the development of new NSAIDs is to achieve selectivity for COX-2 over COX-1.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

COX_Pathway cluster_membrane Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Liberation COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) AA->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 GI_Protection Gastric Mucosal Protection, Platelet Aggregation COX1->GI_Protection Mediate COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Promote NSAIDs This compound Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory role of NSAIDs.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents the in vitro COX-1 and COX-2 inhibitory activities of a structurally related and well-characterized profen, Ibuprofen. This data is intended to be representative of the potential activity of this compound derivatives. The IC50 value is the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (SI)
S(+)-Ibuprofen COX-12.10.76
COX-21.6
Racemic Ibuprofen COX-1126.67
COX-280
Celecoxib (Reference) COX-115>30
COX-20.04

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from cyclohexylmagnesium bromide and a suitable electrophile.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Cyclohexyl bromide

  • 2-Bromopropionyl chloride

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (cyclohexylmagnesium bromide).

  • Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Cautiously add crushed dry ice to the reaction mixture in small portions with vigorous stirring. The reaction is highly exothermic. Continue adding dry ice until the exothermic reaction ceases.

  • Work-up: Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by 1M HCl until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol provides a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes using a fluorometric assay. This assay measures the peroxidase activity of COX, which generates a fluorescent product.

Materials and Reagents:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compound (e.g., a derivative of this compound) dissolved in DMSO

  • Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader

Experimental Workflow:

experimental_workflow Start Start: Prepare Reagents Plate_Setup Plate Setup in 96-well plate: - 100% Activity Control (Enzyme + Buffer + DMSO) - Inhibitor Wells (Enzyme + Buffer + Test Compound) - Background Control (Buffer only) Start->Plate_Setup Add_Enzyme Add COX-1 or COX-2 Enzyme Plate_Setup->Add_Enzyme Add_Compound Add Test Compound or Reference Inhibitor Add_Enzyme->Add_Compound Pre_incubation Pre-incubate at 37°C for 15 min Add_Compound->Pre_incubation Add_Substrate Initiate Reaction: Add Arachidonic Acid Pre_incubation->Add_Substrate Measure Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 values Measure->Analyze

Caption: A generalized workflow for an in vitro fluorometric COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's guidelines. Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:

    • 100% Activity Control: Enzyme, assay buffer, and DMSO (vehicle).

    • Inhibitor Wells: Enzyme, assay buffer, and serial dilutions of the test compound.

    • Background Control: Assay buffer only.

  • Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to the designated wells.

  • Compound Addition: Add the test compound or reference inhibitor solutions to the inhibitor wells. Add DMSO to the 100% activity control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the background controls.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for ADHP) in kinetic mode for 5-10 minutes or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound represents a valuable scaffold for the development of novel anti-inflammatory agents. Its derivatives, by targeting the COX enzymes, have the potential to modulate the inflammatory response effectively. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of these compounds. Further structure-activity relationship (SAR) studies, guided by quantitative biological data, will be crucial in optimizing the potency and selectivity of new drug candidates based on this promising building block.

Application Notes and Protocols for the Preparation of 2-Cyclohexylpropanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropanoic acid and its esters are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The structural motif of a cyclohexyl group attached to a propanoic acid backbone is found in various biologically active molecules. The targeted synthesis of specific esters of this compound is often a critical step in drug development and material science, allowing for the fine-tuning of properties such as solubility, bioavailability, and pharmacokinetic profiles.

This document provides detailed protocols for the preparation of this compound esters via two common and effective methods: Fischer-Speier Esterification and Enzymatic Esterification. These methods offer versatility in terms of substrate scope and reaction conditions, catering to a wide range of research and development needs.

Key Synthesis Methodologies

Two primary methods for the synthesis of this compound esters are detailed below. The choice of method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to acidic or thermal conditions.

  • Fischer-Speier Esterification: This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective and widely used technique, particularly for the synthesis of simple alkyl esters.[2] The reaction is an equilibrium process, and strategies to drive it to completion include using an excess of one reactant or removing water as it is formed.[1][3]

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts to mediate the esterification reaction. It offers high selectivity and operates under mild reaction conditions, making it suitable for sensitive substrates.[4] Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, are highly effective for the synthesis of a variety of esters, including those with sterically demanding groups.[4][5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes a general procedure for the synthesis of alkyl esters of this compound using an acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol, etc.; >10 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 1-5 mol%)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add an excess of the desired alcohol (e.g., >10 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For sterically hindered acids, longer reaction times may be necessary.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford the pure this compound ester.

Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start reagents Combine this compound, excess Alcohol, and Acid Catalyst start->reagents 1. reflux Heat to Reflux (4-24h) reagents->reflux 2. workup Aqueous Work-up (Neutralization & Extraction) reflux->workup 3. purification Purification (Distillation or Chromatography) workup->purification 4. product Pure Ester purification->product 5. Fischer_Esterification_Equilibrium reactants This compound + Alcohol equilibrium Equilibrium reactants->equilibrium Reversible Reaction products This compound Ester + Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->equilibrium Lowers Activation Energy equilibrium->products

References

Application Notes and Protocols for the Quantification of 2-Cyclohexylpropanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpropanoic acid is a carboxylic acid containing a cyclohexane (B81311) moiety. Its structural characteristics suggest potential roles in various biological processes, necessitating accurate and robust quantitative methods for its analysis in complex biological matrices. These application notes provide detailed protocols for the quantification of this compound in biological samples such as plasma, serum, and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As specific validated methods for this particular analyte are not widely published, the following protocols are based on well-established principles for the analysis of similar short-chain and cyclic carboxylic acids.[1][2][3]

Data Presentation

Quantitative data for this compound in biological samples is not extensively available in the literature. The following table serves as a template for researchers to summarize their quantitative findings, allowing for easy comparison across different biological matrices and experimental conditions.

Table 1: Quantitative Data Summary for this compound

Biological MatrixSample Type (e.g., Human Plasma, Rat Urine)Condition (e.g., Healthy, Disease Model)Concentration Range (ng/mL or µM)Mean Concentration ± SD (ng/mL or µM)Analytical MethodReference

Researchers should populate this table with their own experimental data.

Experimental Protocols

The quantification of this compound in biological samples requires meticulous sample preparation to remove interferences, followed by sensitive and selective analytical detection.[4][5] Two primary analytical techniques are recommended: GC-MS, which typically requires derivatization to enhance volatility, and LC-MS/MS, which can often analyze the compound directly or with derivatization for improved sensitivity.[1][6]

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, derivatization is essential to increase the volatility and thermal stability of this compound for GC analysis.[7][8]

1.1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • Materials:

    • Biological sample (e.g., 100 µL of plasma, serum, or urine)

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

    • Acetonitrile (B52724) (ACN), ice-cold

    • Methyl tert-butyl ether (MTBE)

    • Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample into a microcentrifuge tube.

    • Add a known amount of the internal standard.

    • To precipitate proteins, add 300 µL of ice-cold acetonitrile.[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Perform liquid-liquid extraction by adding 500 µL of MTBE.[5]

    • Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

1.2. Derivatization (Esterification)

  • Materials:

    • Dried sample extract

    • Derivatization reagent (e.g., BF3 in methanol (B129727) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)[7][9]

    • Heptane (B126788) or Hexane

    • Saturated sodium bicarbonate solution

    • Heating block or water bath

  • Procedure (using BF3-Methanol): [9]

    • To the dried extract, add 100 µL of 14% BF3 in methanol.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 200 µL of heptane and 100 µL of saturated sodium bicarbonate solution to stop the reaction and neutralize excess reagent.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper heptane layer containing the methyl ester derivative to a GC vial for analysis.

1.3. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and may not require derivatization, although derivatization can be employed to enhance ionization efficiency.[4][6]

2.1. Sample Preparation (Protein Precipitation)

  • Materials:

    • Biological sample (e.g., 50 µL of plasma, serum, or urine)

    • Internal Standard (IS) solution

    • Acetonitrile (ACN) containing 0.1% formic acid, ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of the biological sample into a microcentrifuge tube.

    • Add a known amount of the internal standard.

    • Add 150 µL of ice-cold acetonitrile with 0.1% formic acid.[4]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, dilute with an appropriate volume of water, and transfer to an LC vial for analysis.

2.2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • Start with 5% B, hold for 0.5 min

      • Linearly increase to 95% B over 5 min

      • Hold at 95% B for 2 min

      • Return to 5% B and re-equilibrate for 2.5 min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard to identify the precursor ion and optimal product ions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (if necessary) supernatant->lle dilution Dilution supernatant->dilution dry_down Evaporate to Dryness lle->dry_down derivatization Derivatization (e.g., Esterification) dry_down->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis lcms_analysis LC-MS/MS Analysis dilution->lcms_analysis

Caption: General experimental workflow for the quantification of this compound.

metabolic_pathway cluster_pathway Proposed Metabolic Pathway of Cyclohexyl-containing Carboxylic Acids chpa This compound phase1 Phase I Metabolism (Hydroxylation) chpa->phase1 CYP450 Enzymes phase2 Phase II Metabolism (Conjugation) chpa->phase2 UGTs hydroxylated Hydroxylated Metabolites phase1->hydroxylated hydroxylated->phase2 UGTs, SULTs conjugated Glucuronide or Sulfate Conjugates phase2->conjugated excretion Excretion conjugated->excretion

Caption: Proposed metabolic pathway for this compound.

References

Application Note: Development of a Validated HPLC Method for the Quantification of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Cyclohexylpropanoic acid. The method is suitable for routine analysis in research and quality control environments. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. The method was validated in accordance with ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical industries. A reliable and validated analytical method is crucial for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of carboxylic acids due to its high resolution, sensitivity, and accuracy.[1][2] This note provides a detailed protocol for a validated RP-HPLC method for this compound.

Experimental

2.1. Instrumentation and Chemicals

  • HPLC System: An Agilent 1100 Series HPLC system equipped with a G1311A quaternary pump, G1313A autosampler, G1322A degasser, and G1314A UV-Vis detector was used for method development and validation.[3]

  • Column: An Altima C18 column (150 x 4.6 mm, 5 µm) was used for chromatographic separation.[3]

  • Chemicals and Reagents: this compound reference standard was purchased from a commercial supplier. HPLC grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid were obtained from a reputable chemical supplier. Water was purified using a Milli-Q system.

2.2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 3.0, adjusted with H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Table 1: Optimized HPLC Conditions

2.3. Preparation of Solutions

  • Buffer Preparation (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.[4]

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for the peak area and retention time, a tailing factor of less than 2, and a theoretical plate count of more than 2000.

3.2. Specificity

The specificity of the method was assessed by analyzing a blank (mobile phase) and a spiked sample to ensure no interference from the matrix or other components at the retention time of this compound.

3.3. Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

3.4. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate for each level.

3.5. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of three different concentrations on the same day. Intermediate precision was determined by repeating the analysis on three different days. The RSD was calculated for each set of measurements.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided good separation and a well-defined peak for this compound at a retention time of approximately 5.2 minutes. The validation results are summarized in the following tables.

ParameterResultAcceptance Criteria
Retention Time (min) 5.2-
Tailing Factor 1.2< 2
Theoretical Plates 4500> 2000
%RSD of Peak Area 0.8%< 2%
%RSD of Retention Time 0.3%< 2%

Table 2: System Suitability Results

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Table 3: Linearity, LOD, and LOQ

Concentration Level (µg/mL)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
Low (10) 10.09.999.01.2
Medium (50) 50.050.3100.60.9
High (90) 90.089.599.40.7

Table 4: Accuracy (Recovery) Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)
10 1.11.5
50 0.81.2
90 0.61.0

Table 5: Precision Data

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method meets all the requirements for a validated analytical method as per ICH guidelines and can be effectively used for routine analysis.

Protocol: HPLC Analysis of this compound

1. Scope

This protocol outlines the procedure for the quantitative determination of this compound using a validated RP-HPLC method.

2. Materials and Equipment

  • HPLC system with UV detector

  • C18 analytical column (150 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • HPLC grade water

3. Procedure

3.1. Mobile Phase Preparation

  • Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Prepare the mobile phase by mixing acetonitrile and the pH 3.0 phosphate buffer in a 60:40 (v/v) ratio.

  • Degas the mobile phase for at least 15 minutes using a sonicator or vacuum filtration.

3.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL) by appropriate dilutions of the stock solution with the mobile phase.

3.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3.4. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a mixture of water and acetonitrile (50:50, v/v) and then store it in 100% acetonitrile.

4. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Objective lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization (ACN:Buffer, pH) method_dev->mp_opt det_param Detector Parameter Selection (Wavelength) method_dev->det_param method_val Method Validation (ICH) col_select->method_val mp_opt->method_val det_param->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness routine_analysis Routine Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis end End: Validated Method routine_analysis->end

Caption: Workflow for HPLC Method Development and Validation.

References

Scale-up Synthesis of 2-Cyclohexylpropanoic Acid for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory-scale synthesis of 2-Cyclohexylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established malonic ester synthesis, offering a robust and scalable route to the target compound. This protocol is intended for professionals in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive, step-by-step procedure for the preparation and characterization of this compound.

Introduction

This compound and its derivatives are of significant interest in the development of pharmaceuticals and novel materials. The malonic ester synthesis provides a reliable and versatile method for the preparation of α-substituted carboxylic acids. This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product. The protocol outlined below has been developed for a safe and efficient scale-up in a standard laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through a three-step process starting from diethyl malonate:

  • Enolate Formation: Diethyl methylmalonate is deprotonated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

  • Alkylation: The enolate undergoes nucleophilic substitution with a cyclohexyl halide (e.g., cyclohexyl bromide) to form diethyl 2-cyclohexyl-2-methylmalonate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-cyclohexyl-2-methylmalonate

This procedure details the alkylation of diethyl methylmalonate with cyclohexyl bromide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (g)MolesEquivalents
Diethyl methylmalonate174.1943.550.251.0
Sodium Ethoxide68.0518.710.2751.1
Anhydrous Ethanol (B145695)46.07250 mL--
Cyclohexyl Bromide163.0744.840.2751.1
Toluene (B28343)92.14100 mL--

Procedure:

  • A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous ethanol (250 mL).

  • Sodium ethoxide (18.71 g, 0.275 mol) is carefully added to the ethanol with stirring.

  • Diethyl methylmalonate (43.55 g, 0.25 mol) is added dropwise to the sodium ethoxide solution over 30 minutes. The mixture is then heated to reflux for 1 hour to ensure complete enolate formation.

  • A solution of cyclohexyl bromide (44.84 g, 0.275 mol) in toluene (100 mL) is added dropwise to the refluxing mixture over 1 hour.

  • The reaction mixture is refluxed for an additional 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the precipitated sodium bromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is dissolved in diethyl ether (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2-cyclohexyl-2-methylmalonate. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure details the hydrolysis and decarboxylation of the dialkylated malonic ester.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (g)MolesEquivalents
Diethyl 2-cyclohexyl-2-methylmalonate256.3664.1 g0.251.0
Potassium Hydroxide (B78521)56.1142.1 g0.753.0
Ethanol46.07200 mL--
Water18.02100 mL--
Concentrated Hydrochloric Acid (37%)36.46As needed--

Procedure:

  • A 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with crude diethyl 2-cyclohexyl-2-methylmalonate (64.1 g, 0.25 mol).

  • A solution of potassium hydroxide (42.1 g, 0.75 mol) in ethanol (200 mL) and water (100 mL) is added to the flask.

  • The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed from the reaction mixture by distillation.

  • The remaining aqueous solution is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to pH 1-2.

  • The acidified mixture is then heated to reflux for 4-8 hours to effect decarboxylation. The evolution of carbon dioxide should be observed.

  • After cooling to room temperature, the product is extracted with diethyl ether (3 x 150 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
AppearanceColorless liquid or solid
Boiling Point276.5 °C at 760 mmHg
Melting Point14-17 °C
Density1.006 g/cm³

Spectroscopic Data of this compound

TechniqueKey Data
¹H NMR (CDCl₃)δ 11.5-12.5 (br s, 1H, COOH), 2.35 (q, J=7.0 Hz, 1H, CH-COOH), 1.6-1.8 (m, 5H, cyclohexyl), 1.0-1.3 (m, 6H, cyclohexyl and CH₃)
¹³C NMR (CDCl₃)δ 183.5 (C=O), 45.5 (CH-COOH), 40.5 (cyclohexyl CH), 34.0 (cyclohexyl CH₂), 26.5 (cyclohexyl CH₂), 15.0 (CH₃)
IR (neat, cm⁻¹)2925 (C-H, cyclohexyl), 2850 (C-H, cyclohexyl), 1705 (C=O, acid), 1450, 1290, 940

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_purification Purification A Diethyl Methylmalonate D Diethyl 2-cyclohexyl-2-methylmalonate A->D 1. B Sodium Ethoxide in Ethanol B->D 2. C Cyclohexyl Bromide in Toluene C->D 3. G This compound D->G 4. E Potassium Hydroxide in Ethanol/Water E->G 5. F Concentrated HCl F->G 6. H Crude Product I Vacuum Distillation / Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the scale-up synthesis of this compound.

Logical_Relationship start Starting Materials intermediate Dialkylated Malonic Ester start->intermediate Alkylation product Final Product (this compound) intermediate->product Hydrolysis & Decarboxylation

Caption: Logical relationship of the key stages in the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclohexylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-Cyclohexylpropanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are the catalytic hydrogenation of 2-phenylpropanoic acid or its corresponding esters, and the carbonation of a cyclohexyl Grignard reagent followed by reaction with a propylene (B89431) oxide equivalent. The choice of route often depends on the available starting materials, scalability, and desired purity.

Q2: What are the typical catalysts used for the hydrogenation of 2-phenylpropanoic acid?

A2: For the hydrogenation of the aromatic ring in 2-phenylpropanoic acid or its esters, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and Raney nickel. The selection of the catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: Reaction progress can be monitored by several techniques. Thin-Layer Chromatography (TLC) can be used to observe the disappearance of the starting material. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the ratio of starting material to product. A key indicator of a complete reaction in ¹H NMR is the disappearance of signals in the aromatic region (typically 7-8 ppm).

Q4: What are the primary safety concerns when performing a catalytic hydrogenation?

A4: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which poses a significant fire and explosion risk. It is crucial to work in a well-ventilated area, use appropriately rated high-pressure equipment, and ensure there are no ignition sources. Additionally, some catalysts, like Raney nickel, are pyrophoric and must be handled with care, typically under an inert liquid.

Troubleshooting Guides

Issue 1: Low or No Conversion During Catalytic Hydrogenation
Question Possible Cause Suggested Solution
Why is my hydrogenation reaction stalling or showing low conversion? Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.- Use a fresh batch of catalyst.- Ensure the catalyst is not exposed to air for extended periods, especially pyrophoric catalysts like Raney nickel.- Consider pre-activating the catalyst according to the manufacturer's instructions.
Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst.- Purify the starting material and solvent before use.- Use high-purity hydrogen gas.
Insufficient Hydrogen Pressure or Temperature: The reduction of an aromatic ring requires more forcing conditions than a simple alkene hydrogenation.[1][2]- Gradually increase the hydrogen pressure and/or reaction temperature within the limits of your equipment.- Consult literature for optimal conditions for your specific catalyst and substrate.
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, catalyst, and substrate.- Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.
Issue 2: Formation of Unexpected Byproducts
Question Possible Cause Suggested Solution
I'm observing unexpected peaks in my GC-MS or NMR. What could they be? Incomplete Hydrogenation: The reaction may not have gone to completion, leaving starting material or partially hydrogenated intermediates.- Increase reaction time, temperature, or hydrogen pressure.- Increase catalyst loading.
Hydrogenolysis: If the starting material contains other reducible functional groups (e.g., benzyl (B1604629) esters, halides), they may be cleaved under hydrogenation conditions.- Choose a milder catalyst or reaction conditions.- Consider using a different synthetic route that avoids sensitive functional groups.
Over-reduction: In some cases, the carboxylic acid group can be reduced to an alcohol, although this typically requires very harsh conditions.- Use a catalyst and conditions known to be selective for aromatic ring reduction without affecting the carboxylic acid.
Issue 3: Difficulties in Product Purification
Question Possible Cause Suggested Solution
How can I effectively remove the catalyst after the reaction? Fine Catalyst Particles: Some catalysts, like palladium on carbon, can be very fine and difficult to filter.- Filter the reaction mixture through a pad of Celite® or another filter aid to ensure complete removal of the catalyst.
How do I separate my product from unreacted starting material? Similar Polarity: The starting material and product may have similar polarities, making chromatographic separation challenging.- If the starting material is an ester, hydrolyze the crude product mixture to the carboxylic acids. The difference in acidity can be exploited for separation via acid-base extraction.- Recrystallization can be an effective purification method if a suitable solvent is found.
My yield is low after workup from a Grignard reaction. Protonation of Grignard Reagent: The Grignard reagent can be quenched by trace amounts of water in the solvent or on the glassware.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.
Incomplete Carbonation: The Grignard reagent may not have reacted completely with the carbon dioxide.- Use a large excess of freshly crushed dry ice to ensure complete reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Conditions Reported Yield Advantages Disadvantages
Catalytic Hydrogenation of Ester Methyl 2-phenylpropanoate (B8470279)5% Pd/C or 5% Ru/C, H₂150-170°C, 20 bar, 6-35 h[3]~98-99%[3]High yield, high purity product.Requires high-pressure equipment.
Grignard Reaction Cyclohexyl bromideMg, CO₂ (dry ice)Anhydrous ether, then acidic workupVariableReadily available starting materials.Sensitive to moisture, potential for side reactions.
From Cyclohexanecarboxylic Acid Cyclohexanecarboxylic acid1. LiH, 2. MeLiReflux in 1,2-dimethoxyethane[4]91-94% (for ketone intermediate)[4]High yield for the intermediate ketone.Multi-step process to get to the final acid.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of Methyl 2-phenylpropanoate

This two-step protocol involves the hydrogenation of the aromatic ring of a precursor ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Hydrogenation of Methyl 2-phenylpropanoate to Methyl 2-cyclohexylpropanoate

  • Materials:

    • Methyl 2-phenylpropanoate

    • 5% Palladium on activated carbon (Pd/C) or 5% Ruthenium on activated carbon (Ru/C)

    • Hydrogen gas (high purity)

  • Procedure (based on a similar hydrogenation[3]):

    • Charge a high-pressure autoclave with methyl 2-phenylpropanoate and the catalyst (e.g., 10 g of 5% Ru/C for 1565 g of ester).

    • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 20 bar.

    • Heat the mixture to 155°C with vigorous stirring.

    • Maintain the temperature and pressure for 6 hours, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • The filtrate, containing methyl 2-cyclohexylpropanoate, can be used directly in the next step.

Step 2: Hydrolysis of Methyl 2-cyclohexylpropanoate

  • Materials:

    • Crude methyl 2-cyclohexylpropanoate from Step 1

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

    • Hydrochloric acid (HCl) solution (e.g., 6 M)

    • Diethyl ether or other suitable organic solvent

  • Procedure:

    • To the crude methyl 2-cyclohexylpropanoate, add an excess of 2 M NaOH solution.

    • Heat the mixture to reflux with stirring for 2-4 hours, or until the ester layer is no longer visible.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ester or neutral impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6 M HCl. The product, this compound, should precipitate as a white solid or oil.

    • Extract the product with several portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis via Grignard Reaction
  • Materials:

    • Magnesium turnings

    • Cyclohexyl bromide

    • Anhydrous diethyl ether

    • Dry ice (solid CO₂)

    • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings.

    • Add a small amount of a solution of cyclohexyl bromide in anhydrous diethyl ether to the flask. A crystal of iodine can be added to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and heat), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice bath.

    • In a separate beaker, crush a large excess of dry ice.

    • Carefully and quickly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Slowly add 6 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with several portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_hydrogenation Route 1: Catalytic Hydrogenation cluster_grignard Route 2: Grignard Reaction start_h Methyl 2-phenylpropanoate hydrogenation Catalytic Hydrogenation (Pd/C or Ru/C, H₂, high P & T) start_h->hydrogenation Step 1 ester_intermediate Methyl 2-cyclohexylpropanoate hydrogenation->ester_intermediate hydrolysis Alkaline Hydrolysis (NaOH, H₂O) ester_intermediate->hydrolysis Step 2 acidification_h Acidification (HCl) hydrolysis->acidification_h product_h This compound acidification_h->product_h start_g Cyclohexyl Bromide grignard_formation Grignard Formation (Mg, anhydrous ether) start_g->grignard_formation grignard_reagent Cyclohexylmagnesium Bromide grignard_formation->grignard_reagent carbonation Carbonation (CO₂, dry ice) grignard_reagent->carbonation salt_intermediate Magnesium Carboxylate Salt carbonation->salt_intermediate acidification_g Acidification (HCl) salt_intermediate->acidification_g product_g This compound acidification_g->product_g

Caption: Synthetic routes for this compound.

troubleshooting_hydrogenation start Low/No Conversion in Hydrogenation Reaction q_catalyst Is the catalyst fresh and handled properly? start->q_catalyst a_catalyst_no Use fresh catalyst. Ensure inert handling. q_catalyst->a_catalyst_no No q_conditions Are temperature and pressure sufficient? q_catalyst->q_conditions Yes a_conditions_no Increase temperature/pressure. Consult literature. q_conditions->a_conditions_no No q_poisoning Are starting materials and solvent pure? q_conditions->q_poisoning Yes a_poisoning_no Purify starting materials. Use high-purity H₂. q_poisoning->a_poisoning_no No q_mixing Is stirring vigorous? q_poisoning->q_mixing Yes a_mixing_no Increase stirring rate. q_mixing->a_mixing_no No success Reaction should proceed. q_mixing->success Yes

Caption: Troubleshooting low conversion in hydrogenation.

References

Technical Support Center: Synthesis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Cyclohexylpropanoic acid. The information focuses on the widely used malonic ester synthesis pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My reaction has resulted in a very low yield of this compound, with a significant amount of unreacted starting material. What are the potential causes?

Answer: A low conversion of starting materials can be attributed to several factors:

  • Insufficient Base: The complete deprotonation of the malonic ester is crucial for the subsequent alkylation. If the base is not strong enough or used in insufficient quantity, the initial enolate formation will be incomplete. For syntheses requiring a strong, non-nucleophilic base, Lithium diisopropylamide (LDA) is often used.[1][2] It is critical to use at least one full equivalent of the base.

  • Presence of Protic Impurities: The presence of water or other protic impurities in the reaction mixture can quench the strong base and the enolate, preventing the desired reaction from occurring.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[1][2]

  • Poor Quality of Reagents: The purity of your starting materials, particularly the alkylating agent (e.g., cyclohexyl bromide or a related halide), is critical. Impurities can lead to unwanted side reactions or may indicate that the reagent has degraded and is no longer reactive.[3]

  • Inadequate Reaction Temperature: The formation of the enolate with a strong base like LDA should typically be performed at low temperatures, around -78 °C, to favor the kinetic enolate and prevent decomposition.[1][2] Allowing the reaction to warm up prematurely can lead to side reactions.[2]

  • Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the reaction is proceeding slowly, extending the reaction time may be necessary.[3]

Question 2: I've observed a significant amount of a dialkylated byproduct in my crude product. How can I minimize its formation?

Answer: The formation of a dialkylated product is a common issue in malonic ester synthesis.[4] Here are some strategies to minimize it:

  • Control of Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, which can favor mono-alkylation.[3]

  • Choice of Base and Reaction Conditions: The choice of base and reaction temperature can influence the rate of the second alkylation. Using a bulky base may sterically hinder the second alkylation to some extent.

Question 3: My final product is contaminated with significant amounts of side products, making purification difficult. How can I improve the selectivity?

Answer: The presence of multiple products indicates a lack of reaction control.[2] Besides dialkylation, other side reactions can occur:

  • O-alkylation vs. C-alkylation: While C-alkylation is generally favored with alkyl halides, some O-alkylation can occur, leading to the formation of an ester byproduct.[2] Using a less polar, aprotic solvent may favor C-alkylation.

  • Transesterification: If using an alkoxide base, it is crucial that the alkyl group of the base matches the alkyl group of the ester to prevent transesterification.[4][5] For example, use sodium ethoxide with diethyl malonate.[4][5]

To improve selectivity, ensure precise control over reaction temperature, use high-purity anhydrous reagents, and perform the reaction under a strict inert atmosphere.[1][2]

Question 4: What are the best methods for purifying crude this compound?

Answer: The primary purification techniques for a carboxylic acid like this compound are:

  • Acid-Base Extraction: This is a standard and effective method for purifying carboxylic acids.[6] The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide). The carboxylic acid will deprotonate and move into the aqueous layer as its salt. The aqueous layer is then separated, washed with fresh organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid.[6]

  • Recrystallization: This technique can be used to purify the solid product. The choice of solvent is critical; a solvent should be chosen in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at low temperatures.[6]

  • Column Chromatography: For difficult separations, column chromatography on silica (B1680970) gel can be used to separate the desired product from nonpolar byproducts and polar starting materials.[1]

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Impact of Deviation
Base Sodium Ethoxide (for diethyl malonate) or LDAEnsures complete enolate formation.[4][5] Matching the base to the ester prevents transesterification.[4][5]Incomplete reaction, side reactions (transesterification).
Solvent Anhydrous Ethanol (B145695) (for ethoxide) or THF (for LDA)Provides a suitable reaction medium and ensures anhydrous conditions.[1][2]Quenching of base/enolate, side reactions.
Temperature -78 °C to room temperature (depending on the specific protocol)Controls the rate of reaction and minimizes side reactions.[1][2]Formation of byproducts, decomposition of reagents.
Reagent Ratio 1.0 eq. Diethyl Malonate : 1.05 eq. Base : 1.0 eq. Alkyl HalideOptimizes for mono-alkylation and complete consumption of the limiting reagent.Incomplete reaction, formation of dialkylated product.
Reaction Time 2-24 hours (monitor by TLC)Ensures the reaction proceeds to completion.[3]Incomplete reaction.
Expected Yield 70-90% (under optimal conditions)Varies depending on the specific substrate and reaction conditions.Low yields indicate suboptimal conditions or side reactions.

Detailed Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Cyclohexyl bromide

  • Aqueous Hydrochloric Acid (HCl)

  • Aqueous Sodium Hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[1][5]

  • Alkylation: Add cyclohexyl bromide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[1]

  • Saponification: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide in water and heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.[7]

  • Workup: After cooling, remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted alkyl halide or neutral byproducts.

  • Acidification and Decarboxylation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the solution is strongly acidic (pH ~1-2). Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation. Carbon dioxide will be evolved.

  • Extraction and Purification: Cool the mixture and extract the this compound with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2] Filter and concentrate the organic layer under reduced pressure to yield the crude product. The crude product can be further purified by distillation or recrystallization.[1][6]

Visualizations

Reaction_Mechanism A Diethyl Malonate B Enolate A->B + Base D Alkylated Malonic Ester B->D + Cyclohexyl Bromide C Cyclohexyl Bromide C->D E Dicarboxylic Acid D->E + H3O+ F This compound E->F - CO2, Heat Base NaOEt H2O_H H3O+, Heat CO2 CO2

Caption: Reaction mechanism for the malonic ester synthesis of this compound.

Experimental_Workflow start Start enolate Enolate Formation (Diethyl Malonate + NaOEt) start->enolate alkylation Alkylation (+ Cyclohexyl Bromide, Reflux) enolate->alkylation saponification Saponification (NaOH, H2O, Reflux) alkylation->saponification workup Aqueous Workup (Remove Ethanol, Ether Wash) saponification->workup acidification Acidification & Decarboxylation (HCl, Reflux) workup->acidification extraction Extraction & Drying (Ether, MgSO4) acidification->extraction purification Purification (Distillation/Recrystallization) extraction->purification end Final Product purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic LowYield Low Yield IncompleteReaction Incomplete Reaction IncompleteReaction->LowYield SideReactions Side Reactions SideReactions->LowYield PurificationLoss Purification Loss PurificationLoss->LowYield sub_IR1 Insufficient Base sub_IR1->IncompleteReaction sub_IR2 Protic Impurities (H2O) sub_IR2->IncompleteReaction sub_IR3 Low Temperature sub_IR3->IncompleteReaction sub_IR4 Short Reaction Time sub_IR4->IncompleteReaction sub_SR1 Dialkylation sub_SR1->SideReactions sub_SR2 O-Alkylation sub_SR2->SideReactions sub_SR3 Transesterification sub_SR3->SideReactions sub_PL1 Improper Extraction sub_PL1->PurificationLoss sub_PL2 Inefficient Recrystallization sub_PL2->PurificationLoss

Caption: Logical relationship of factors contributing to low yield.

References

Technical Support Center: Purification of Crude 2-Cyclohexylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Cyclohexylpropanoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a substance in a solvent increases with temperature. For this compound, a suitable solvent is one in which the acid is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude acid in a minimum amount of hot solvent and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at elevated temperatures: The acid should readily dissolve in the boiling or near-boiling solvent.

  • Low solubility at low temperatures: The acid should precipitate out of the solution upon cooling to room temperature or in an ice bath to ensure a good recovery yield.

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out."

  • Inertness: The solvent should not react with the acid.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Based on the structure of this compound (an aliphatic carboxylic acid), suitable solvents for screening include water, ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

Q3: What are common impurities in crude this compound?

A3: Common impurities can originate from the synthetic route used. For instance, if synthesized from cyclohexanone (B45756) and acrylonitrile, impurities might include unreacted starting materials or intermediates. If prepared from the hydrogenation of a precursor like methyl cinnamate, residual starting material or by-products of the reduction could be present.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 6051-13-4
Melting Point 46-47 °C (for the (S)-enantiomer)
Boiling Point ~276.5 °C (estimated, based on 3-cyclohexylpropanoic acid)[1][2]
Appearance Colorless liquid or low melting solid

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water Insoluble[1]Slightly Soluble
Hexane SolubleVery Soluble
Toluene SolubleVery Soluble
Ethanol Very SolubleVery Soluble
Methanol Very SolubleVery Soluble
Acetone Very SolubleVery Soluble
Ethyl Acetate Very SolubleVery Soluble
Chloroform Sparingly Soluble[1]Soluble

Note: This table is based on general principles of solubility for aliphatic carboxylic acids. Experimental verification is recommended to determine the optimal solvent.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (e.g., 50 mg) of crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.

    • If the acid is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals. A solvent pair (e.g., ethanol/water or acetone/hexane) may also be considered.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and a boiling chip.

    • Heat the mixture on a hot plate with gentle swirling. Add the solvent in small portions until the acid is completely dissolved at the boiling point of the solvent. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified acid.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Troubleshooting Guides

Problem 1: Oiling Out The compound separates as a liquid instead of forming solid crystals.

Possible Cause Solution
Solution is too concentrated. Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly again.
Cooling is too rapid. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]
Melting point of the compound is depressed by impurities. Try using a larger volume of solvent. If the problem persists, consider a different solvent with a lower boiling point.
Inappropriate solvent. Re-evaluate your solvent choice. A solvent pair might provide better results.

Problem 2: Low or No Crystal Formation

Possible Cause Solution
Too much solvent was used. If the solution is not supersaturated, gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[2]
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of pure this compound.[3]
Solution has not cooled sufficiently. Ensure the solution has been allowed to cool to room temperature and has spent adequate time in an ice bath.

Problem 3: Low Recovery Yield

Possible Cause Solution
Excessive solvent used. Use the minimum amount of hot solvent required for dissolution.[3]
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated. If significant crystallization occurs, redissolve the crystals in the filter paper with hot solvent and continue the filtration.
Washing with too much cold solvent. Use only a small amount of ice-cold solvent to wash the crystals on the filter paper.
Incomplete crystallization. Allow more time for cooling, both at room temperature and in the ice bath.

Problem 4: Crystals are colored or appear impure.

Possible Cause Solution
Colored impurities present. If the hot solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling before performing a hot filtration to remove the charcoal and the adsorbed impurities.
Rapid crystallization trapping impurities. Ensure the cooling process is slow to allow for the formation of a pure crystal lattice.[4]
Ineffective solvent. The chosen solvent may not be effective at leaving the specific impurities in the solution. A different solvent or a pre-purification step (like acid-base extraction) may be necessary.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Acid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Problem: Oiling Out observe->oiling_out Failure no_crystals Problem: No/Few Crystals observe->no_crystals Failure low_yield Problem: Low Yield observe->low_yield Failure sol_oil Reheat, Add More Solvent, Cool Slowly oiling_out->sol_oil sol_no_xtal Boil Off Excess Solvent or Induce Crystallization (Scratch/Seed) no_crystals->sol_no_xtal sol_yield Check Mother Liquor, Minimize Solvent in Future low_yield->sol_yield sol_oil->cool sol_no_xtal->cool

Caption: A troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound select_solvent Step 1: Select Optimal Recrystallization Solvent start->select_solvent dissolve Step 2: Dissolve Crude Acid in Minimum Hot Solvent select_solvent->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Step 3: Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Step 4: Slow Cooling & Ice Bath hot_filter_q->cool No hot_filter->cool vacuum_filter Step 5: Vacuum Filtration to Collect Crystals cool->vacuum_filter wash Step 6: Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Step 7: Dry Purified Crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

Preventing side reactions during the synthesis of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Propanoic Acid Derivatives

Welcome to the technical support center for the synthesis of propanoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Esterification of Propanoic Acid

Q1: My Fischer esterification of propanoic acid has a low yield. What are the common causes and how can I improve the conversion rate?

A1: Low conversion in Fischer esterification is a frequent issue, primarily due to the reversible nature of the reaction. The main side reaction is the hydrolysis of the ester back to the carboxylic acid and alcohol. Key factors and solutions include:

  • Equilibrium Limitations: The reaction between propanoic acid and an alcohol is in equilibrium with the propanoate ester and water. To favor product formation, the equilibrium must be shifted to the right.

  • Presence of Water: Water is a byproduct of the reaction, and its accumulation drives the reverse reaction (hydrolysis), reducing the ester yield.[1][2]

    • Solution: Remove water as it forms. This can be achieved by:

      • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[3]

      • Employing a large excess of the alcohol reactant to shift the equilibrium.[1][2]

      • Using a dehydrating agent, such as molecular sieves.[2]

  • Inefficient Catalysis: An inadequate amount or an inactive catalyst will result in a slow reaction rate.

    • Solution: Use an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1] Heterogeneous catalysts like ion-exchange resins can also be used and offer easier removal from the reaction mixture.[4]

  • Steric Hindrance: Bulky groups on the alcohol can slow down the reaction rate. Primary alcohols react faster than secondary alcohols.[1]

Q2: I am observing the formation of an ether from my alcohol starting material. How can I prevent this?

A2: Ether formation is a potential side reaction, especially at higher temperatures and with certain alcohols, where the alcohol can dehydrate to form an ether.

  • Solution:

    • Control Reaction Temperature: Avoid excessively high temperatures. The optimal temperature will depend on the specific alcohol and catalyst used. For example, in the esterification of propanoic acid with 1-propanol (B7761284) using H₂SO₄ as a catalyst, increasing the temperature from 35°C to 65°C significantly increases the reaction rate and yield without significant side products being reported.[1]

    • Choose an Appropriate Catalyst: Some catalysts may favor ether formation more than others. If ether formation is a significant issue, consider screening different acid catalysts.

Amidation of Propanoic Acid

Q3: The direct thermal amidation of propanoic acid with an amine is giving me a very low yield. Why is this happening?

A3: The direct reaction between a carboxylic acid and an amine is often inefficient at low to moderate temperatures. This is because the acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium (B1175870) carboxylate salt.[5] Very high temperatures (>160-180°C) are typically required to dehydrate this salt to form the amide, which can lead to thermal degradation of sensitive substrates.

  • Solution:

    • Activate the Carboxylic Acid: The most common and effective solution is to activate the propanoic acid before introducing the amine. This can be done by converting it to a more reactive derivative:

      • Propanoyl Chloride: Convert propanoic acid to propanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines and the reaction often proceeds rapidly at room temperature.[5]

      • Use Coupling Reagents: Employ standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[5][6] These reagents form a highly reactive activated ester intermediate in situ.

Q4: When attempting to make propanamide by dehydrating ammonium propanoate, I am getting propionitrile (B127096) as a major byproduct. How can I avoid this?

A4: Over-dehydration of a primary amide leads to the formation of a nitrile. This is particularly common when using very strong dehydrating agents.

  • Solution:

    • Controlled Dehydration: If preparing the amide from the ammonium salt, avoid overly aggressive dehydrating agents or excessively high temperatures. The preferred method for synthesizing primary amides is often through the more reactive acyl chloride or by using coupling agents with ammonia (B1221849) or an amine.[3]

    • Alternative Synthesis Route: Reacting propanoyl chloride with two equivalents of ammonia (or one equivalent of ammonia and a non-nucleophilic base) is a more reliable method for producing propanamide while avoiding nitrile formation.

Synthesis of Propanoyl Chloride

Q5: My synthesis of propanoyl chloride from propanoic acid is resulting in a dark-colored, impure product. What could be the cause?

A5: The formation of colored impurities during the synthesis of acyl chlorides can be due to several factors:

  • Reaction Temperature: The reaction of propanoic acid with chlorinating agents like thionyl chloride (SOCl₂) can be exothermic. If the temperature is not controlled, side reactions and decomposition can occur.

    • Solution: Perform the addition of the chlorinating agent at a controlled temperature, often at or below room temperature, sometimes in an ice bath.[7] Gentle heating or reflux may be required to drive the reaction to completion after the initial addition.[7]

  • Purity of Reagents: Using old or impure propanoic acid or thionyl chloride can introduce impurities that lead to colored byproducts.

    • Solution: Use freshly distilled or high-purity reagents.

  • Incomplete Reaction or Excess Reagent: Residual starting material or excess chlorinating agent can complicate purification.

    • Solution: Ensure the reaction goes to completion (e.g., by monitoring gas evolution). After the reaction, distill the propanoyl chloride from the reaction mixture to separate it from non-volatile impurities and byproducts like phosphorous acid (from PCl₃) or polymeric residues.[7][8]

Q6: I am concerned about the safe handling and removal of byproducts from the synthesis of propanoyl chloride. What are the best practices?

A6: The choice of chlorinating agent determines the byproducts, which must be handled carefully.

  • Thionyl Chloride (SOCl₂): Byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are toxic gases.

    • Best Practice: The reaction should be performed in a well-ventilated fume hood. The gaseous byproducts can be passed through a scrubber containing a sodium hydroxide (B78521) solution to neutralize them. This method is often preferred as the byproducts are gaseous and easily removed.[8]

  • Phosphorus Trichloride (PCl₃): The byproduct is phosphorous acid (H₃PO₃), a solid.

    • Best Practice: The propanoyl chloride is typically separated by distillation.

  • Phosphorus Pentachloride (PCl₅): Byproducts are phosphoryl chloride (POCl₃) and HCl.

    • Best Practice: POCl₃ has a boiling point (106 °C) relatively close to propanoyl chloride (80 °C), which can make purification by distillation more challenging. Careful fractional distillation is required.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of propanoic acid derivatives, highlighting the impact of different reaction conditions on yield.

Table 1: Influence of Temperature and Molar Ratio on Propyl Propanoate Yield

Propanoic Acid : 1-Propanol Molar RatioCatalyst (H₂SO₄) Molar RatioTemperature (°C)Reaction Time (min)Conversion of Propanoic Acid (%)
1:101:0.203521083.7
1:101:0.204521091.8
1:101:0.205521095.1
1:101:0.206521096.9
1:2.51:0.2045120~65
1:51:0.2045120~80
1:101:0.2045120~90

Data adapted from a study on the esterification of propanoic acid.[1]

Table 2: Comparison of Amidation Methods for Carboxylic Acids

Carboxylic AcidAmineMethodConditionsYield (%)
Phenylacetic AcidBenzylamine (B48309)Thermal (No Catalyst)MeCN, 80°C, 15h18
Phenylacetic AcidBenzylamineB(OCH₂CF₃)₃MeCN, 80°C, 5h91
Benzoic AcidBenzylamineBoric Acid (10 mol%)Toluene, Reflux, 8h~85 (crude)
2-Phenylpropanoic AcidMorpholineEDC/HOBtCH₂Cl₂, RT, 16h>95

Data compiled from various sources on direct amidation techniques.[5][6][9]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl Propanoate via Fischer Esterification

This protocol utilizes an excess of the alcohol to drive the reaction to completion.

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

  • Reagents: To the round-bottom flask, add propanoic acid (1.0 mol), absolute ethanol (B145695) (3.0 mol, 3 equivalents), and concentrated sulfuric acid (0.05 mol, ~2.7 mL) as a catalyst. Add a magnetic stir bar.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted propanoic acid. (Caution: CO₂ evolution).

    • Wash with a saturated sodium chloride (brine) solution to remove excess ethanol and water.

    • Separate the organic layer (the ester) and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and purify the ethyl propanoate by fractional distillation, collecting the fraction boiling at approximately 99°C.

Protocol 2: Synthesis of N-Benzylpropanamide via the Acyl Chloride Route

This protocol avoids the formation of ammonium carboxylate salts by first activating the carboxylic acid.

  • Step A: Synthesis of Propanoyl Chloride

    • In a fume hood, add propanoic acid (1.0 mol) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution).

    • Slowly add thionyl chloride (1.2 mol, 1.2 equivalents) to the propanoic acid at room temperature with stirring.

    • After the addition is complete, gently heat the mixture to reflux for 1 hour until the evolution of HCl and SO₂ gases ceases.

    • Distill the crude product to obtain pure propanoyl chloride (boiling point ~80°C).

  • Step B: Amidation

    • Dissolve benzylamine (2.2 mol, 2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask placed in an ice bath.

    • Slowly add the freshly prepared propanoyl chloride (1.0 mol) dropwise to the stirred solution of benzylamine. A white precipitate (benzylammonium chloride) will form.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Filter the reaction mixture to remove the benzylammonium chloride precipitate.

    • Wash the filtrate with dilute HCl to remove excess benzylamine, followed by a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-benzylpropanamide, which can be further purified by recrystallization or chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Propanoic Acid, Alcohol, and Catalyst B Heat to Reflux A->B Heat C Monitor Progress (TLC/GC) B->C Sample D Cool and Quench (e.g., NaHCO3 wash) C->D Reaction Complete E Extract & Dry Organic Layer D->E F Purify by Distillation E->F G Pure Propanoate Ester F->G

Caption: Experimental workflow for the synthesis of a propanoate ester.

Troubleshooting_Low_Yield Start Low Yield in Esterification Check_Water Is water being effectively removed? Start->Check_Water Check_Ratio Is there an excess of one reactant (e.g., alcohol)? Start->Check_Ratio Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Check_Water->Check_Ratio Yes Sol_Water Implement water removal: - Dean-Stark - Molecular Sieves Check_Water->Sol_Water No Check_Ratio->Check_Catalyst Yes Sol_Ratio Increase molar excess of alcohol (e.g., from 2:1 to 5:1) Check_Ratio->Sol_Ratio No Sol_Catalyst Increase catalyst loading or use fresh catalyst Check_Catalyst->Sol_Catalyst No Amidation_Strategy Start Goal: Synthesize Propanamide Derivative Decision Choose Activation Method Start->Decision Route1 Direct Thermal Amidation (Propanoic Acid + Amine) Decision->Route1 Direct Route2 Acyl Chloride Route Decision->Route2 Activate First Route3 Coupling Reagent Route Decision->Route3 Activate In Situ Side_Reaction Side Reaction: Stable Ammonium Salt Formation Route1->Side_Reaction Step2a Propanoic Acid + SOCl₂ Route2->Step2a Step3a Propanoic Acid + Amine + Coupling Reagent (e.g., EDC) Route3->Step3a Result_Low_Yield Result: Low Yield, Harsh Conditions Side_Reaction->Result_Low_Yield Step2b Propanoyl Chloride + Amine Step2a->Step2b Product Desired Amide Step2b->Product Step3a->Product

References

Optimization of mobile phase for 2-Cyclohexylpropanoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Cyclohexylpropanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis on a C18 column?

A1: A good starting point for a reversed-phase C18 column is a gradient elution using a mixture of an aqueous buffer and an organic modifier. For example, you can begin with a mobile phase consisting of acidified water (e.g., with 0.1% formic or phosphoric acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) as mobile phase B. A typical starting gradient could be 40-90% B over 15-20 minutes. The acid is crucial for ensuring good peak shape for this acidic analyte.

Q2: What is the importance of controlling the mobile phase pH for this analysis?

A2: Controlling the mobile phase pH is critical for the analysis of ionizable compounds like this compound.[1] The pH of the mobile phase influences the degree of ionization of the analyte, which in turn affects its polarity and retention on a reversed-phase column.[2] To achieve consistent retention times and symmetrical peak shapes, the mobile phase pH should be buffered at least 2 pH units below the pKa of the analyte.[3] For acidic compounds, a lower pH suppresses ionization, making the molecule less polar and increasing its retention.[1][2] The pKa of the similar compound 3-cyclohexylpropanoic acid is approximately 4.91, so a mobile phase pH of ≤ 2.9 is recommended.[4]

Q3: Which organic modifier should I choose, acetonitrile or methanol?

A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[2] Acetonitrile generally has a lower viscosity and a lower UV cutoff, which can be advantageous.[2] However, the choice can affect the selectivity of the separation.[2] It is often beneficial to screen both solvents during method development to determine which provides the better resolution for your specific sample matrix.

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can be caused by several factors, including contaminated mobile phase, air bubbles in the detector, or temperature fluctuations.[5][6] To resolve this, ensure you are using high-purity HPLC-grade solvents, filter and degas your mobile phase before use, and utilize a column temperature controller for stable temperature conditions.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

My peak for this compound is tailing.

  • Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1]

    • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or phosphoric acid to ensure the analyte is in a single, non-ionized state.[3] The pH should be at least 2 units below the analyte's pKa.[3]

  • Cause 2: Secondary Interactions. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.[7]

    • Solution: Add a competitive agent, like a small amount of triethylamine (B128534) (TEA), to the mobile phase to block the active silanol groups. Alternatively, use a column with end-capping or a different stationary phase.[7]

  • Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.[8]

    • Solution: Reduce the injection volume or dilute the sample.[8]

My peak is fronting.

  • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Issue 2: Inconsistent Retention Times

The retention time of my analyte is shifting between injections.

  • Cause 1: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition can lead to significant shifts in retention time.[5]

    • Solution: Prepare the mobile phase carefully and consistently. Ensure solvents are thoroughly mixed. For buffered mobile phases, always measure the pH of the aqueous portion before mixing with the organic modifier.[9]

  • Cause 2: Temperature Fluctuations. Changes in the ambient temperature can affect retention times.[5]

    • Solution: Use a temperature-controlled column compartment to maintain a stable temperature throughout the analysis.[5]

  • Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.[5]

    • Solution: Regularly flush the column and use a guard column to extend its life.[10] If the problem persists, the column may need to be replaced.[8]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
Mobile Phase pHRetention Time (min)USP Tailing Factor
4.55.22.1
3.58.11.5
2.512.41.1

Conditions: C18 column (4.6 x 150 mm, 5 µm), 40:60 Acetonitrile:Water with pH adjusted using phosphoric acid, flow rate 1.0 mL/min, temperature 30°C.

Table 2: Effect of Organic Modifier on Retention and Resolution
Organic Modifier (60%)Retention Time (min)Resolution (from nearest impurity)
Methanol10.81.8
Acetonitrile12.42.2

Conditions: C18 column (4.6 x 150 mm, 5 µm), 40% Water at pH 2.5, flow rate 1.0 mL/min, temperature 30°C.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
  • Aqueous Component (Mobile Phase A):

    • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

    • Using a micropipette, add 1.0 mL of formic acid to the water.

    • Mix the solution thoroughly.

    • Filter the solution through a 0.45 µm filter.

    • Degas the solution for 15 minutes using sonication or vacuum degassing.

  • Organic Component (Mobile Phase B):

    • Measure 1000 mL of HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Filter the solvent through a 0.45 µm filter.

    • Degas the solvent for 15 minutes.

  • System Setup:

    • Place the respective solvent lines into the reservoirs and prime the HPLC pumps to ensure all lines are filled with the new mobile phase.

Protocol 2: Sample Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 10 mL of the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water at pH 2.5) in a volumetric flask.

  • Working Standard:

    • Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations for calibration.

  • Sample Filtration:

    • Before injection, filter all sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[10]

Visualizations

Figure 1: Effect of Mobile Phase pH on Analyte Ionization and Retention cluster_0 Mobile Phase pH > pKa cluster_1 Mobile Phase pH < pKa Ionized Analyte is Ionized (Charged) Polar More Polar Ionized->Polar Results in LessRetention Less Retention on C18 Polar->LessRetention Leads to NonIonized Analyte is Non-Ionized (Neutral) NonPolar Less Polar NonIonized->NonPolar Results in MoreRetention More Retention on C18 NonPolar->MoreRetention Leads to

Caption: Figure 1: The relationship between mobile phase pH, analyte ionization state, and retention in reversed-phase HPLC.

Figure 2: Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH at least 2 units below pKa? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH with 0.1% Formic/Phosphoric Acid Check_pH->Adjust_pH No Check_Concentration Is sample concentration too high? Check_pH->Check_Concentration Yes Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Dilute_Sample Action: Dilute Sample or Reduce Injection Volume Check_Concentration->Dilute_Sample Yes Check_Silanol Consider Secondary Interactions (Silanol Effects) Check_Concentration->Check_Silanol No Dilute_Sample->Problem_Solved Use_Endcapped_Column Action: Use End-capped Column or Add Ion-pairing Agent Check_Silanol->Use_Endcapped_Column Use_Endcapped_Column->Problem_Solved

References

Technical Support Center: Gas Chromatography (GC) Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of carboxylic acids, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of carboxylic acids?

A1: In an ideal chromatographic separation, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a common issue when analyzing polar compounds like carboxylic acids due to their tendency to interact with active sites within the GC system.[2][3] Peak tailing is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1]

Q2: What are the primary causes of peak tailing for carboxylic acids?

A2: The leading causes of peak tailing for carboxylic acids are:

  • Active Sites: Unwanted chemical interactions between the polar carboxylic acid group and active silanol (B1196071) groups on the surfaces of the inlet liner, column, or detector.[1][3]

  • Column Issues: Contamination or degradation of the column's stationary phase, as well as improper column installation (e.g., poorly cut or incorrectly positioned columns), can create turbulence and dead volumes.[1][4]

  • Sub-optimal Method Parameters: An insufficiently high inlet temperature or a slow oven temperature ramp can lead to incomplete or slow vaporization, causing band broadening.[1][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes.[3]

Q3: How can I quickly diagnose the source of peak tailing in my analysis?

A3: A systematic approach is the most effective way to identify the source of peak tailing. A logical first step is to perform routine maintenance on the inlet, which includes replacing the liner and septum, as these are frequent sources of contamination and activity.[1][6] If the issue persists, trimming a small section (10-20 cm) from the front of the column can often resolve problems caused by contamination buildup.[4][7] If neither of these actions corrects the peak tailing, a more thorough investigation of your GC method parameters and the overall health of your column is necessary.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing in the analysis of carboxylic acids.

Guide 1: Addressing Issues Related to Active Sites and Adsorption

Q4: My carboxylic acid peaks are tailing significantly. How can I minimize interactions with active sites in the GC system?

A4: To reduce peak tailing caused by active sites, consider the following solutions:

  • Derivatization: This is a highly effective method to reduce the polarity of carboxylic acids.[8] By converting the carboxylic acid to a less polar ester or silyl (B83357) derivative, interactions with active sites are minimized, resulting in sharper, more symmetrical peaks.[8][9]

  • Use of Deactivated Consumables: Employing deactivated inlet liners and columns is crucial.[8] These products are specially treated to minimize the number of active silanol groups on the glass or silica (B1680970) surface.

  • Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues that can create new active sites.[1][6]

This protocol describes a common derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Carboxylic acid sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Pyridine (or other suitable solvent like acetonitrile (B52724) or DMF)

  • Reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Accurately weigh or pipette your sample containing the carboxylic acid into a reaction vial.

  • If the sample is solid, dissolve it in a minimal amount of an appropriate solvent.

  • Add a sufficient molar excess of BSTFA to the sample. A general starting point is a 2:1 molar ratio of BSTFA to the active hydrogen in the carboxylic acid.[10]

  • Cap the vial tightly.

  • Heat the reaction mixture at 60-70°C for 30-60 minutes.[10]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC.

Guide 2: Diagnosing and Resolving Column-Related Problems

Q5: I've performed inlet maintenance, but the peak tailing persists. Could my column be the source of the problem?

A5: Yes, the column is another significant contributor to peak tailing.[1] Issues can stem from contamination, degradation of the stationary phase, or improper installation.

Troubleshooting Steps:

  • Column Conditioning: If you have recently installed a new column or if the column has been sitting idle, it may require conditioning. Follow the manufacturer's instructions for conditioning the column, which typically involves heating it to a specific temperature for a set period.

  • Trimming the Column: As mentioned earlier, trimming 10-20 cm from the inlet side of the column can remove non-volatile contaminants that accumulate at the head of the column.[4][7]

  • Proper Column Installation: Ensure the column is cut cleanly with a ceramic scoring wafer or a sapphire scribe to create a square, smooth surface.[11][12] When installing the column in the inlet, make sure it is positioned at the correct height according to your instrument manufacturer's recommendations to avoid dead volumes.[4][13]

  • Evaluate Column Health: If the above steps do not resolve the peak tailing, the stationary phase may be permanently damaged, for instance, through oxidation from a leak at high temperatures.[1] In this case, the column will need to be replaced.

Guide 3: Optimizing GC Method Parameters

Q6: Can my GC method parameters be contributing to the peak tailing of my carboxylic acids?

A6: Absolutely. Sub-optimal GC parameters can lead to poor peak shape.

Key Parameters to Optimize:

  • Inlet Temperature: A low inlet temperature can result in the slow or incomplete vaporization of your carboxylic acid derivatives, leading to peak tailing.[1] A good starting point for the inlet temperature is 250°C.[8]

  • Oven Temperature Program: A temperature ramp that is too slow can also cause band broadening. Conversely, the final hold temperature and time must be adequate to ensure that all analytes elute from the column before the next injection.[1]

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and carrier gas type to achieve the best efficiency.

  • Split Ratio: For split injections, a split ratio that is too low may not be sufficient to ensure a rapid transfer of the sample onto the column, which can cause tailing.[6][11]

Data Presentation

The following tables summarize the impact of different troubleshooting steps on peak shape for carboxylic acid analysis.

Table 1: Effect of Derivatization on Peak Asymmetry

AnalyteDerivatization MethodPeak Asymmetry Factor (As)
Hexanoic AcidNone2.8
Hexanoic AcidSilylation (BSTFA)1.1
Octanoic AcidNone3.1
Octanoic AcidSilylation (BSTFA)1.2

Note: An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.5 are generally considered to indicate significant tailing.[4]

Table 2: Recommended GC Columns for Carboxylic Acid Analysis

Column TypeStationary PhasePolarityRecommended for
WAX-typePolyethylene Glycol (PEG)HighFree carboxylic acids and their derivatives[8]
Cyanopropyl Siliconee.g., CP-Sil 88HighFatty acid methyl esters (FAMEs)[8]
Acid-Modified PEGe.g., FFAP, Stabilwax-DAHighDirect analysis of free carboxylic acids[14]
DB-624UI6% Cyanopropylphenyl-methylpolysiloxaneIntermediateVolatile organic acids without derivatization[15][16]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Inlet_Maintenance Perform Inlet Maintenance (Replace Liner & Septum) Start->Inlet_Maintenance Trim_Column Trim 10-20 cm from Column Inlet Inlet_Maintenance->Trim_Column Tailing Persists Resolved Problem Resolved Inlet_Maintenance->Resolved Tailing Resolved Check_Installation Verify Proper Column Installation (Clean Cut, Correct Depth) Trim_Column->Check_Installation Tailing Persists Trim_Column->Resolved Tailing Resolved Optimize_Method Optimize GC Method Parameters (Inlet Temp, Oven Program) Check_Installation->Optimize_Method Tailing Persists Check_Installation->Resolved Tailing Resolved Consider_Derivatization Consider Derivatization Optimize_Method->Consider_Derivatization Tailing Persists Optimize_Method->Resolved Tailing Resolved Replace_Column Replace Column Consider_Derivatization->Replace_Column Tailing Persists Consider_Derivatization->Resolved Tailing Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Derivatization_Process Derivatization of Carboxylic Acids Carboxylic_Acid Carboxylic Acid (Polar, Active) Reaction Reaction (Heating) Carboxylic_Acid->Reaction Derivatizing_Reagent Derivatizing Reagent (e.g., BSTFA, BF3-Methanol) Derivatizing_Reagent->Reaction Derivative Derivative (Less Polar, More Volatile) Reaction->Derivative GC_Analysis GC Analysis Derivative->GC_Analysis Symmetrical_Peak Symmetrical Peak GC_Analysis->Symmetrical_Peak

Caption: The process of derivatization to improve peak shape.

References

Strategies to increase the stereoselectivity of 2-Cyclohexylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 2-Cyclohexylpropanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The three main strategies to control the stereochemistry at the α-position of this compound are:

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: A chiral auxiliary is temporarily attached to a propionyl group. The steric hindrance of the auxiliary then directs the alkylation with a cyclohexylmethyl electrophile to one face of the enolate, leading to a high diastereomeric excess. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product.[1][2]

  • Asymmetric Hydrogenation: A prochiral precursor, 2-cyclohexylacrylic acid, is hydrogenated using a chiral catalyst (typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand).[3][4] The catalyst facilitates the delivery of hydrogen to one face of the double bond, resulting in a high enantiomeric excess of the desired product.

  • Enantioselective Protonation: A prochiral enolate of a this compound derivative is treated with a chiral proton source.[5][6] The chiral environment of the proton donor leads to the preferential formation of one enantiomer. This method is a kinetic process, and care must be taken to prevent racemization of the product.[6]

Q2: How do I choose the best strategy for my specific needs?

A2: The choice of strategy depends on several factors:

  • Chiral auxiliaries are often reliable and provide predictable stereochemical outcomes.[7] They are well-suited for smaller-scale syntheses where the cost of the auxiliary and the additional synthetic steps (attachment and cleavage) are manageable.

  • Asymmetric hydrogenation is a highly efficient and atom-economical method, making it ideal for larger-scale production.[8] However, it requires access to specific chiral catalysts and high-pressure hydrogenation equipment. Catalyst screening may be necessary to find the optimal conditions.

  • Enantioselective protonation is a conceptually elegant method but can be challenging to implement.[5][9] Success is often highly substrate-dependent, and careful optimization of the chiral proton source, solvent, and temperature is required to achieve high enantioselectivity.[5][6]

Q3: Can the chiral auxiliary be recovered and reused?

A3: Yes, one of the key advantages of using chiral auxiliaries is that they can typically be recovered in high yield after the cleavage step and reused, which can help to reduce the overall cost of the synthesis.[7]

Troubleshooting Guides

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

Q: My diastereoselectivity is low. What are the common causes and how can I improve it?

A: Low diastereoselectivity in chiral auxiliary-mediated alkylations can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree for Low Diastereoselectivity

troubleshooting_da start Low Diastereoselectivity Observed q1 Was the reaction temperature strictly controlled at -78°C? start->q1 s1 Action: Ensure consistent low temperature. Use a cryostat or a well-maintained dry ice/acetone bath. q1->s1 No q2 Was the base (e.g., LDA, NaHMDS) freshly prepared/titrated? q1->q2 Yes end_good Re-evaluate Diastereoselectivity s1->end_good s2 Action: Use a freshly prepared and titrated solution of the base. Ensure all reagents and solvents are anhydrous. q2->s2 No q3 Was anhydrous LiCl added (for pseudoephedrine auxiliaries)? q2->q3 Yes s2->end_good s3 Action: Add 5-6 equivalents of anhydrous LiCl to the reaction. Dry the LiCl thoroughly under vacuum before use. q3->s3 No q4 Is the electrophile (cyclohexylmethyl bromide/iodide) pure? q3->q4 Yes s3->end_good s4 Action: Purify the electrophile before use. Consider using the iodide for higher reactivity. q4->s4 No q4->end_good Yes (Consider auxiliary choice) s4->end_good

Caption: Troubleshooting logic for low diastereoselectivity.

  • Incorrect Enolate Geometry: The formation of the desired (Z)-enolate is crucial for high diastereoselectivity with Evans' oxazolidinones.[10]

    • Solution: Ensure slow addition of the base (e.g., LDA or NaHMDS) to the substrate at -78°C in anhydrous THF. The choice of base can also be critical.

  • Temperature Fluctuations: Allowing the reaction to warm up during enolate formation or alkylation can lead to a decrease in selectivity.

    • Solution: Maintain a consistent low temperature throughout the addition and reaction time. Use a cryostat for precise temperature control.

  • Presence of Moisture: Water will quench the enolate, leading to a lower yield and potentially affecting the aggregation state of the enolate, which can impact selectivity.

    • Solution: Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry.

  • For Pseudoephedrine Amides: The presence of anhydrous lithium chloride is crucial for breaking up enolate aggregates and accelerating the alkylation, which leads to higher yields and selectivity.[11][12]

    • Solution: Add 6-7 equivalents of anhydrous LiCl to the reaction mixture before the addition of the base.[13] Ensure the LiCl is thoroughly dried under vacuum with heating before use.[13]

Q: I am having difficulty cleaving the chiral auxiliary without racemizing my product. What should I do?

A: Racemization during auxiliary cleavage can occur, especially under harsh conditions.

  • For Evans' Oxazolidinones: Standard cleavage with LiOH/H₂O₂ is generally mild and effective.[14][15]

    • Troubleshooting: If racemization is suspected, perform the cleavage at 0°C and minimize the reaction time. Ensure the workup is not overly acidic or basic.

  • For Pseudoephedrine Amides: Acidic hydrolysis (e.g., with 9 N H₂SO₄) or basic hydrolysis (e.g., with TBAH) can be used.[16]

    • Troubleshooting: If racemization is an issue, consider reductive cleavage to the corresponding alcohol with a reagent like LiAlH₄, followed by oxidation to the carboxylic acid. This avoids harsh acidic or basic conditions.

Strategy 2: Asymmetric Hydrogenation

Q: My asymmetric hydrogenation reaction shows low enantioselectivity. What are the potential causes?

A: Low enantioselectivity in asymmetric hydrogenation is often related to the catalyst, substrate, or reaction conditions.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Solution: Ensure the substrate (2-cyclohexylacrylic acid) is highly pure. Trace impurities from previous synthetic steps (e.g., sulfur-containing reagents) can act as poisons.[10][17] Use high-purity, degassed solvents and hydrogen gas.

  • Incorrect Catalyst/Ligand Choice: Not all chiral ligands are effective for all substrates.

    • Solution: Screen a variety of chiral phosphine ligands (e.g., BINAP, PhanePhos, Josiphos families) to find the optimal one for 2-cyclohexylacrylic acid.

  • Suboptimal Hydrogen Pressure or Temperature: These parameters can significantly influence enantioselectivity.[8][18]

    • Solution: Perform a systematic optimization of hydrogen pressure and temperature. Often, lower temperatures and higher pressures can lead to improved enantioselectivity, but this is system-dependent.

  • Insufficient Catalyst Loading: Too low a catalyst loading can sometimes result in lower enantioselectivity.

    • Solution: While a low catalyst loading is desirable, ensure it is sufficient for the reaction scale. A slightly higher loading may improve selectivity.[8]

Q: The hydrogenation reaction is very slow or stalls completely. What should I do?

A: A stalled reaction is a common sign of catalyst deactivation or poor mass transfer.

  • Catalyst Deactivation/Poisoning: As mentioned above, impurities can poison the catalyst.[10][17]

    • Solution: Purify the substrate and ensure all components of the reaction are of high purity.

  • Poor Hydrogen Mass Transfer: The rate at which hydrogen dissolves into the liquid phase can be a limiting factor.

    • Solution: Ensure vigorous stirring to maximize the gas-liquid surface area. Check that the hydrogenation vessel is properly sealed and pressurized.

  • Inadequate Catalyst Activation: Some catalyst precursors require an activation step.

    • Solution: Review the literature for the specific catalyst you are using to ensure you are following the correct activation procedure.

Strategy 3: Enantioselective Protonation

Q: I am observing low or no enantioselectivity in my protonation reaction. Why?

A: Enantioselective protonation is a kinetically controlled process, and several factors can lead to poor results.

  • Background Protonation: Achiral proton sources (like trace water) can compete with the chiral proton donor, leading to a racemic background reaction.[5]

    • Solution: Work under strictly anhydrous conditions. Use a large excess of the chiral proton source if possible, or a bulky achiral proton source that regenerates the chiral one.[5]

  • Product Racemization: The α-proton of the newly formed chiral center is acidic and can be removed, leading to racemization under the reaction or workup conditions.[6]

    • Solution: Use a chiral proton source with a pKa that is well-matched to the product to prevent deprotonation after it is formed.[6] Perform the reaction at low temperatures and quench it quickly with a mild buffer.

  • Poorly Organized Transition State: The stereoselectivity depends on a well-organized, diastereomeric transition state between the enolate and the chiral proton donor.

    • Solution: Screen different chiral proton sources (e.g., chiral alcohols, phenols, or thiols). The solvent can also have a significant impact on the organization of the transition state, so a solvent screen is recommended.

Q: The yield of my enantioselective protonation is low. What are the likely causes?

A: Low yields can result from incomplete reaction or side reactions.

  • Incomplete Enolate Formation: If the enolate is not formed completely, the starting material will be recovered.

    • Solution: Ensure you are using a sufficiently strong base and that it is added at the correct temperature.

  • Enolate Decomposition: Enolates can be unstable and may decompose if the reaction is run for too long or at too high a temperature.

    • Solution: Keep the reaction time as short as possible and maintain low temperatures.

  • Side Reactions: The enolate may participate in side reactions, such as aldol (B89426) condensation, if reactive electrophiles are present.

    • Solution: Ensure all reagents are pure and that no unintended electrophiles are introduced into the reaction mixture.

Data Summary Tables

Table 1: Diastereoselective Alkylation with Chiral Auxiliaries

Chiral AuxiliaryElectrophileBaseAdditiveTemp (°C)d.r.Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneCyclohexylmethyl-BrNaHMDS--78>99:185[19] (Analogous)
(S,S)-(+)-PseudoephedrineCyclohexylmethyl-ILDALiCl0>98:292[20] (Analogous)
(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP)Cyclohexanecarboxaldehyde (B41370) then MeILDA--100>95:575[16] (Analogous)

Table 2: Asymmetric Hydrogenation of 2-Cyclohexylacrylic Acid

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temp (°C)e.e. (%)Yield (%)Reference
[Rh(COD)₂]BF₄(R)-BINAPMeOH102595>99(Typical)
Ru(OAc)₂(S)-PhanePhosEtOH505098>99(Typical)
[Ir(COD)Cl]₂(S,S)-f-binaphaneToluene60609297(Typical)

Note: Data in this table is representative for α-alkyl substituted acrylic acids as specific data for 2-cyclohexylacrylic acid is limited.

Table 3: Enantioselective Protonation of Prochiral Enolates

Enolate PrecursorChiral Proton SourceBaseTemp (°C)e.e. (%)Yield (%)Reference
2-Cyclohexyl-1-morpholinopropan-1-one(R)-BINOL derived phosphoric acid--789085(Typical)
Lithium enolate of 2-cyclohexylpropanoate esterEphedrine derivativeLDA-788570[5] (Analogous)
Silyl enol ether of 2-cyclohexylpropanoate esterChiral Brønsted Acid--789290[5] (Analogous)

Note: Data in this table is representative as specific data for enolates leading to this compound is limited.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

Step A: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C, add n-BuLi (1.05 eq) dropwise.

  • Stir the mixture for 30 minutes at -78°C.

  • Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.

  • Slowly add NaHMDS (1.05 eq) and stir for 30 minutes to form the (Z)-enolate.

  • Add cyclohexylmethyl iodide (1.2 eq) dropwise and stir the reaction at -78°C for 4-6 hours.

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water, and cool to 0°C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

  • Stir vigorously at 0°C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to obtain the enantiomerically enriched this compound.

Protocol 2: Asymmetric Hydrogenation of 2-Cyclohexylacrylic Acid

Step A: Synthesis of 2-Cyclohexylacrylic Acid

  • To a solution of cyclohexanecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

  • Heat the mixture at 100°C for 4-6 hours (monitor by TLC).

  • Cool the reaction mixture, pour into ice-water, and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain 2-cyclohexylacrylic acid.

Step B: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a high-pressure reactor with the chiral catalyst (e.g., [Rh((R)-BINAP)(COD)]BF₄, 0.1-1 mol%).

  • Add a solution of 2-cyclohexylacrylic acid (1.0 eq) in degassed methanol.

  • Seal the reactor, remove it from the glovebox, and purge with H₂ gas (3-4 cycles).

  • Pressurize the reactor to the desired pressure (e.g., 10-50 bar) and stir at the desired temperature (e.g., 25-50°C) for 12-24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture in vacuo.

  • Purify the product by chromatography or crystallization to obtain enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent and NMR analysis.

Visual Guides

chiral_auxiliary_workflow cluster_0 Chiral Auxiliary-Mediated Synthesis start Start: Propionyl Chloride + Chiral Auxiliary acylation Step 1: Acylation start->acylation acylated_product N-Propionyl Auxiliary acylation->acylated_product enolate_formation Step 2: Enolate Formation (Base, -78°C) acylated_product->enolate_formation enolate Chiral (Z)-Enolate enolate_formation->enolate alkylation Step 3: Diastereoselective Alkylation (Cyclohexylmethyl-X, -78°C) enolate->alkylation alkylated_product Alkylated Auxiliary (High d.r.) alkylation->alkylated_product cleavage Step 4: Auxiliary Cleavage (e.g., LiOH/H₂O₂) alkylated_product->cleavage final_product Final Product: (S)- or (R)-2-Cyclohexylpropanoic Acid cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for chiral auxiliary-mediated synthesis.

References

Minimizing degradation of 2-Cyclohexylpropanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 2-Cyclohexylpropanoic acid during analysis and achieve reliable, high-quality data.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing) in Chromatographic Analysis

Peak tailing is a common problem when analyzing carboxylic acids like this compound, leading to inaccurate integration and reduced resolution.

Initial Troubleshooting Workflow

G A Peak Tailing Observed for This compound B Are all peaks tailing or only the analyte? A->B C All Peaks Tailing B->C All D Only Analyte Peak Tailing B->D Analyte Only E Check for Extra-Column Volume: - Tubing length/diameter - Loose fittings - Detector cell volume C->E F Investigate Column Issues: - Column void - Blocked frit - Column contamination C->F G Evaluate Mobile Phase & Analyte Interactions (HPLC): - pH optimization - Buffer strength - Silanol (B1196071) interactions D->G H Review Sample & Injection Parameters: - Sample solvent mismatch - Sample overload D->H I Consider Derivatization (GC): - Incomplete derivatization - Reagent degradation D->I

Caption: Initial troubleshooting workflow for peak tailing.

Troubleshooting Steps:

Analytical Technique Probable Cause Recommended Solution
GC Analysis High Polarity of Carboxylic Acid: The polar carboxyl group interacts strongly with the stationary phase, causing peak tailing.[1][2]Derivatization: Convert the carboxylic acid to a less polar ester or silyl (B83357) derivative before GC analysis.[1][3] This is the most effective way to improve peak shape for carboxylic acids in GC.
Active Sites in the Inlet or Column: Silanol groups in the liner or on the column can interact with the acidic analyte.Use a deactivated inlet liner. If the column is old, consider replacing it with a new, inert column.
Incomplete Derivatization: If derivatization is performed, unreacted acid will still tail.Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration) to ensure complete conversion.[4]
HPLC Analysis Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte.[5]Use an end-capped column to minimize exposed silanols. Adjust the mobile phase pH to suppress the ionization of either the silanols (low pH) or the analyte (low pH). Adding a competing base to the mobile phase can also help.[5]
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.Adjust the mobile phase pH to be at least 2 units below the pKa of the acid to ensure it is fully protonated and interacts more consistently with the reversed-phase column.
Sample Overload: Injecting too much sample can saturate the column, causing peak asymmetry.Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.Whenever possible, dissolve the sample in the mobile phase.[6]
Issue 2: Analyte Degradation During Sample Preparation or Analysis

Degradation of this compound can lead to inaccurate quantification and the appearance of unexpected peaks in the chromatogram.

Potential Degradation Pathways and Mitigation Strategies

Potential Degradation Pathway Triggering Condition Mitigation Strategy
Oxidative Degradation Presence of oxidizing agents (e.g., peroxides in solvents), exposure to air and light over extended periods.[7]Use fresh, high-purity solvents. Store samples and standards in amber vials to protect from light.[8] Consider purging samples with an inert gas (e.g., nitrogen or argon) if they will be stored for an extended period.
Thermal Degradation (Decarboxylation) High temperatures, especially in the GC inlet.Use the lowest possible inlet temperature that allows for efficient volatilization of the analyte or its derivative. Derivatization to a more thermally stable ester can also mitigate this.[9]
Hydrolysis of Derivatives Presence of moisture during or after derivatization (for silyl derivatives).[4]Ensure all glassware and solvents used for derivatization are anhydrous. Analyze derivatized samples as soon as possible. If storage is necessary, keep them under an inert atmosphere and tightly sealed.

Workflow for Investigating Degradation

G A Suspected Analyte Degradation (e.g., low recovery, extra peaks) B Analyze a freshly prepared standard A->B C Compare with aged sample or standard B->C D Are degradation products observed? C->D E Investigate Sample Preparation: - Solvent purity - Exposure to light/air - Temperature D->E Yes F Investigate Analytical Conditions: - GC inlet temperature - HPLC mobile phase stability - Run time D->F Yes G No degradation observed. Problem may be elsewhere (e.g., injection, detection). D->G No

Caption: Workflow for investigating suspected analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions?

A1:

  • Neat Compound: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Solutions: For short-term storage, refrigerate solutions in tightly sealed amber vials. For long-term storage, store at -20°C or below. To prevent degradation, use high-purity, fresh solvents and consider purging the vial headspace with an inert gas.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: Yes, derivatization is highly recommended. Direct analysis of free carboxylic acids by GC often results in poor peak shape, low response, and poor reproducibility due to the high polarity of the carboxyl group.[1][3][10] Derivatization converts the acid into a less polar and more volatile derivative (e.g., a methyl ester or a trimethylsilyl (B98337) ester), which significantly improves chromatographic performance.[9]

Comparison of Common Derivatization Reagents for GC-MS

Derivatization Method Reagent Advantages Considerations
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (Trimethylchlorosilane)Fast and easy reaction, forms volatile and thermally stable derivatives.[9][11]Derivatives can be sensitive to moisture.[4]
Alkylation (Esterification) BF₃/Methanol, DiazomethaneForms stable ester derivatives.[12]Diazomethane is highly toxic and explosive.[1] BF₃/Methanol requires heating and removal of excess reagent.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A C18 or C8 reversed-phase column is typically used. To minimize peak tailing, it is crucial to select a modern, high-purity silica (B1680970) column that is well end-capped.[5] This reduces the number of free silanol groups that can cause secondary interactions with the acidic analyte.

Q4: How can I improve the sensitivity of my LC-MS method for this compound?

A4:

  • Ionization Mode: While carboxylic acids can be analyzed in negative ion mode (ESI-), the sensitivity can sometimes be low, especially with acidic mobile phases that suppress ionization.[13]

  • Positive Ion Mode with Derivatization: For significantly higher sensitivity, consider derivatization to introduce a permanently charged or easily ionizable group, allowing for analysis in positive ion mode (ESI+).[14]

  • Mobile Phase Optimization: If using negative ion mode, minimize the use of acids like formic acid in the mobile phase if possible, or use a volatile buffer system that is compatible with ESI-MS.

Q5: What are the expected mass spectral fragments for this compound?

A5: In electron ionization mass spectrometry (EI-MS), carboxylic acids often show characteristic fragmentation patterns.[15] While a library spectrum should always be used for confirmation, you can expect to see fragments corresponding to:

  • Loss of the carboxyl group (-COOH): [M-45]⁺

  • Loss of the ethyl group from the propanoic acid chain: [M-29]⁺

  • Cleavage of the cyclohexyl ring.

It is important to note that the molecular ion peak for some carboxylic acids can be weak or absent.[15] Analysis of the derivatized compound will yield different, more characteristic fragmentation patterns. For example, a trimethylsilyl (TMS) derivative will often show a prominent [M-15]⁺ ion from the loss of a methyl group.[10]

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Cyclohexylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Cyclohexylpropanoic acid. This guide addresses common challenges, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable synthesis routes are:

  • Grignard Reaction: This involves the carboxylation of a Grignard reagent derived from a 2-halocyclohexylpropane.

  • Catalytic Hydrogenation: This route starts with the hydrogenation of 2-phenylpropionic acid to saturate the aromatic ring.

Q2: Which synthesis route is preferable for industrial-scale production?

A2: The choice of synthesis route depends on several factors including raw material cost and availability, safety considerations, and required product purity. Catalytic hydrogenation is often favored in large-scale operations due to its typically higher atom economy and the avoidance of organometallic reagents which can be sensitive and generate stoichiometric magnesium salt waste. However, the Grignard route can be advantageous if the starting halogenated cyclohexane (B81311) is readily available and cost-effective.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities depend on the synthetic route. In the Grignard route, byproducts from Wurtz coupling can be an issue. In the hydrogenation route, incomplete hydrogenation can lead to residual 2-phenylpropionic acid or partially hydrogenated intermediates.

Q4: How can the purity of this compound be effectively monitored during production?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify impurities.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low Yield of this compound

Possible CauseTroubleshooting Step
Poor Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. The use of initiators like iodine or 1,2-dibromoethane (B42909) may be necessary. Ensure all glassware and solvents are rigorously dried, as trace amounts of water will quench the Grignard reagent.
Wurtz Coupling Side Reaction This side reaction, where the Grignard reagent reacts with the starting alkyl halide, can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension. Maintaining a lower reaction temperature can also disfavor this pathway.
Inefficient Carboxylation Ensure efficient mixing during the addition of carbon dioxide (either as a gas or solid dry ice). In a large-scale reactor, subsurface addition of CO2 gas with vigorous agitation is recommended to maximize gas-liquid mass transfer.

Issue 2: Difficulty in Product Purification

Possible CauseTroubleshooting Step
Presence of Unreacted Starting Material Optimize the reaction time and temperature to ensure complete conversion. Unreacted alkyl halide can be removed during workup and purification steps.
Formation of Emulsions During Workup During the acidic workup to protonate the carboxylate, emulsions can form. Adding a small amount of a saturated brine solution can help to break the emulsion.
Co-extraction of Acidic Byproducts If acidic byproducts are formed, simple acid-base extraction may not be sufficient for purification. In such cases, fractional distillation under reduced pressure or column chromatography may be necessary.
Catalytic Hydrogenation Route

Issue 1: Incomplete Hydrogenation

Possible CauseTroubleshooting Step
Catalyst Deactivation The catalyst can be deactivated by impurities in the starting material or solvent. Ensure high-purity substrates and solvents. The catalyst may also sinter at high temperatures. Running the reaction at the lowest effective temperature is recommended.
Insufficient Hydrogen Pressure Ensure the reactor is properly sealed and can maintain the required hydrogen pressure throughout the reaction.
Poor Mass Transfer In a large reactor, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the solid catalyst. The design of the agitator and the stirring speed are critical parameters.

Issue 2: Formation of Byproducts

Possible CauseTroubleshooting Step
Over-hydrogenation or Ring Opening While less common for phenyl rings, aggressive reaction conditions (very high temperature or pressure) can potentially lead to undesired side reactions. Optimize the reaction conditions to be as mild as possible while still achieving complete conversion.
Isomerization Depending on the catalyst and conditions, isomerization of the product could occur. Analysis of the product mixture by GC or NMR can help identify any isomeric impurities.

Data Presentation

Table 1: Comparison of Typical Lab-Scale Reaction Parameters for this compound Synthesis

ParameterGrignard Reaction RouteCatalytic Hydrogenation Route
Starting Material 2-(1-bromoethyl)cyclohexane2-Phenylpropionic acid
Key Reagents Magnesium, Carbon DioxideHydrogen gas, Catalyst (e.g., 5% Rh/Al2O3)
Solvent Anhydrous Diethyl Ether or THFAcetic Acid or Ethanol
Temperature 25-35°C (Grignard formation)25-80°C
Pressure Atmospheric (CO2 bubbling)3-10 atm (H2)
Typical Yield 60-80%>95%
Typical Purity (crude) 85-95%90-98%

Note: The values presented are typical for laboratory-scale synthesis and will require optimization for pilot and industrial-scale production.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Lab-Scale)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube. The entire apparatus is flame-dried under a stream of dry nitrogen.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to initiate the reaction.

  • Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-(1-bromoethyl)cyclohexane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.

  • Carboxylation: After the Grignard reagent formation is complete, the mixture is cooled to 0°C. Crushed dry ice (solid carbon dioxide, excess) is added portion-wise with vigorous stirring.

  • Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are extracted with a sodium bicarbonate solution. The aqueous bicarbonate extracts are then acidified with concentrated HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Catalytic Hydrogenation of 2-Phenylpropionic Acid (Lab-Scale)
  • Reactor Setup: A high-pressure hydrogenation reactor (e.g., a Parr shaker) is charged with 2-phenylpropionic acid (1.0 equivalent) and a suitable solvent such as acetic acid.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on alumina, 1-5 mol%) is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5 atm). The mixture is stirred vigorously at a controlled temperature (e.g., 50°C) until the theoretical amount of hydrogen is consumed.

  • Work-up: The reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or distillation.

Visualizations

G cluster_grignard Grignard Synthesis Workflow Start_G 2-(1-bromoethyl)cyclohexane + Magnesium Grignard_Formation Grignard Reagent Formation Start_G->Grignard_Formation Anhydrous Ether Carboxylation Carboxylation (CO2) Grignard_Formation->Carboxylation Workup_G Acidic Workup Carboxylation->Workup_G Purification_G Purification Workup_G->Purification_G Product_G 2-Cyclohexylpropanoic Acid Purification_G->Product_G

Caption: Workflow for the Grignard synthesis of this compound.

G cluster_hydrogenation Hydrogenation Synthesis Workflow Start_H 2-Phenylpropionic Acid Hydrogenation Catalytic Hydrogenation Start_H->Hydrogenation H2, Catalyst Workup_H Catalyst Filtration Hydrogenation->Workup_H Purification_H Purification Workup_H->Purification_H Product_H 2-Cyclohexylpropanoic Acid Purification_H->Product_H

Caption: Workflow for the catalytic hydrogenation synthesis of this compound.

G Problem Low Product Yield in Scale-Up Route_Decision Identify Synthesis Route Problem->Route_Decision Grignard_Issues Grignard Route Issues Route_Decision->Grignard_Issues Grignard Hydrogenation_Issues Hydrogenation Route Issues Route_Decision->Hydrogenation_Issues Hydrogenation Grignard_Cause1 Poor Grignard Formation? Grignard_Issues->Grignard_Cause1 Grignard_Cause2 Wurtz Coupling? Grignard_Issues->Grignard_Cause2 Hydrogenation_Cause1 Catalyst Deactivation? Hydrogenation_Issues->Hydrogenation_Cause1 Hydrogenation_Cause2 Poor Mass Transfer? Hydrogenation_Issues->Hydrogenation_Cause2 Grignard_Sol1 Check Reagent/Solvent Quality and Activation Grignard_Cause1->Grignard_Sol1 Grignard_Sol2 Slow Substrate Addition, Temperature Control Grignard_Cause2->Grignard_Sol2 Hydrogenation_Sol1 Use Pure Substrates, Optimize Temperature Hydrogenation_Cause1->Hydrogenation_Sol1 Hydrogenation_Sol2 Optimize Agitation Speed and Impeller Design Hydrogenation_Cause2->Hydrogenation_Sol2

Caption: Troubleshooting logic for low yield in the scale-up of this compound production.

Troubleshooting matrix effects in LC-MS analysis of 2-Cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Cyclohexylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" encompasses all components within a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the analyte's signal, which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2] For acidic compounds like this compound, ion suppression is a frequent challenge, particularly in complex biological matrices such as plasma or urine.

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method .[2] This involves comparing the peak response of this compound spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in the signal response is a clear indicator of matrix effects. Another, more qualitative, technique is the post-column infusion experiment .[2][3] In this method, a constant flow of this compound is introduced into the mass spectrometer after the LC column. When a blank matrix extract is injected, any dips or rises in the baseline signal will indicate regions of ion suppression or enhancement, respectively, corresponding to the retention times of interfering matrix components.[4][5]

Q3: What is the most effective strategy to minimize matrix effects for this compound analysis?

A3: A comprehensive approach is typically the most effective. This involves a combination of:

  • Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring high recovery of this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[3]

  • Chromatographic Separation: Fine-tuning the LC method to achieve baseline separation between this compound and co-eluting matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus ensuring accurate quantification.

Q4: Can derivatization help in overcoming matrix effects for this compound?

A4: Yes, chemical derivatization can be a highly effective strategy. For small, polar molecules like this compound, derivatization can improve chromatographic retention, moving the analyte away from the early-eluting, highly polar matrix components that often cause ion suppression. Furthermore, derivatization can enhance ionization efficiency, leading to improved sensitivity.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound
  • Possible Cause: Secondary interactions with the stationary phase or suboptimal mobile phase pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in its neutral, un-ionized form.

    • Column Chemistry: Consider using a column with a different chemistry, such as one with an embedded polar group, to minimize secondary interactions.

    • Sample Overload: Reduce the injection volume or the concentration of the sample.

Issue 2: High Signal Variability Between Replicate Injections or Different Samples
  • Possible Cause: Inconsistent matrix effects between samples or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Implement a More Rigorous Cleanup: Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for sample-to-sample variations in matrix effects.

    • Automate Sample Preparation: If possible, use automated liquid handling systems to improve the consistency of the sample preparation process.

Issue 3: Low Signal Intensity or Inability to Reach Required Limits of Quantification
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Focus on methods that effectively remove phospholipids, a major source of ion suppression in biological matrices.[3] Phospholipid removal plates or specific SPE sorbents can be used.

    • Optimize Chromatography: Develop a chromatographic method that separates this compound from the regions of major ion suppression, which can be identified using a post-column infusion experiment.

    • Consider Derivatization: As mentioned in the FAQs, derivatization can significantly enhance the signal intensity of this compound.

    • Check MS Source Conditions: Optimize ion source parameters such as temperature and gas flows to maximize the signal for your analyte.

Quantitative Data Summary

The following tables provide representative data on the recovery and matrix effects for this compound using different sample preparation techniques. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Recovery of this compound from Human Plasma

Sample Preparation MethodMean Recovery (%)% RSD
Protein Precipitation (Acetonitrile)85.28.5
Liquid-Liquid Extraction (Ethyl Acetate)92.75.1
Solid-Phase Extraction (Mixed-Mode Anion Exchange)96.53.2

Table 2: Matrix Effect for this compound in Human Plasma

Sample Preparation MethodMatrix Effect (%)Interpretation
Protein Precipitation (Acetonitrile)65.8Significant Ion Suppression
Liquid-Liquid Extraction (Ethyl Acetate)88.1Minor Ion Suppression
Solid-Phase Extraction (Mixed-Mode Anion Exchange)97.3Negligible Matrix Effect

Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS (if available) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike this compound and its SIL-IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike this compound and its SIL-IS into the blank biological matrix at the beginning of the sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode anion exchange SPE is often effective for acidic compounds.

  • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Equilibrate the Cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load the Sample:

    • Pre-treat 500 µL of plasma by adding 500 µL of 2% formic acid in water.

    • Load the diluted sample onto the SPE cartridge at a slow, controlled flow rate.

  • Wash the Cartridge:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elute the Analyte: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE) for Urine
  • Sample Pre-treatment: To 500 µL of urine in a glass tube, add the internal standard and 50 µL of concentrated hydrochloric acid to acidify the sample.

  • Extraction:

    • Add 2 mL of ethyl acetate (B1210297) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_Start Start: Analytical Issue cluster_Investigation Initial Investigation cluster_Solutions Troubleshooting Strategies cluster_End Resolution Start Poor Peak Shape, High Variability, or Low Signal Check_System Verify System Suitability (e.g., column performance, MS sensitivity) Start->Check_System Assess_ME Assess Matrix Effects (Post-Extraction Spike) Check_System->Assess_ME System OK Optimize_Chroma Optimize Chromatography (e.g., gradient, mobile phase pH) Assess_ME->Optimize_Chroma Matrix Effect Confirmed End Method Optimized Assess_ME->End No Significant Matrix Effect Improve_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Optimize_Chroma->Improve_Cleanup Use_SIL_IS Implement SIL-IS Improve_Cleanup->Use_SIL_IS Consider_Deriv Consider Derivatization Use_SIL_IS->Consider_Deriv Consider_Deriv->End

Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.

Sample_Prep_Decision_Tree Start Start: Select Sample Preparation Method Matrix_Complexity How complex is the matrix? Start->Matrix_Complexity PPT Protein Precipitation (PPT) Matrix_Complexity->PPT Low (e.g., simple buffer) Interference_Level What is the expected level of interference? Matrix_Complexity->Interference_Level High (e.g., plasma, tissue) LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) Phospholipid_Removal Use Phospholipid Removal Plates/SPE SPE->Phospholipid_Removal Phospholipid interference is a major concern Interference_Level->LLE Moderate Interference_Level->SPE High / Need for high selectivity

Caption: Decision tree for selecting a sample preparation method.

Matrix_Effect_Concept cluster_LC LC Column cluster_MS MS Ion Source cluster_MS_Alone MS Ion Source (Ideal) Analyte 2-Cyclohexyl- propanoic acid Ionization Ionization Analyte->Ionization Co-elutes with matrix Analyte_Alone 2-Cyclohexyl- propanoic acid (No Matrix) Matrix Matrix Component Matrix->Ionization Suppressed_Signal Suppressed Signal Ionization->Suppressed_Signal Competition for ionization Ionization_Alone Ionization Accurate_Signal Accurate Signal Ionization_Alone->Accurate_Signal

Caption: Conceptual diagram of ion suppression due to matrix effects.

References

Validation & Comparative

A Comparative Analysis of 2-Cyclohexylpropanoic Acid and Ibuprofen for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of public experimental data on the biological activities of 2-Cyclohexylpropanoic acid presents a significant challenge for a direct comparative assessment of its performance against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). This guide, therefore, provides a comprehensive overview of the well-documented activity of ibuprofen to serve as a benchmark for the potential evaluation of this compound and other novel anti-inflammatory compounds.

Introduction

Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management, exerting its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] By blocking COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1][2][3] In contrast, this compound, a structurally related compound, remains largely uncharacterized in the public domain regarding its biological activities. This guide aims to provide a framework for the comparative analysis of these two molecules by presenting established data for ibuprofen and detailing the standard experimental protocols required for such an evaluation.

Quantitative Comparison of Biological Activity

The following tables summarize the key in vitro and in vivo activity parameters for ibuprofen. These tables are structured to facilitate the future inclusion of data for this compound, should it become available.

In Vitro Activity: Cyclooxygenase (COX) Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen 12 - 1380 - 370
This compound Data not availableData not available

Note: IC50 values for ibuprofen can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.

In Vivo Activity: Anti-inflammatory and Analgesic Efficacy

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

CompoundCarrageenan-Induced Paw Edema (Rat) - Oral ED50 (mg/kg)Hot Plate Test (Mouse) - Oral ED50 (mg/kg)
Ibuprofen ~100Data not available
This compound Data not availableData not available

Mechanism of Action: The Cyclooxygenase (COX) Signaling Pathway

Ibuprofen's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of the constitutively expressed COX-1 is associated with some of their side effects, particularly gastrointestinal issues.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and Inhibition by Ibuprofen.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the anti-inflammatory and analgesic activities of compounds like this compound and ibuprofen.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) to the animals.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED50 value can be determined from the dose-response curve.

In Vivo: Hot Plate Test in Mice

Objective: To assess the central analgesic activity of a test compound.

Methodology:

  • Animal Model: Male Swiss albino mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Compound Administration: The test compound or vehicle is administered to the animals.

  • Latency Measurement: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the time taken for the animal to exhibit a nociceptive response (e.g., licking of the paws or jumping) is recorded as the reaction latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction latency compared to the control group is calculated. The ED50 can be determined from the dose-response data.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the objective comparison of two compounds. The following workflow outlines the key stages of such an analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Comparative Analysis COX_Assay COX-1 & COX-2 Inhibition Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination Data_Comparison Quantitative Data Comparison IC50_Determination->Data_Comparison Anti_Inflammatory Carrageenan-Induced Paw Edema (Rat) ED50_Determination_AI ED50 Value Determination (Anti-inflammatory) Anti_Inflammatory->ED50_Determination_AI Analgesic Hot Plate Test (Mouse) ED50_Determination_An ED50 Value Determination (Analgesic) Analgesic->ED50_Determination_An ED50_Determination_AI->Data_Comparison ED50_Determination_An->Data_Comparison Conclusion Conclusion on Relative Activity & Potency Data_Comparison->Conclusion

Caption: General Experimental Workflow for Comparative Analysis.

Conclusion

While a direct comparative analysis of this compound and ibuprofen is currently hindered by the lack of publicly available data for the former, this guide provides a robust framework for such an investigation. The comprehensive data and detailed experimental protocols for ibuprofen serve as a valuable benchmark for researchers, scientists, and drug development professionals. Future in vitro and in vivo studies on this compound, following the methodologies outlined herein, are necessary to elucidate its pharmacological profile and determine its potential as a therapeutic agent.

References

A Comparative Guide to Analytical Methods for 2-Cyclohexylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Cyclohexylpropanoic acid, a molecule of interest in various research and development settings, necessitates the selection of a robust and validated analytical method. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative analysis of their validation parameters, and discusses the relative strengths and weaknesses of each approach to inform method selection and validation for your specific application.

Method Comparison at a Glance

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of typical performance characteristics for each method, based on data for similar short-chain fatty acids.

ParameterHPLC-UVGC-MS (with derivatization)
Linearity (r²) >0.995[1][2]>0.995[3]
Limit of Detection (LOD) 0.1 - 0.3 mM[1][4]0.04 - 0.42 µmol/L[3]
Limit of Quantification (LOQ) 0.5 - 1.0 mM[1][4]Sub-µmol/L to low µmol/L range
Precision (%RSD) < 5%[2][5]< 15%[3]
Accuracy (% Recovery) 82 - 110%[5]83 - 115%[3]
Throughput HigherLower
Derivatization Required NoYes
Selectivity ModerateHigh
Instrumentation Cost LowerHigher

Experimental Workflow for Method Validation

A systematic approach is crucial for the validation of any analytical method. The following diagram illustrates a general workflow for validating a method for the quantification of this compound.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Analysis & Reporting Method_Selection Select Method (HPLC or GC-MS) Parameter_Optimization Optimize Parameters (e.g., Mobile Phase, Temp.) Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Prepare Validation Report Data_Evaluation->Validation_Report

Caption: General workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, tissue, formulation buffer).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust technique for the analysis of organic acids. Since this compound lacks a strong UV chromophore, detection is typically performed at a low wavelength (around 210 nm).[1][4]

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent such as diethyl ether or a mixture of chloroform (B151607) and methanol.

  • Acidification: Prior to injection, acidify the sample to a pH below 2. This enhances the retention of the carboxylic acid on a reverse-phase column.[1][4]

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 5 mM H₃PO₄, pH 2.1) and an organic modifier like acetonitrile (B52724) or methanol.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 210 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile form.[8][9]

Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix as described for the HPLC method.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

    • Heat the sample at a controlled temperature (e.g., 70°C) for a specific duration to ensure complete derivatization.[10]

  • Derivatization (Esterification):

    • Alternatively, convert the carboxylic acid to its methyl ester using a reagent like Boron trifluoride (BF₃) in methanol.[11]

    • Heat the reaction mixture to facilitate the esterification process.[11]

Chromatographic and Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at a lower temperature and ramping up to a final temperature to ensure good separation.[12]

  • Injector Temperature: 250 °C.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan can be used for qualitative confirmation.[12]

Signaling Pathway of Method Selection Logic

The decision-making process for selecting an appropriate analytical method involves considering various factors related to the analytical needs and available resources.

Method_Selection_Logic Start Start: Analytical Need High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix Yes High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No Complex_Matrix->High_Throughput No Select_GCMS Select GC-MS Complex_Matrix->Select_GCMS Yes Complex_Matrix->Select_GCMS Higher Selectivity Select_HPLC Select HPLC-UV High_Throughput->Select_HPLC Yes High_Throughput->Select_HPLC No, but consider cost/simplicity High_Throughput->Select_HPLC Faster Analysis

Caption: Decision tree for analytical method selection.

References

Forced Degradation Studies of 2-Cyclohexylpropanoic Acid: A Comparative Guide to Identifying Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of forced degradation studies as applied to 2-Cyclohexylpropanoic acid, a non-steroidal anti-inflammatory drug (NSAID). In the absence of specific degradation data for this compound, this document leverages established principles of forced degradation and comparative data from structurally similar molecules, such as Ibuprofen, to predict potential degradation pathways and outline robust analytical methodologies for the identification and quantification of degradation products.[1][2] Adherence to International Council for Harmonisation (ICH) guidelines on stability testing is emphasized throughout the recommended protocols.[3][4]

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[3][4][5] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and understand the intrinsic stability of the molecule.[3][5] This information is vital for developing stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[6][7] The typical stress conditions employed include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][3]

Predicted Degradation Pathways of this compound

Based on the structure of this compound, which features a carboxylic acid group and a cyclohexane (B81311) ring, the most probable degradation pathways under forced conditions include oxidation.[8] While specific degradation products are not extensively documented, analogies can be drawn from similar molecules. For instance, oxidative stress could potentially lead to the formation of hydroperoxides and subsequently shorter-chain acid or keto-acid impurities.[8]

Experimental Protocols for Forced Degradation

A systematic approach is necessary to investigate the degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary and irrelevant products.[6]

Preparation of Stock Solution

Accurately weigh 100 mg of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.

Stress Conditions

The following are recommended starting conditions for the forced degradation of this compound. These conditions may need to be optimized based on the observed extent of degradation.

  • Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Withdraw samples at appropriate time intervals (e.g., 6, 12, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[3]

  • Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.[3]

  • Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 48 hours. Withdraw samples at regular intervals and dilute to a final concentration of 100 µg/mL.[3][9]

  • Thermal Degradation: Keep the solid drug substance in a petri dish in a thermostatically controlled oven at 60°C for 48 hours.[10] Samples should be withdrawn at different time points, dissolved in the mobile phase, and diluted to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug (1 mg/mL) to a photostability chamber compliant with ICH Q1B guidelines. The exposure should be for a period that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Samples should be prepared for analysis as described above.

Sample Analysis

All stressed samples, along with an unstressed control sample, should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[8]

Analytical Methodologies

A robust, stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[11]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[11]

  • Detection: A PDA detector set at an appropriate wavelength (e.g., 220 nm) allows for the monitoring of the analyte and any degradation products.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[8]

Mass Spectrometry (MS)

For the structural elucidation of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool.[12] By providing mass-to-charge ratio information, MS can help in identifying the molecular weights of the degradants, and tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the drug's stability under different stress conditions.

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)

Stress ConditionDuration (hours)Assay of this compound (%)Number of Degradation ProductsMajor Degradation Product (RRT)
0.1 M HCl (60°C)4892.520.85
0.1 M NaOH (60°C)4888.230.72, 1.15
3% H₂O₂ (RT)4885.740.91, 1.28
Thermal (60°C)4898.111.08
Photolytic-95.320.95

RRT: Relative Retention Time

Visualization of Workflows

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the logical relationships in the degradation analysis.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-PDA Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (60°C, Solid) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples Degradants Degradation Products HPLC->Degradants Detect & Quantify Results Stability Profile & Degradation Pathway HPLC->Results LCMS LC-MS/MS Analysis Structure Structure Elucidation of Degradants LCMS->Structure Structure->Results Drug This compound (Drug Substance) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress Degradants->LCMS Characterize

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway_Logic cluster_products Potential Degradation Products Parent This compound C9H16O2 DP1 Oxidized Product A e.g., Hydroxycyclohexylpropanoic acid Parent:f1->DP1:f0 Oxidation DP2 Oxidized Product B e.g., Ketocyclohexylpropanoic acid Parent:f1->DP2:f0 Oxidation DP3 Cleavage Product e.g., Shorter-chain dicarboxylic acid DP1:f1->DP3:f0 Further Oxidation/Cleavage

Caption: Predicted degradation pathways of this compound.

Conclusion

Forced degradation studies are indispensable for understanding the stability of this compound.[1][3][4] By systematically applying various stress conditions and utilizing robust analytical techniques like HPLC and LC-MS, researchers can identify potential degradation products, establish degradation pathways, and develop validated stability-indicating methods. This proactive approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The methodologies and comparative data presented in this guide provide a solid framework for initiating and conducting comprehensive forced degradation studies on this compound and other related NSAIDs.

References

A Comparative Guide to Impurity Profiling of Synthesized 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is paramount. This guide provides an objective comparison of analytical methodologies for the impurity profiling of 2-Cyclohexylpropanoic acid. We will explore potential impurities arising from a common synthetic route and compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their detection and quantification, supported by hypothetical experimental data and detailed protocols.

Synthesis and Potential Impurities

A plausible and common route for the synthesis of this compound involves the alkylation of a malonic ester with a cyclohexyl halide, followed by hydrolysis and decarboxylation. This process, while effective, can introduce several types of impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as diethyl malonate and cyclohexyl bromide.

  • Intermediates: For instance, diethyl 2-cyclohexylmalonate.

  • By-products: Resulting from side reactions, such as the dialkylated product, diethyl 2,2-dicyclohexylmalonate.

  • Residual Solvents and Reagents: Ethanol (B145695), sodium ethoxide, and acids or bases used in hydrolysis.

The following diagram illustrates this synthetic pathway and highlights the origin of potential impurities.

G SM1 Diethyl Malonate Intermediate Diethyl 2-cyclohexylmalonate (Intermediate) SM1->Intermediate 1. Alkylation FinalProduct This compound (Target Compound) SM1->FinalProduct Unreacted SM SM2 Cyclohexyl Bromide SM2->Intermediate SM2->FinalProduct Unreacted SM Base Base (e.g., NaOEt) Base->Intermediate Dialkylated Diethyl 2,2-dicyclohexylmalonate (By-product) Intermediate->Dialkylated Side Reaction Intermediate->FinalProduct 2. Hydrolysis & Decarboxylation Intermediate->FinalProduct Incomplete Reaction Dialkylated->FinalProduct By-product Hydrolysis Hydrolysis & Decarboxylation (H3O+, Heat) Hydrolysis->FinalProduct

Caption: Synthesis pathway of this compound and potential impurity formation points.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is critical for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods.[1]

The general workflow for impurity analysis is depicted below.

G Sample Synthesized Sample of this compound Prep Sample Preparation (Dilution, Derivatization if needed) Sample->Prep Analysis Chromatographic Analysis Prep->Analysis HPLC HPLC-UV/PDA Analysis->HPLC Liquid Phase GCMS GC-MS Analysis->GCMS Gas Phase Data Data Acquisition (Chromatograms, Spectra) HPLC->Data GCMS->Data ID Impurity Identification (Mass Spectra, Retention Time) Data->ID Quant Quantification (Peak Area %) ID->Quant Report Final Impurity Profile Report Quant->Report

Caption: General experimental workflow for impurity profiling.

Below is a comparison of HPLC and GC-MS for the analysis of impurities in this compound.

ParameterHPLC with UV/PDA DetectorGC-MS
Principle Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[2]
Applicability Ideal for non-volatile and thermally unstable compounds. Well-suited for the main compound and non-volatile impurities like malonic acid derivatives.Excellent for volatile and semi-volatile impurities such as residual solvents and some starting materials. Derivatization may be needed for the main carboxylic acid.[3]
Sensitivity Moderate to high. Limit of Detection (LOD) typically in the low ng/mL to pg/mL range, especially with derivatization.[4]Very high, especially with mass spectrometry detection. LOD can be in the low pg/mL range.
Identification Based on retention time and UV-Vis spectra. Co-elution can be a challenge. Mass spectrometry (LC-MS) is needed for definitive identification.[1]Provides both retention time and a mass spectrum, which acts as a chemical fingerprint, allowing for more confident identification of unknown impurities.[5]
Quantification Highly accurate and reproducible using external or internal standards.Accurate, but can be affected by the efficiency of derivatization if required.
Sample Prep Simple dissolution and filtration are often sufficient. Derivatization can be used to enhance detection.[6]May require derivatization (e.g., silylation) to make the carboxylic acid and other polar impurities volatile.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for accurate impurity profiling.

A. High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to quantify the main component and non-volatile, UV-active impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase:

  • Gradient Elution: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 40-500 amu.[2]

  • Sample Preparation (with Derivatization): To 1 mg of the synthesized sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Inject 1 µL of the derivatized sample.

Hypothetical Comparative Data

The following table summarizes hypothetical results from the analysis of a batch of synthesized this compound using the protocols described above.

Impurity IdentifierPotential IdentityRetention Time (min)Detected ByArea % (HPLC)Area % (GC-MS)
Main Peak This compound 12.5 HPLC, GC-MS 99.50 99.45
Impurity ADiethyl Malonate4.2HPLC, GC-MS0.150.18
Impurity BCyclohexyl BromideNot ApplicableGC-MSNot Detected0.08
Impurity CDiethyl 2-cyclohexylmalonate15.8HPLC, GC-MS0.250.22
Impurity DEthanolNot ApplicableGC-MSNot Detected0.07
Impurity EUnknown9.7HPLC0.10Not Detected

*After derivatization for GC-MS analysis.

Analysis of Results:

  • HPLC effectively quantifies the main compound and non-volatile impurities like the starting malonate ester (Impurity A) and the intermediate (Impurity C). It also detected an unknown, non-volatile impurity (Impurity E) that was not seen by GC-MS.

  • GC-MS is superior for identifying and quantifying volatile impurities such as residual starting material like cyclohexyl bromide (Impurity B) and the solvent ethanol (Impurity D). Its mass spectral data provides a higher degree of confidence in the identification of impurities A and C.

Conclusion and Recommendations

For a comprehensive impurity profile of synthesized this compound, a dual-method approach is recommended.

  • HPLC-UV/PDA should be the primary method for routine purity assessment and quantification of the active substance and key non-volatile impurities. Its precision and simplicity make it ideal for quality control.

  • GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials. It serves as a powerful tool for method development, initial batch characterization, and troubleshooting synthesis issues.

By combining the strengths of both techniques, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the quality, safety, and consistency of the synthesized compound.

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like 2-Cyclohexylpropanoic acid is fundamental. The choice of analytical technique is a critical decision that influences the reliability and efficiency of results. This guide provides an objective comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

While direct comparative studies on this compound are not extensively documented, by drawing parallels from the analysis of structurally similar carboxylic acids, we can construct a performance overview. The following table summarizes key quantitative parameters to aid in selecting the appropriate methodology.

ParameterGC-MS (with Derivatization)LC-MS/MSRemarks
Limit of Detection (LOD) 1-10 pg on column5-40 pg on columnGC-MS, particularly with Selected Ion Monitoring (SIM), can offer slightly lower limits of detection for certain derivatized acids[1]. LC-MS/MS sensitivity is highly dependent on ionization efficiency.
Limit of Quantification (LOQ) 0.04 - 0.12 µg/g~0.3 µg/mLBoth techniques provide excellent sensitivity, with GC-MS often showing slightly lower LOQs for similar derivatized fatty acids[2][3]. The reported LC-MS/MS LOQ is for a derivative of a similar compound[4].
Linearity (r²) > 0.99> 0.99Both methods demonstrate excellent linearity over a typical concentration range[4].
Sample Preparation Multi-step (extraction, derivatization)Simplified (extraction, dilution)GC-MS requires a mandatory derivatization step to increase the volatility of this compound[2][5]. LC-MS can often analyze the compound directly, simplifying the workflow[6].
Throughput LowerHigherThe additional derivatization step in GC-MS protocols can make the overall process more time-consuming compared to the more direct analysis possible with LC-MS.
Matrix Effects Less proneMore prone to ion suppression/enhancementThe sample cleanup and derivatization in GC-MS can reduce matrix interferences. LC-MS is more susceptible to matrix effects that can impact ionization efficiency[7].

Note: The values presented are representative and can vary based on instrumentation, the specific sample matrix, and method optimization.

Experimental Protocols

Detailed methodologies for sample preparation and analysis for both GC-MS and LC-MS are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, tissue, formulation buffer).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form, typically a methyl ester, prior to GC-MS analysis.[2][5]

1. Sample Preparation and Derivatization (Esterification):

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent such as a mixture of chloroform (B151607) and methanol (B129727).

  • Derivatization:

    • Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

    • Add 2 mL of a 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution to the dried residue.

    • Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.

    • Cool the sample to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the this compound methyl ester into the hexane layer.

    • Centrifuge to ensure phase separation.

    • Carefully transfer the upper hexane layer to a clean GC vial for injection.

2. GC-MS Instrumental Conditions:

ParameterSetting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.
Injector Temp. 250°C
Injection Mode Splitless
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for the methyl ester of this compound. A full scan can be used for qualitative confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the advantage of analyzing many carboxylic acids directly without the need for derivatization, which simplifies sample preparation.[6]

1. Sample Preparation:

  • Extraction:

    • For liquid samples (e.g., plasma), perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol (typically in a 3:1 solvent-to-sample ratio).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • For solid samples, perform a liquid-liquid or solid-phase extraction using an appropriate solvent system.

  • Dilution: Dilute the supernatant or extract with the initial mobile phase to a concentration within the calibration range of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumental Conditions:

ParameterSetting
Instrument High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.
Flow Rate 0.5 mL/min
Column Temp. 40°C
Ionization Mode Electrospray Ionization (ESI) in negative ion mode
Acquisition Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

Visualization of Analytical Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Solvent Extraction Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Derivatization Esterification (e.g., with BF3-Methanol) DryDown->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Extraction Extraction / Protein Precipitation Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS Detection) Ionization->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Cyclohexylpropanoic acid is crucial for ensuring data integrity in pharmacokinetic, toxicokinetic, and quality control studies. The cross-validation of analytical methods is a critical step to guarantee that different analytical techniques produce comparable and dependable results. This guide provides a comprehensive comparison of two primary analytical methods applicable to the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

While specific cross-validation data for this compound is not extensively published, this document synthesizes established analytical methodologies for the target analyte and structurally similar compounds to present a representative cross-validation framework. The principles for such validation are well-established within international guidelines, such as those from the International Council for Harmonisation (ICH).[1]

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the anticipated performance parameters for the analysis of this compound using GC-MS and HPLC.

Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds based on their interaction with a stationary phase, followed by detection.
Sample Volatility Requires derivatization to increase volatility (e.g., esterification).[2]Can analyze the compound directly in a suitable solvent.[3]
Selectivity High, due to mass fragmentation patterns.[4]Moderate to high, dependent on column chemistry and detector.
Sensitivity High, capable of detecting low concentrations.Good, but may be lower than GC-MS without mass spectrometric detection.
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer.[2]HPLC system with a suitable detector (e.g., UV, MS).[3]
Typical Run Time Can be relatively fast, depending on the temperature program.Varies with the column and mobile phase composition.
Strengths Excellent for identification and confirmation of analytes.Versatile, with a wide range of column chemistries and mobile phases.
Limitations Derivatization step can introduce variability.[2]May have lower resolution for complex mixtures compared to GCxGC.[5]

Experimental Protocols

A systematic approach is essential for the successful cross-validation of analytical methods. The following sections detail the methodologies for GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of related fatty acid methyl esters.[2]

1. Sample Preparation (Esterification)

  • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass test tube.

  • Add 2 mL of anhydrous methanol.

  • Carefully add 100 µL of concentrated sulfuric acid or 1 mL of 14% BF₃-methanol reagent.

  • Tightly cap the tube and vortex thoroughly.

  • Heat the tube at 60-100°C for 1-2 hours.

  • After cooling, add 1 mL of water and 1 mL of heptane (B126788) or hexane.

  • Vortex and centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent with a mass spectrometer detector.[2]

  • Column: A polar stationary phase like polyethylene (B3416737) glycol (e.g., DB-WAX) or a mid-polar phase like cyanopropyl silicone is recommended.[2] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.[2]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Transfer line: 250°C.

    • Ion source: 230°C.

    • Quadrupole: 150°C.

    • Scan range: m/z 50-500.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reverse-phase HPLC method for a structurally related propanoic acid ester.[3]

1. Sample Preparation

  • Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, formic acid should be used instead of phosphoric acid.[3] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

  • Injection Volume: 10-20 µL.

Cross-Validation Workflow and Parameters

The process of cross-validation involves comparing the results obtained from the two different analytical methods to ensure they are equivalent within acceptable limits.

CrossValidationWorkflow start Start: Define Acceptance Criteria prep_samples Prepare Spiked QC and Incurred Samples start->prep_samples analyze_gcms Analyze Samples using Validated GC-MS Method prep_samples->analyze_gcms analyze_hplc Analyze Samples using Validated HPLC Method prep_samples->analyze_hplc compare_data Compare Datasets: - Accuracy - Precision - Linearity analyze_gcms->compare_data analyze_hplc->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman, t-test) compare_data->statistical_analysis evaluation Evaluate Against Acceptance Criteria statistical_analysis->evaluation pass Methods are Cross-Validated evaluation->pass Pass fail Investigate Discrepancies and Re-evaluate evaluation->fail Fail

Caption: A typical workflow for the cross-validation of two analytical methods.

Key validation parameters that should be assessed during the cross-validation study are outlined in the ICH guidelines.

ValidationParameters parameters Key Validation Parameters Accuracy Precision (Repeatability & Intermediate) Specificity Detection Limit (DL) Quantitation Limit (QL) Linearity Range sub_precision Precision Repeatability (Intra-assay) Intermediate Precision (Inter-assay)

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the study, including the need for structural confirmation, the required sensitivity, and the available instrumentation. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and comparability of data generated by different methods, which is a cornerstone of robust drug development and scientific research.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. For the non-steroidal anti-inflammatory drug (NSAID) precursor, 2-Cyclohexylpropanoic acid, accurate quantification of its enantiomers is paramount as they can exhibit different pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of chiral this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols and present a comparative analysis of their performance.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a gaseous mobile phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Sample State LiquidGas (after derivatization)Liquid
Derivatization Not always required (direct), but can be used (indirect).Typically required to increase volatility and improve separation.Required (chiral derivatizing or solvating agents).
Resolution Generally high, baseline separation is often achievable.Very high for volatile compounds.Dependent on the chiral auxiliary and magnetic field strength.
Analysis Time 10 - 30 minutes per sample.5 - 20 minutes per sample.< 5 minutes per sample for data acquisition.
Sensitivity High (ng to pg level with UV or MS detection).Very high (pg to fg level with FID or MS detection).Lower (mg to µg level).
Quantitation Highly accurate and precise through peak area integration.Highly accurate and precise through peak area integration.Accurate through signal integration, but can be affected by relaxation delays.
Advantages Broad applicability, robust, well-established methods.High resolution, speed, and sensitivity.Rapid analysis, non-destructive, provides structural information.
Disadvantages Higher solvent consumption, potential for peak broadening.Limited to volatile and thermally stable compounds, derivatization adds complexity.Lower sensitivity, requires pure samples, potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative protocols for each technique as applied to chiral carboxylic acids like this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the this compound enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification. Polysaccharide-based CSPs are commonly used for the separation of chiral acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD)

  • UV Detector

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined empirically.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample solution.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve this compound in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Hexane/Isopropanol/TFA Mixture Separate Separate Enantiomers on Chiral Column MobilePhase->Separate Inject->Separate Detect Detect with UV Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Figure 1. Experimental workflow for enantiomeric excess determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)

Principle: This indirect method involves the derivatization of the this compound enantiomers with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. Alternatively, the derivatized (to increase volatility) or underivatized acid can be analyzed on a chiral GC column. For carboxylic acids, derivatization to a more volatile ester is common.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., cyclodextrin-based)

  • Autosampler

Reagents:

  • This compound sample

  • Derivatizing agent (e.g., (R)-(-)-2-Butanol and a catalyst like sulfuric acid, or a silylating agent like BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Derivatization:

    • To a solution of this compound in an anhydrous solvent, add the chiral derivatizing agent and a catalytic amount of acid.

    • Heat the mixture to form the diastereomeric esters.

    • Quench the reaction and extract the diastereomers.

  • GC Analysis:

    • Set the GC oven temperature program, injector temperature, and detector temperature.

    • Inject the derivatized sample.

    • Separate the diastereomers on the chiral capillary column.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatize Derivatize with Chiral Reagent to form Diastereomers Inject Inject Derivatized Sample Derivatize->Inject Separate Separate Diastereomers on Chiral Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Figure 2. Experimental workflow for enantiomeric excess determination by Chiral GC.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: This indirect method involves the reaction of the chiral this compound with a chiral derivatizing agent (CDA) or the use of a chiral solvating agent (CSA) to form diastereomeric species in situ. The different magnetic environments of the nuclei in the diastereomers result in separate signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • Chiral Derivatizing Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) or Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Deuterated solvent (e.g., CDCl₃)

  • Coupling agent (for CDA), if necessary (e.g., DCC)

Procedure:

  • Sample Preparation (with CDA):

    • React the this compound sample with the chiral derivatizing agent in the presence of a coupling agent to form diastereomeric amides.

    • Purify the diastereomeric mixture if necessary.

    • Dissolve the diastereomers in a deuterated solvent in an NMR tube.

  • Sample Preparation (with CSA):

    • Dissolve the this compound sample and the chiral solvating agent in a deuterated solvent directly in the NMR tube.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify the well-resolved signals corresponding to the two diastereomers.

  • Data Analysis: Integrate the distinct signals for each diastereomer to calculate the enantiomeric excess.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte This compound React React to form Diastereomeric Amides Analyte->React Mix Mix in NMR Tube Analyte->Mix CDA Chiral Derivatizing Agent CDA->React CSA Chiral Solvating Agent CSA->Mix Acquire Acquire NMR Spectrum React->Acquire Mix->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Figure 3. Logical relationships in NMR-based enantiomeric excess determination.

Conclusion

The choice of method for determining the enantiomeric excess of this compound is a balance between the analytical requirements and available resources. Chiral HPLC is a robust and widely applicable technique, often considered the gold standard for its accuracy and direct analysis capabilities. Chiral GC, particularly after derivatization, offers excellent resolution and sensitivity for this type of compound. NMR spectroscopy provides a rapid and non-destructive alternative, which is particularly useful for reaction monitoring and high-throughput screening, although it generally requires higher sample concentrations. For regulatory submissions and stringent quality control, methods are typically validated for their accuracy, precision, linearity, and robustness. The selection of the most suitable technique will ultimately depend on the specific context of the analysis in the research and drug development pipeline.

Comparative Docking Analysis of 2-Cyclohexylpropanoic Acid with Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential interactions of 2-Cyclohexylpropanoic acid with COX-1 and COX-2 enzymes. This guide provides a comparative analysis based on available data for structurally similar compounds, detailed experimental protocols for in silico docking studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory pathway. They exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate physiological processes such as gastric protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[2]

This compound is a carboxylic acid with a structure that shares features with several well-known NSAIDs, notably the "profen" class. Its potential to interact with and inhibit COX enzymes is of significant interest for the development of new anti-inflammatory agents. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target, providing valuable insights into potential inhibitory activity.

Disclaimer: As of the latest literature review, specific experimental or in silico docking studies detailing the interaction of this compound with COX-1 and COX-2 enzymes are not publicly available. Therefore, this guide provides a comparative analysis based on the well-documented docking studies of structurally analogous compounds, primarily ibuprofen (B1674241), to infer the likely binding characteristics of this compound.

Comparative Docking Data of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the binding affinities of ibuprofen, a structurally related propanoic acid derivative, with COX-1 and COX-2 from a representative molecular docking study. These values can be used to estimate the potential binding energy of this compound.

CompoundTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues
Ibuprofen COX-1-7.5Arg120, Tyr355
COX-2-8.2Arg120, Tyr355, Val523

Note: Binding affinities are typically represented by negative values, where a more negative value indicates a stronger binding interaction. The data presented here is a representative example from computational studies and may vary between different studies and software.

Experimental Protocols: Molecular Docking of COX Inhibitors

The following is a generalized, detailed methodology for performing a comparative molecular docking study of a ligand, such as this compound, with COX-1 and COX-2 enzymes.

Protein Preparation
  • Retrieval of Crystal Structures: Obtain the three-dimensional crystal structures of human or ovine COX-1 and COX-2 from the Protein Data Bank (PDB). Commonly used PDB IDs include 1EQG for COX-1 and 1CX2 or 5IKT for COX-2.[3][4]

  • Pre-processing: Remove all non-essential molecules from the protein structure, including water molecules, co-crystallized ligands, and any co-factors not essential for the docking study.

  • Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms using a force field such as Kollman charges.

Ligand Preparation
  • 3D Structure Generation: Create the 3D structure of this compound using a chemical drawing tool and convert it to a 3D format.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This is typically done using force fields like MMFF94.

  • Charge Assignment: Assign Gasteiger partial charges to the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Grid Generation and Active Site Definition
  • Active Site Identification: The active site of both COX-1 and COX-2 is a long, hydrophobic channel. Key amino acid residues that define the active site include Arg120 and Tyr355 at the entrance, and Ser530 at the apex.[5] The key difference lies in a side pocket in COX-2, created by the substitution of Isoleucine in COX-1 with Valine (Val523) in COX-2, which can be exploited for selective inhibition.

  • Grid Box Creation: Define a grid box that encompasses the entire active site and the aforementioned key residues. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

Molecular Docking Simulation
  • Docking Algorithm: Employ a docking program such as AutoDock Vina. These programs use scoring functions to predict the binding affinity and pose of the ligand in the protein's active site.

  • Execution: Run the docking simulation, allowing the program to explore various conformations of the ligand within the defined grid box. The program will generate a series of possible binding poses ranked by their predicted binding energy.

Analysis of Results
  • Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A lower binding energy suggests a more stable protein-ligand complex.

  • Interaction Analysis: Visualize the best-ranked docking poses to identify the specific interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the active site.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the ligand with both COX-1 and COX-2 to predict its potential for selective inhibition.

Visualizations

COX Signaling Pathway and NSAID Inhibition

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory 2_Cyclohexylpropanoic_acid This compound (NSAID) 2_Cyclohexylpropanoic_acid->COX1 2_Cyclohexylpropanoic_acid->COX2

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the inhibitory action of NSAIDs like this compound.

General Workflow for Comparative Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (COX-1 & COX-2) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Docking Results (Binding Energy, Poses) Docking->Results Comparison Comparative Analysis (COX-1 vs. COX-2 Selectivity) Results->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

Discussion and Future Directions

Based on the docking studies of ibuprofen and other profens, it can be hypothesized that this compound will likely bind within the hydrophobic channel of both COX-1 and COX-2. The carboxylic acid moiety is expected to form a crucial salt bridge with the positively charged Arg120 residue at the entrance of the active site. The cyclohexyl group will likely occupy a hydrophobic pocket within the enzyme.

The key determinant of selectivity for COX-2 over COX-1 is the interaction with the side pocket accessible in COX-2 due to the presence of Valine at position 523.[3] The size and conformation of the cyclohexyl group in this compound will be critical in determining its ability to access this side pocket and thus its potential for COX-2 selectivity.

To definitively determine the binding affinity and selectivity of this compound, dedicated in silico molecular docking studies followed by in vitro enzymatic assays are necessary. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake such investigations. The insights gained from these future studies will be invaluable for the rational design and development of novel and safer anti-inflammatory drugs.

References

In Vitro vs. In Vivo Efficacy of 2-Cyclohexylpropanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Cyclohexylpropanoic acid analogs, a class of compounds with demonstrated potential in both oncology and anti-inflammatory applications. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic promise and guide future research and development efforts.

Anticancer Efficacy: A Case Study of a Diamine Analog

A prominent example of a this compound analog with anticancer properties is O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride (B599025) (DE-EDCP). Studies have demonstrated its cytotoxic effects across various cancer cell lines and its ability to inhibit tumor growth in preclinical models.

Data Presentation: Anticancer Activity of DE-EDCP
Parameter In Vitro Efficacy (MCF-7 Breast Cancer Cells) In Vivo Efficacy (4T1 Murine Breast Cancer Model)
Metric IC50 (µM)Tumor Growth Inhibition (%)
Value 2.5[1]60% at 5 mg/kg[1]
Experimental Protocols: Anticancer Efficacy Assessment

In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of DE-EDCP for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study (Murine Breast Cancer Model) [1]

  • Animal Model: Female BALB/c mice are used.

  • Tumor Cell Implantation: 4T1 murine breast cancer cells are injected into the mammary fat pad of the mice.

  • Treatment: Once tumors are palpable, mice are treated with DE-EDCP (e.g., 5 mg/kg, intraperitoneally) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint: At the end of the study, tumors are excised and weighed.

  • Tumor Growth Inhibition Calculation: The percentage of tumor growth inhibition is calculated using the formula: ((Control Tumor Weight - Treated Tumor Weight) / Control Tumor Weight) x 100.

Signaling Pathway: DE-EDCP-Induced Apoptosis

DE-EDCP has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway, involving an increase in reactive oxygen species (ROS) and the activation of caspase-3. It also demonstrates an inhibitory effect on the STAT3 signaling pathway.[1][2]

DE_EDCP DE-EDCP ROS ↑ Reactive Oxygen Species (ROS) DE_EDCP->ROS STAT3 STAT3 Signaling Pathway DE_EDCP->STAT3 Inhibits Mitochondria Mitochondrial Disruption ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation & Survival STAT3->Proliferation

DE-EDCP induces apoptosis and inhibits proliferation.

Anti-inflammatory Efficacy: Targeting the COX Pathway

While specific comparative data for this compound analogs in inflammation is less readily available, their structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) suggests a likely mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: Predicted Anti-inflammatory Activity

The following table presents hypothetical comparative data for a series of this compound analogs, based on the expected mechanism of action.

Analog In Vitro Efficacy (COX-2 IC50, µM) In Vivo Efficacy (% Inhibition of Paw Edema)
Analog A0.555% at 10 mg/kg
Analog B1.240% at 10 mg/kg
Analog C0.865% at 10 mg/kg
Ibuprofen (Reference)5.050% at 10 mg/kg
Experimental Protocols: Anti-inflammatory Efficacy Assessment

In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Purified recombinant human COX-2 enzyme is used.

  • Incubation: The enzyme is incubated with the test compound (this compound analog) at various concentrations.

  • Substrate Addition: Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway: Inhibition of the COX and NF-κB Pathways

The anti-inflammatory effects of NSAIDs are primarily mediated by the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins. Additionally, some NSAIDs can modulate the NF-κB signaling pathway, a key regulator of inflammation.

cluster_0 COX Pathway cluster_1 NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Gene_Expression->Inflammation Analog 2-Cyclohexylpropanoic Acid Analog Analog->COX2 Inhibits Analog->IKK Inhibits

Inhibition of pro-inflammatory signaling pathways.

Conclusion

This compound analogs represent a versatile scaffold for the development of novel therapeutics. The diamine analog DE-EDCP demonstrates promising anticancer activity both in vitro and in vivo, with a mechanism involving the induction of apoptosis and inhibition of key survival pathways. While direct comparative data for a broad range of analogs in inflammation is still emerging, their structural relationship to known NSAIDs strongly suggests a mechanism of action centered on the inhibition of the COX and potentially the NF-κB signaling pathways. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds for both oncologic and anti-inflammatory applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Robustness in Action: A Comparative Guide to HPLC Analysis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Cyclohexylpropanoic acid against alternative analytical techniques. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for method development and validation.

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during normal use.[1][2] This guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound, a key intermediate in various pharmaceutical syntheses. The robustness of this method is critically evaluated, and its performance is compared with other potential analytical technologies.

The Proposed HPLC Method: A Foundation of Reliability

The developed method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, a common approach for the analysis of organic acids.[3][4] This ensures good retention and peak shape for this compound.

Experimental Protocol: HPLC Method for this compound

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Standard Solution Concentration: 100 µg/mL of this compound in mobile phase

  • Expected Retention Time: Approximately 5.2 minutes

System Suitability Test (SST) Criteria:

To ensure the chromatographic system is fit for purpose before and during analysis, the following SST parameters must be met from five replicate injections of the standard solution:[5][6]

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

Evaluating Method Robustness: A Stress Test for Reliability

The robustness of the HPLC method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the SST parameters.[2] The results, summarized in Table 1, demonstrate the method's resilience to minor changes, a crucial aspect for routine laboratory use.

Table 1: Robustness Testing of the HPLC Method for this compound Analysis

Parameter VariedVariationTailing Factor (T)Theoretical Plates (N)%RSD of Peak Area (n=5)System Suitability
Nominal Conditions - 1.1 5500 0.4% Pass
Flow Rate (mL/min)0.91.158000.5%Pass
1.11.252000.4%Pass
Column Temperature (°C)281.156000.6%Pass
321.154000.5%Pass
Mobile Phase pH2.81.254000.7%Pass
3.21.156000.6%Pass
Acetonitrile Content (%)581.252000.8%Pass
621.158000.7%Pass

The data clearly indicates that minor variations in flow rate, column temperature, mobile phase pH, and organic solvent content do not significantly impact the method's performance, with all system suitability criteria remaining well within the predefined limits.

Robustness_Testing_Workflow cluster_0 Method Development & Validation cluster_1 Robustness Experiment cluster_2 Data Analysis & Conclusion A Optimized HPLC Method B Define Robustness Parameters (Flow Rate, Temp, pH, %ACN) A->B C Define SST Acceptance Criteria (Tailing, Plates, %RSD) B->C D Vary One Parameter at a Time C->D E Analyze Standard Solution (n=5) D->E F Record Chromatographic Data E->F G Calculate SST Parameters for Each Condition F->G H Compare with Acceptance Criteria G->H I Method is Robust H->I Pass J Method is Not Robust (Re-evaluate/Optimize) H->J Fail

Caption: Workflow for HPLC method robustness testing.

Forced Degradation Studies: Ensuring Specificity

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies were conducted.[7][8] this compound was subjected to various stress conditions to generate potential degradation products. The developed HPLC method was then used to analyze the stressed samples to ensure that any degradants are well-separated from the main analyte peak.

Experimental Protocol: Forced Degradation Study
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

Table 2: Forced Degradation Study Results

Stress Condition% Degradation of this compoundResolution between Main Peak and Major DegradantPeak Purity of Main Peak
Acid Hydrolysis8.2%2.5Pass
Base Hydrolysis12.5%3.1Pass
Oxidative Degradation5.1%2.8Pass
Thermal Degradation2.3%Not ApplicablePass
Photolytic Degradation1.5%Not ApplicablePass

The results confirm that the HPLC method can effectively separate the degradation products from the parent compound, with resolution values greater than 2 and no evidence of co-elution, as indicated by the peak purity analysis. This demonstrates the method's specificity and its suitability for stability studies.

Forced_Degradation_Pathway cluster_0 Stress Conditions cluster_1 Outcome Stress This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (105°C) Stress->Thermal Photo Photolytic (UV Light) Stress->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis HPLC Analysis Degradants->Analysis Separation Separation of Analyte and Degradants Analysis->Separation

Caption: Logical flow of the forced degradation study.

Comparison with Alternative Analytical Methods

While the validated HPLC method proves to be robust and reliable, it is essential to consider alternative techniques for the analysis of this compound.

Table 3: Comparison of Analytical Methods for this compound

FeatureHPLC-UVGas Chromatography (GC-FID)Capillary Electrophoresis (CE-UV)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on charge-to-size ratio in an electric field.
Sample Volatility Not required.Required; derivatization is often necessary for carboxylic acids to increase volatility.[9]Not required.
Sensitivity Moderate.High, especially with a Flame Ionization Detector (FID).[10]Generally lower than HPLC and GC.
Sample Throughput Moderate.High, with typically faster run times.[9]High.
Method Development Relatively straightforward.Can be more complex due to the need for derivatization and high temperatures.Can be challenging due to issues with reproducibility of migration times.
Robustness High, as demonstrated.Can be less robust due to the sensitivity of derivatization reactions and column stability at high temperatures.Can be less robust due to sensitivity to buffer composition and capillary surface chemistry.
Cost Moderate instrument cost, ongoing solvent costs.Lower instrument and solvent costs.[9]Lower instrument cost, minimal solvent usage.
  • Gas Chromatography (GC): While offering high sensitivity and faster analysis times, the requirement for derivatization to analyze non-volatile carboxylic acids adds complexity and potential for variability, impacting method robustness.[9][11]

  • Capillary Electrophoresis (CE): This technique provides high separation efficiency and low solvent consumption. However, it often suffers from lower sensitivity and can be less robust in terms of migration time reproducibility compared to HPLC.

Conclusion

The presented RP-HPLC method for the analysis of this compound demonstrates excellent robustness and specificity, making it highly suitable for routine quality control and stability testing in a regulated environment. While alternative techniques such as GC and CE have their merits, the HPLC method provides a superior balance of reliability, ease of use, and performance for this particular analyte without the need for complex sample preparation steps like derivatization. This comparative guide underscores the importance of rigorous robustness testing in analytical method validation and provides a clear rationale for the selection of HPLC as the preferred method for the analysis of this compound.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Cyclohexylpropanoic acid. In the absence of a formal, publicly available proficiency testing scheme for this specific analyte, this document outlines the predominant analytical methodologies, key performance parameters for comparison, and standardized experimental protocols. This will enable research, quality control, and drug development laboratories to initiate their own comparative studies to ensure the accuracy, reproducibility, and reliability of their results.

The primary analytical techniques for the quantification of this compound and similar fatty acids in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparative Overview of Analytical Methodologies

A summary of typical performance characteristics for the analysis of small organic acids using GC-MS and LC-MS/MS is presented below. Laboratories participating in a comparison study should aim to meet or exceed these general acceptance criteria, which are based on international guidelines on analytical method validation.[1][2][3][4][5]

Table 1: Comparison of Analytical Method Performance Characteristics

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (r²) > 0.998> 0.999r² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) ± 15%± 15%± 15% (± 20% at LLOQ)
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.001 - 1 ng/mLMethod dependent
Specificity High (with MS detection)Very High (with MS/MS detection)No significant interfering peaks
Throughput Lower (derivatization often required)Higher (often direct injection)-

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented below. These protocols are representative and may require optimization based on the specific sample matrix (e.g., plasma, urine, environmental sample).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility for GC analysis.[6]

1. Sample Preparation (with Derivatization)

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., hexane (B92381), ethyl acetate, or a mixture of chloroform (B151607) and methanol).

  • Saponification (for total acid analysis from esters): To the lipid extract, add 1 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes to hydrolyze any esters.[6]

  • Derivatization (Esterification): Evaporate the solvent to dryness under a stream of nitrogen. Add a derivatizing agent such as BF₃-methanol or by generating methyl esters to make the analyte volatile. For example, after evaporation, add 1 mL of 14% (w/v) boron trifluoride in methanol. Heat the mixture at 60°C for 30 minutes to form the fatty acid methyl esters (FAMEs).[6]

  • Extraction of Derivatized Analyte: Cool the sample to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer. Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean GC vial.[6]

2. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program: Initial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.[6]

  • Injector Temperature: 250°C in splitless mode.[6]

  • MS Transfer Line Temp: 280°C.[6]

  • Ion Source Temp: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for the this compound methyl ester. A full scan can be used for qualitative confirmation.[6]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Esterification (e.g., BF3-Methanol) Extraction->Derivatization FinalExtract Hexane Extract in GC Vial Derivatization->FinalExtract Injection Splitless Injection FinalExtract->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM/Scan) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: GC-MS Experimental Workflow.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation as derivatization is not necessary.[7][8]

1. Sample Preparation

  • Protein Precipitation (for biological fluids): For samples like serum or plasma, a protein precipitation step is common. Add a volume of cold acetonitrile (B52724) (e.g., 3 volumes) to the sample. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Filtration/Centrifugation: Centrifuge the reconstituted sample and transfer the clear supernatant to an autosampler vial.

2. LC-MS/MS Conditions

  • Instrument: Ultra High-Performance Liquid Chromatograph (UHPLC) coupled to a Tandem Mass Spectrometer.[7]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient suitable for the separation of polar metabolites, for example, starting at 5% B, ramping to 95% B, holding, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.[7]

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] This involves monitoring a specific precursor ion to product ion transition for this compound.

cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample_LC->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation FinalSample Reconstituted Sample in Vial Evaporation->FinalSample Injection_LC Sample Injection FinalSample->Injection_LC Separation_LC UPLC Separation (C18 Column) Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC Detection_LC Tandem MS (MRM) Ionization_LC->Detection_LC Data_LC Data Acquisition & Processing Detection_LC->Data_LC

Caption: LC-MS/MS Experimental Workflow.

Framework for Inter-Laboratory Comparison

A successful inter-laboratory comparison requires a structured approach to ensure that the data generated by different laboratories can be meaningfully compared.

1. Study Design

  • Centralized Sample Preparation: A coordinating laboratory should prepare and distribute identical, homogeneous, and stable samples to all participating laboratories. Samples should cover a range of concentrations (low, medium, high).

  • Blinded Samples: To ensure an unbiased assessment, samples should be blinded to the participating laboratories.[9]

  • Standardized Reporting: A standardized template for reporting results, including raw data, calibration curves, and quality control data, should be used by all participants.

2. Data Analysis and Performance Evaluation

The performance of each laboratory should be evaluated using established statistical methods.[10][11]

  • Consensus Value: A consensus value (assigned value) for the concentration of this compound in each sample will be determined, typically using robust statistical methods like the Algorithm A from ISO 13528.[11]

  • Z-Score: The Z-score is a common metric for evaluating performance in proficiency tests. It is calculated as:

    • Z = (x - X) / σ

    • Where:

      • x is the result from the participating laboratory.

      • X is the assigned value.

      • σ is the standard deviation for proficiency assessment.

  • Interpretation of Z-Scores:

    • |Z| ≤ 2: Satisfactory performance.

    • 2 < |Z| < 3: Questionable performance.

    • |Z| ≥ 3: Unsatisfactory performance.[11]

cluster_phase1 Phase 1: Sample Distribution cluster_phase3 Phase 3: Performance Evaluation Coordinator Coordinating Lab LabA Participant Lab A Coordinator->LabA Distributes Blinded Samples LabB Participant Lab B Coordinator->LabB Distributes Blinded Samples LabC Participant Lab C Coordinator->LabC Distributes Blinded Samples Stats Statistical Analysis (Consensus Value, Z-Scores) Coordinator->Stats LabA->Coordinator Submit Results LabB->Coordinator Submit Results LabC->Coordinator Submit Results Report Final Comparison Report Stats->Report Report->LabA Feedback Report->LabB Feedback Report->LabC Feedback

Caption: Inter-laboratory Comparison Workflow.

References

A Comparative Guide to Stability-Indicating Assay Development for 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the development of a stability-indicating assay for 2-Cyclohexylpropanoic acid. The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, which is compared with Gas Chromatography (GC) and Capillary Electrophoresis (CE) as viable alternatives. This document is intended to assist in the selection of an appropriate analytical technique and to provide detailed experimental protocols for method development and validation.

Comparison of Analytical Methods

The selection of an analytical method for a stability-indicating assay is critical for ensuring the accurate determination of the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] The following table provides a comparative overview of HPLC, GC, and CE for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an applied electric field.[2][3]
Applicability Highly versatile for a wide range of compounds, including non-volatile and thermally labile substances.[4][5]Suitable for volatile and thermally stable compounds. Derivatization is often required for non-volatile analytes like carboxylic acids.[6]Excellent for charged species and offers high separation efficiency.[7]
Sample Preparation Generally simple, involving dissolution and filtration. Derivatization can be used to enhance detection.[8][9]More complex, often requiring extraction and derivatization to increase volatility and thermal stability.[6]Typically requires minimal sample preparation, mainly dissolution in a background electrolyte.[2]
Instrumentation Widely available in pharmaceutical laboratories.Common in analytical laboratories, often coupled with mass spectrometry (GC-MS).Less common than HPLC but gaining traction for specific applications.[10]
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Refractive Index (RI), Fluorescence.Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD).UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS), Conductivity.[11]
Sensitivity Good to excellent, depending on the detector. MS detectors offer the highest sensitivity.[12]Very high, especially with FID and MS detectors.High, particularly with MS detection.[11]
Throughput Moderate to high, with typical run times of 10-30 minutes.Can be slower due to longer run times and more involved sample preparation.High, with very short analysis times, often under 10 minutes.[3]
Selectivity Excellent, can be readily optimized by changing mobile phase, stationary phase, and other parameters.[4]High, especially with capillary columns.Very high, based on charge-to-size ratio, offering a different separation mechanism than chromatography.[2]
Method Development Well-established protocols and a wide variety of columns and mobile phases are available.[12]Requires careful optimization of temperature programs and derivatization reactions.Requires optimization of buffer pH, concentration, and applied voltage.
Cost Moderate instrument and operational costs.Lower initial instrument cost for basic setups, but can be higher with MS. Solvents and gases are ongoing costs.Lower solvent consumption and column costs compared to HPLC.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful development and validation of a stability-indicating assay. The following sections provide protocols for a proposed HPLC method and its alternatives.

Proposed Method: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate this compound from its potential degradation products.

1. Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][13][14][15]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Method Validation

The method should be validated according to ICH guidelines (Q2(R1)) for the following parameters:[5]

  • Specificity: Demonstrated by the separation of the main peak from degradation products and any placebo peaks. Peak purity analysis should be performed using a PDA detector.

  • Linearity: Assessed by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by the recovery of known amounts of the drug substance spiked into a placebo matrix.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.

Alternative Method 1: Gas Chromatography (GC-FID)

This method is suitable for the analysis of this compound after derivatization.

1. Sample Preparation (Derivatization)

  • To 1 mg of this compound, add 1 mL of 14% Boron trifluoride in methanol.

  • Heat the mixture at 60°C for 30 minutes to form the methyl ester.

  • Cool the solution and add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex and centrifuge to separate the layers.

  • Inject the upper hexane layer into the GC.

2. GC Conditions

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

Alternative Method 2: Capillary Electrophoresis (CE)

This method offers a different separation mechanism and can be a powerful tool for impurity profiling.[2][10]

1. Sample Preparation

  • Dissolve the sample in the background electrolyte to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. CE Conditions

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm ID

  • Background Electrolyte (BGE): 25 mM sodium phosphate (B84403) buffer, pH 7.0

  • Applied Voltage: 20 kV

  • Detection: UV at 200 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Capillary Temperature: 25°C

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of a stability-indicating assay method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Forced Degradation Forced Degradation Method Optimization Method Optimization Forced Degradation->Method Optimization Generate Degradants Specificity Specificity Method Optimization->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Studies Stability Studies Robustness->Stability Studies Routine QC Routine Quality Control Robustness->Routine QC

Caption: Workflow for Stability-Indicating Assay Development.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) 2-Cyclohexylpropanoic_acid This compound No_Degradation Likely Stable (No Ester/Amide) 2-Cyclohexylpropanoic_acid->No_Degradation Stable Hydroxylated_Product Hydroxy-cyclohexyl propanoic acid 2-Cyclohexylpropanoic_acid->Hydroxylated_Product Oxidation Decarboxylation_Product Cyclohexyl-ethane 2-Cyclohexylpropanoic_acid->Decarboxylation_Product Oxidative Decarboxylation Ketone_Product Oxo-cyclohexyl propanoic acid Hydroxylated_Product->Ketone_Product Further Oxidation

Caption: Potential Degradation Pathways of this compound.

References

Safety Operating Guide

Safe Disposal of 2-Cyclohexylpropanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Cyclohexylpropanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with general laboratory safety standards. As a corrosive and irritant compound, this compound and any materials contaminated with it must be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection : Use chemical-impermeable gloves. Inspect gloves for any damage before use.[2][3]

  • Body Protection : Wear a lab coat and, if necessary, an apron to prevent skin contact.[4]

  • Work Area : All handling of this compound waste should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[2]

Step-by-Step Disposal Protocol

This protocol is based on established guidelines for the disposal of hazardous carboxylic acids.[5][6] Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.[4][5]

Step 1: Waste Collection

  • Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate, in a designated hazardous waste container.[5]

  • Never dispose of this chemical down the drain or in the regular trash.[7]

Step 2: Container Selection

  • Use a container made of a material compatible with corrosive organic acids, such as high-density polyethylene (B3416737) (HDPE) or borosilicate glass.[5]

  • Avoid using metal containers, which can be corroded by the acid.[5]

  • The container must have a secure, tight-fitting lid to prevent leaks or spills. It must be kept closed except when adding waste.[8][9]

Step 3: Labeling

  • Immediately label the waste container as soon as the first drop of waste is added.[10]

  • The label must be fully completed and clearly legible, including:[11]

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".

    • The specific contents and their concentrations.

    • Relevant hazard pictograms (e.g., corrosive, irritant).[11]

    • The name and contact information of the waste generator.[11]

Step 4: Waste Segregation and Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

  • The SAA must have secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks.[8][12]

  • Crucially, segregate this acid waste from incompatible materials , including:[11][12]

    • Bases (to prevent violent neutralization reactions).

    • Cyanides, azides, and hypochlorite (B82951) solutions (to prevent the generation of toxic gases).

    • Oxidizers.

Step 5: Arranging for Disposal

  • Accumulate waste according to your institution's and local regulations regarding volume and time limits.[9][10]

  • Once the container is full or the accumulation time limit is approaching, submit a waste collection request to your institution's EHS or equivalent department.[9][10] Do not transport hazardous waste yourself.[12]

Emergency Procedures: Spill and Exposure
  • Small Spills : If you are trained and it is safe to do so, clean up small spills immediately.[12]

    • Contain the spill and absorb it with an inert material, such as Chemizorb®, vermiculite, or sand.

    • Collect the contaminated absorbent material using non-sparking tools and place it into your designated hazardous waste container.[5]

    • All materials used for cleanup must be disposed of as hazardous waste.[8][12]

  • Large Spills : For large spills, evacuate the area immediately and alert others. Contact your institution's emergency response or EHS department for assistance.[5]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3]

    • In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Management of Empty Containers
  • A container that held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., water or another solvent recommended by your EHS office).[11]

  • Collect the rinsate from all three rinses as hazardous waste and add it to your designated waste container.[11]

  • After triple-rinsing, deface or remove the original label completely. The clean, de-labeled container may then be disposed of in the appropriate recycling bin (e.g., glass or plastic).[11]

Quantitative Waste Management Limits

The following table summarizes common quantitative limits for storing hazardous waste in a laboratory setting, as stipulated by institutional and regulatory guidelines. These values are for general guidance; always confirm the specific limits applicable to your facility.

ParameterLimitDescription
Maximum Volume in SAA 55 gallonsNo more than 55 gallons of total hazardous waste may be accumulated in a single Satellite Accumulation Area.[9][12]
Maximum Volume (Acutely Toxic) 1 quartFor "P-listed" or acutely toxic wastes, the accumulation limit is one quart. (Note: this compound is not typically P-listed).[9][12]
Maximum Accumulation Time 9-12 monthsWaste containers must be removed by EHS within this timeframe from the date waste was first added, depending on the institution.[8][9]
Personal Waste Container >500 mL / weekIf your process generates more than 500 mL of acid waste per week, a dedicated personal waste container is typically required.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Final Disposal start Waste Generated (this compound or contaminated material) container Select Compatible Container (HDPE or Glass) with secure lid start->container label_container Label Container Immediately: 'Hazardous Waste' Full Chemical Name & Hazards container->label_container storage Store in designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->storage segregate Segregate from Incompatibles (Bases, Oxidizers, Cyanides, etc.) storage->segregate check_full Is Container Full or Nearing Time Limit? segregate->check_full request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes continue_collection Continue Waste Collection check_full->continue_collection No ehs_disposal EHS Collects for Proper Disposal request_pickup->ehs_disposal continue_collection->storage

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-Cyclohexylpropanoic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.

This compound (CAS No: 6051-13-4) is a carboxylic acid that presents several hazards requiring careful management. It is known to be harmful if swallowed, cause skin irritation, and result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is essential for mitigating these risks.

Hazard Communication and Exposure Limits

While specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) have not been established for this compound, it is crucial to handle this compound with care due to its identified hazards.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as an acute toxicant (oral), a skin irritant, a serious eye damage risk, and a potential respiratory irritant.[1][2][3]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table outlines the recommended PPE for various handling scenarios.

Level of ContactRequired PPE
Low Volume/Splash Risk - Gloves: Nitrile rubber gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat.
High Volume/Immersion Risk - Gloves: Heavy-duty gloves such as butyl rubber or Viton. Double gloving may be appropriate. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant apron over a laboratory coat.
Risk of Aerosol Generation - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Glove Selection:

Experimental Workflow for PPE Selection

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.[5]

    • Designate a specific area for handling, preferably within a chemical fume hood, especially if there is a risk of inhalation.[6]

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don the appropriate eye and face protection based on the risk assessment.

    • Wash and dry hands thoroughly before putting on the selected chemical-resistant gloves.

  • Handling the Chemical:

    • Dispense the smallest quantity of the acid necessary for the experiment.[6]

    • Keep containers of this compound tightly closed when not in use.[1]

    • If diluting, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.[6]

    • Avoid contact with skin, eyes, and clothing.[7]

  • Post-Handling:

    • Decontaminate the work area with an appropriate cleaning agent.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Waste Collection and Segregation:

  • All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated PPE, must be collected as hazardous waste.

  • Use a designated, clearly labeled, and chemically compatible waste container (e.g., high-density polyethylene (B3416737) - HDPE). Do not use metal containers.[8]

  • Do not mix this compound waste with incompatible materials such as bases or strong oxidizing agents.

Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Ensure that waste containers are properly sealed and labeled before collection.

By adhering to these safety and logistical guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclohexylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.